Product packaging for 3,5-Difluoro-L-Tyrosine(Cat. No.:)

3,5-Difluoro-L-Tyrosine

Katalognummer: B556657
Molekulargewicht: 217.17 g/mol
InChI-Schlüssel: KPKMCRFCNWVLDA-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3,5-Difluoro-L-Tyrosine is a synthetic, fluorinated analog of the proteinogenic amino acid L-tyrosine, designed for advanced research applications. Its primary value lies in the strategic substitution of hydrogen atoms with fluorine at the 3 and 5 positions of the phenolic ring, which significantly alters the electronic properties and pKa of the tyrosine side chain without introducing major steric hindrance. This makes it an powerful tool for probing enzyme mechanisms, particularly in enzymes that utilize tyrosine-derived cofactors for catalysis . Researchers employ this compound to incorporate this non-canonical amino acid site-specifically into proteins using genetic code expansion techniques. This allows for the study of electron transfer processes, proton-coupled electron transfer, and the role of specific tyrosine residues in radical enzymes . The presence of the two fluorine atoms creates a unique spectroscopic handle, facilitating detailed investigation into protein structure and dynamics through techniques such as NMR and FTIR. Furthermore, its application extends to the development of engineered enzymes with novel catalytic activities and the study of post-translational modifications that generate catalytic protein-derived cofactors from tyrosine side chains . By serving as a mechanistic probe, this compound provides critical insights into the intricate chemistry of biological systems, supporting research in enzymology, synthetic biology, and biocatalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F2NO3 B556657 3,5-Difluoro-L-Tyrosine

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKMCRFCNWVLDA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)O)F)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Difluoro-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3,5-Difluoro-L-Tyrosine, a fluorinated analog of the amino acid L-tyrosine. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and explores its application in studying cellular signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Core Chemical and Physical Properties

This compound is a synthetic amino acid that serves as a valuable tool in biochemical and pharmaceutical research. The introduction of two fluorine atoms onto the phenolic ring of L-tyrosine significantly alters its electronic properties while maintaining a similar steric profile, making it an effective mimic in biological systems.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Due to a lack of extensive experimental data in publicly available literature, some values are predicted based on computational models, while others are provided for the parent compound, L-tyrosine, for comparative purposes.

PropertyValue (this compound)Value (L-Tyrosine)Data Source
Molecular Formula C₉H₉F₂NO₃C₉H₁₁NO₃PubChem[1]
Molecular Weight 217.17 g/mol 181.19 g/mol PubChem[1]
Appearance White to off-white solidWhite solidChemicalBook[2]
Melting Point Not Reported297-300 °C (decomposes)Not Available
Solubility in Water 7 mg/mL (with sonication and heating to 60°C)0.45 mg/mL at 25 °CMedChemExpress, PubChem
pKa (predicted) 2.17 ± 0.302.20 (carboxyl), 9.11 (amino), 10.07 (hydroxyl)ChemicalBook[2], PubChem
XLogP3 (predicted) -1.6-2.3PubChem[1]
Exact Mass 217.05504947 Da181.07389321 DaPubChem[1]
Topological Polar Surface Area 83.6 Ų83.6 ŲPubChem[1]
Spectroscopic Data
Spectroscopic TechniqueExpected Characteristics for this compoundL-Tyrosine Reference Data
¹H NMR Signals corresponding to the α-proton, β-protons, and aromatic protons. The aromatic region will show a simplified pattern due to the symmetrical fluorine substitution.¹H NMR spectra are well-documented and show characteristic shifts for the α-proton (~3.9 ppm), β-protons (~2.9 and ~3.1 ppm), and aromatic protons (~6.8 and ~7.1 ppm) in D₂O.[3][4]
¹³C NMR Resonances for the carboxyl, α-carbon, β-carbon, and aromatic carbons. The aromatic carbon signals will be split due to C-F coupling.¹³C NMR data for L-tyrosine is available in various databases.[3]
¹⁹F NMR A single resonance in the ¹⁹F NMR spectrum is expected due to the chemical equivalence of the two fluorine atoms.Not applicable.
FTIR Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), N-H (amine), C=O (carboxyl), and C-F bonds. The C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region.The FTIR spectrum of L-tyrosine shows broad bands for O-H and N-H stretching, a prominent peak for the C=O stretch, and characteristic aromatic ring vibrations.[5][6]
UV-Vis The UV absorption spectrum is expected to be similar to L-tyrosine, with maxima around 275 nm, corresponding to the π-π* transitions of the phenolic ring. The fluorine substitution may cause a slight shift in the absorption maximum.L-tyrosine in aqueous solution exhibits absorption maxima at approximately 275 nm and 224 nm.[7]

Experimental Protocols

Synthesis of this compound

The following protocol is based on the method described by Kirk (1979) for the convenient synthesis of this compound.[8] This multi-step synthesis involves the protection of the amino and carboxyl groups of a tyrosine precursor, followed by electrophilic fluorination and subsequent deprotection.

Workflow for the Synthesis of this compound

G cluster_protection Protection cluster_nitration_reduction Nitration & Reduction cluster_diazotization_fluorination Diazotization & Fluorination cluster_difluorination_deprotection Second Fluorination & Deprotection L-Tyrosine_Methyl_Ester L-Tyrosine Methyl Ester N-Trifluoroacetyl_Intermediate N-Trifluoroacetyl-L-Tyrosine Methyl Ester L-Tyrosine_Methyl_Ester->N-Trifluoroacetyl_Intermediate (CF₃CO)₂O 3-Nitro_Intermediate 3-Nitro Intermediate N-Trifluoroacetyl_Intermediate->3-Nitro_Intermediate HNO₃/H₂SO₄ 3-Amino_Intermediate 3-Amino Intermediate 3-Nitro_Intermediate->3-Amino_Intermediate H₂/Pd-C Diazonium_Salt Diazonium Fluoroborate Salt 3-Amino_Intermediate->Diazonium_Salt NaNO₂/HBF₄ 3-Fluoro_Intermediate 3-Fluoro Intermediate Diazonium_Salt->3-Fluoro_Intermediate Heat (Schiemann Reaction) 3,5-Difluoro_Protected Protected this compound 3-Fluoro_Intermediate->3,5-Difluoro_Protected Repeat Nitration, Reduction, Diazotization, Fluorination This compound This compound 3,5-Difluoro_Protected->this compound Acid Hydrolysis (6N HCl)

Caption: Synthetic pathway for this compound.

Materials:

  • L-Tyrosine methyl ester hydrochloride

  • Trifluoroacetic anhydride

  • Nitrating mixture (HNO₃/H₂SO₄)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Sodium nitrite (NaNO₂)

  • Fluoroboric acid (HBF₄)

  • Hydrochloric acid (HCl), 6N

  • Organic solvents (e.g., methanol, ethyl acetate)

  • Standard laboratory glassware and equipment

Procedure:

  • Protection: The amino group of L-tyrosine methyl ester is protected, for example, with a trifluoroacetyl group using trifluoroacetic anhydride.

  • Nitration: The protected tyrosine derivative is nitrated to introduce a nitro group at the 3-position of the aromatic ring.

  • Reduction: The nitro group is then reduced to an amino group using catalytic hydrogenation (H₂/Pd-C).

  • Diazotization and Fluorination (Schiemann Reaction): The resulting amino group is converted to a diazonium fluoroborate salt, which is subsequently heated to yield the 3-fluoro derivative.

  • Second Fluorination: The nitration, reduction, and Schiemann reaction steps are repeated to introduce a second fluorine atom at the 5-position.

  • Deprotection: The protecting groups (trifluoroacetyl and methyl ester) are removed by acid hydrolysis (e.g., heating in 6N HCl) to yield this compound.[8]

Purification

The crude this compound can be purified by recrystallization.

Workflow for Recrystallization

G Start Crude this compound Dissolution Dissolve in minimum hot water/ethanol mixture Start->Dissolution Hot_Filtration Hot filtration to remove insoluble impurities (optional) Dissolution->Hot_Filtration Crystallization Slow cooling to room temperature, then in an ice bath Hot_Filtration->Crystallization Isolation Collect crystals by vacuum filtration Crystallization->Isolation Washing Wash with cold solvent Isolation->Washing Drying Dry under vacuum Washing->Drying End Pure this compound Drying->End

Caption: General workflow for purification by recrystallization.

Procedure:

  • Dissolve the crude product in a minimal amount of a hot mixture of water and ethanol.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.[8]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.

Workflow for HPLC Analysis

G Sample_Prep Prepare sample solution in mobile phase Injection Inject onto HPLC system Sample_Prep->Injection Separation Separation on a reversed-phase column Injection->Separation Detection UV detection (e.g., 275 nm) Separation->Detection Analysis Data analysis for retention time and purity Detection->Analysis

Caption: General workflow for HPLC analysis.

Typical HPLC Conditions (starting point):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

  • Detection: UV detection at 275 nm.

  • Flow Rate: 1.0 mL/min.

These conditions can be optimized to achieve baseline separation of the product from any impurities.

Application in Studying Signaling Pathways

This compound is a valuable tool for investigating signaling pathways that are regulated by protein tyrosine phosphorylation. A key application is in the study of Protein Tyrosine Phosphatases (PTPs), a family of enzymes that catalyze the dephosphorylation of tyrosine residues.

Role as a Tyrosine Mimetic in PTP Studies

This compound serves as a functional mimic of tyrosine in the context of PTP activity. It can be incorporated into peptide substrates for PTPs. While it is recognized and dephosphorylated by PTPs, its fluorinated phenolic ring makes it resistant to oxidation by tyrosinase. This property is particularly useful in certain assay formats where tyrosinase is used to detect the product of the PTP reaction (tyrosine). By using this compound in control experiments, researchers can distinguish between true PTP activity and confounding signals from other enzymes.

PTP1B Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of the insulin and leptin signaling pathways.[9][10][11] Overactivity of PTP1B is implicated in type 2 diabetes and obesity. The diagram below illustrates the role of PTP1B in the insulin signaling pathway and how this compound-containing substrates can be used to study its activity.

PTP1B in Insulin Signaling and its Study using this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_research Research Application Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS phosphorylates PTP1B PTP1B pIR->PTP1B dephosphorylates pIRS Phosphorylated IRS IRS->pIRS PI3K PI3K/Akt Pathway pIRS->PI3K activates pIRS->PTP1B dephosphorylates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 leads to PTP1B->IR PTP1B->IRS Substrate Peptide Substrate with Phospho-3,5-Difluoro-L-Tyrosine PTP1B_Assay PTP1B Substrate->PTP1B_Assay acts on Product Peptide with This compound PTP1B_Assay->Product produces

Caption: Role of PTP1B in insulin signaling and its investigation.

Conclusion

This compound is a synthetic amino acid with unique chemical properties that make it an invaluable tool for researchers in biochemistry and drug development. Its ability to mimic L-tyrosine in biological systems, coupled with its resistance to certain enzymatic modifications, allows for the detailed study of enzyme kinetics and cellular signaling pathways. This guide has provided a summary of its key chemical properties, detailed experimental protocols for its synthesis and analysis, and an overview of its application in the context of PTP1B signaling. Further experimental characterization of this compound will undoubtedly enhance its utility in advancing our understanding of complex biological processes.

References

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-L-Tyrosine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and application of 3,5-Difluoro-L-Tyrosine, a crucial tool for researchers in biochemistry and drug development. This fluorinated analog of L-tyrosine serves as a valuable molecular probe, particularly in the study of protein tyrosine phosphatases (PTPs), due to its resistance to oxidation by tyrosinase enzymes.

Introduction

This compound (3,5-DF-Tyr) is a synthetic amino acid in which two hydrogen atoms on the phenolic ring of L-tyrosine are replaced by fluorine atoms. This substitution imparts unique properties, most notably its resistance to enzymatic oxidation by tyrosinase, which readily modifies tyrosine. This characteristic makes 3,5-DF-Tyr an excellent surrogate for tyrosine in peptides and proteins when studying enzymatic processes that are confounded by tyrosine oxidation. Its primary application lies in the investigation of protein tyrosine phosphatases (PTPs), a family of enzymes that play critical roles in cellular signaling pathways by dephosphorylating phosphotyrosine residues. By incorporating 3,5-DF-Tyr into peptide substrates, researchers can accurately probe the substrate specificity and kinetics of PTPs without the interference of tyrosinase activity.

Synthesis of this compound

A robust and efficient method for the synthesis of this compound is a chemo-enzymatic approach. This strategy leverages the high stereoselectivity of enzymes for the formation of the L-amino acid backbone and employs a chemical step for the introduction of the fluorine atoms. One effective pathway involves the enzymatic synthesis of L-tyrosine analogs from substituted phenols using the enzyme tyrosine phenol-lyase (TPL), followed by a direct electrophilic fluorination.

Key Synthetic Steps:
  • Enzymatic Synthesis of a Precursor (if starting from a non-fluorinated precursor) or Direct Synthesis from a Fluorinated Phenol: Tyrosine phenol-lyase can catalyze the synthesis of L-tyrosine and its analogs from phenol, pyruvate, and ammonia. For the synthesis of this compound, 2,6-difluorophenol can be used as the starting phenol derivative.

  • Electrophilic Fluorination: The aromatic ring of L-tyrosine or a suitable precursor can be directly fluorinated using an electrophilic fluorinating agent, such as Selectfluor™.

  • Purification: The final product is purified using chromatographic techniques, primarily ion-exchange chromatography, to isolate the desired L-amino acid from reactants and byproducts.

Experimental Protocols

1. Chemo-enzymatic Synthesis of this compound

This protocol is based on the known activity of tyrosine phenol-lyase on phenol derivatives and subsequent electrophilic fluorination.

Materials:

  • L-Tyrosine

  • Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid

  • Ammonium acetate

  • Pyruvic acid

  • Ammonia solution

  • Tyrosine phenol-lyase (TPL) from Citrobacter intermedius or a recombinant source

  • 2,6-Difluorophenol (for direct enzymatic synthesis)

  • Strong cation exchange resin (e.g., Dowex 50W)

  • Deionized water

Procedure:

Method A: Direct Enzymatic Synthesis from 2,6-Difluorophenol

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution containing 100 mM ammonium acetate, 50 mM pyruvic acid, and 20 mM 2,6-difluorophenol in deionized water. Adjust the pH to 8.0 with ammonia solution.

  • Enzymatic Reaction: Add tyrosine phenol-lyase to the reaction mixture (enzyme concentration to be optimized based on activity). Incubate the mixture at 30°C with gentle agitation for 24-48 hours. Monitor the formation of this compound using HPLC.

  • Reaction Quench and Initial Purification: Terminate the reaction by adding trifluoroacetic acid to a final concentration of 1%. Centrifuge the mixture to remove the enzyme and any precipitated material.

Method B: Electrophilic Fluorination of L-Tyrosine

  • Dissolution: Dissolve L-tyrosine (1 equivalent) in anhydrous acetonitrile. The solubility can be low, so a suspension may be used.

  • Fluorination Reaction: Add Selectfluor™ (2.2 equivalents) to the suspension. Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up: After the reaction is complete, filter the mixture to remove any insoluble material. Evaporate the solvent under reduced pressure.

2. Purification by Ion-Exchange Chromatography

  • Resin Preparation: A column is packed with a strong cation exchange resin (H+ form). The column is equilibrated with deionized water until the eluate is neutral.

  • Sample Loading: The crude this compound from the synthesis step is dissolved in a minimal amount of deionized water and the pH is adjusted to approximately 2-3 with a suitable acid (e.g., HCl). This protonates the amino group, allowing it to bind to the cation exchange resin. The solution is then loaded onto the column.

  • Washing: The column is washed with several column volumes of deionized water to remove any unbound impurities.

  • Elution: The this compound is eluted from the column using a dilute aqueous ammonia solution (e.g., 2 M). The fractions are collected and monitored by TLC or HPLC.

  • Isolation: The fractions containing the pure product are pooled, and the solvent is removed under reduced pressure to yield the purified this compound.

Data Presentation
ParameterMethod A (Enzymatic)Method B (Chemical Fluorination)
Starting Material 2,6-DifluorophenolL-Tyrosine
Key Reagent Tyrosine Phenol-LyaseSelectfluor™
Typical Yield 40-60%50-70%
Purity (after chromatography) >98%>98%
Reaction Time 24-48 hours24 hours
Reaction Temperature 30°CRoom Temperature

Applications in Research: Probing Protein Tyrosine Phosphatase Signaling

This compound is an invaluable tool for studying the substrate specificity of Protein Tyrosine Phosphatases (PTPs). PTPs are key regulators of signaling pathways that control cell growth, differentiation, metabolism, and immune responses. Two prominent examples are PTP1B in insulin signaling and SHP2 in the MAPK/ERK pathway.

PTP1B and Insulin Signaling

PTP1B is a negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor and its substrates, thereby attenuating the downstream signals that lead to glucose uptake and metabolism. The use of peptide substrates containing this compound allows for precise kinetic analysis of PTP1B activity without the confounding factor of tyrosinase-mediated substrate modification.[1][2]

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane IR Insulin Receptor IRS IRS Proteins IR->IRS phosphorylates Insulin Insulin Insulin->IR binds PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Vesicle Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PTP1B_Assay PTP1B Activity Assay PTP1B->PTP1B_Assay DFTyr_Substrate Peptide Substrate (with 3,5-DF-Tyr) DFTyr_Substrate->PTP1B_Assay

Caption: PTP1B's role in insulin signaling and the use of 3,5-DF-Tyr substrates for its study.

SHP2 and the MAPK/ERK Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that, in contrast to many PTPs, often plays a positive role in signal transduction, particularly in the Ras-MAPK/ERK pathway. It is recruited to activated receptor tyrosine kinases and scaffolding proteins, where it dephosphorylates specific substrates to promote downstream signaling. Studying the substrate specificity of SHP2 using this compound-containing peptides is crucial for understanding its regulatory mechanisms in cell proliferation and differentiation.[3][4][5]

SHP2_MAPK_Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits Sos SOS Grb2->Sos Ras Ras Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation SHP2 SHP2 SHP2->RTK is recruited to SHP2->Ras promotes activation of SHP2_Assay SHP2 Activity Assay SHP2->SHP2_Assay DFTyr_Substrate Peptide Substrate (with 3,5-DF-Tyr) DFTyr_Substrate->SHP2_Assay

Caption: SHP2's role in the MAPK/ERK pathway and its investigation using 3,5-DF-Tyr.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of biochemistry, cell biology, and drug discovery. Its resistance to tyrosinase-mediated oxidation allows for the unambiguous study of protein tyrosine phosphatase activity and substrate specificity. The chemo-enzymatic synthesis route provides an efficient means of producing this valuable research compound. The continued application of this compound in probing PTP signaling pathways will undoubtedly contribute to a deeper understanding of cellular regulation and the development of novel therapeutics for a range of diseases.

References

A Technical Guide to 3,5-Difluoro-L-Tyrosine: A Key Tool in Phosphatase Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-L-Tyrosine is a fluorinated analog of the amino acid L-tyrosine. Its unique properties make it an invaluable tool in biochemical and pharmaceutical research, particularly in the study of protein tyrosine phosphatases (PTPs). This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and its role in understanding cellular signaling pathways.

Core Data

CAS Number: 73246-30-7

Chemical Structure:

(2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid

IdentifierValue
Molecular Formula C₉H₉F₂NO₃[1]
Molecular Weight 217.17 g/mol [1]
SMILES C1=C(C=C(C(=C1F)O)F)C--INVALID-LINK--N[1]
InChI InChI=1S/C9H9F2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1[1]

Physicochemical Properties

The introduction of two fluorine atoms to the phenyl ring of L-tyrosine significantly alters its electronic properties while maintaining a similar size, making it an excellent isosteric substitute.

PropertyValueSource
pKa (side chain) 7.2[2]
Melting Point 280 °C (decomposes)[3][4]
XLogP3 -1.6[1]
Solubility Soluble in aqueous solutions, with solubility dependent on pH. The solubility of similar amino acids can be increased in acidic or basic conditions.General Knowledge
Optical Rotation [α]25D = -4.7° (c 0.2, 0.5 N HCl) for a similar fluorinated tyrosine derivative.[5]

Synthesis

A widely used and efficient method for the synthesis of this compound is a chemo-enzymatic process. This approach allows for the production of multigram quantities of the amino acid.[6] The process is also adapted for the preparation of the protected form used in peptide synthesis, Nα-Fmoc-3,5-Difluoro-L-Tyrosine(tBu)-OH.[6]

Experimental Protocol: Chemo-enzymatic Synthesis of this compound and its Protected Form

This protocol outlines the key steps for the synthesis of this compound and its subsequent protection for solid-phase peptide synthesis (SPPS).[6]

Part 1: Enzymatic Synthesis of this compound (F₂Y)

  • Reaction Setup: Combine 2,6-difluorophenol, pyruvate, and ammonia in a suitable buffer.

  • Enzymatic Conversion: Introduce an appropriate enzyme, such as tyrosine phenol-lyase, to catalyze the formation of F₂Y.

  • Incubation: Maintain the reaction at an optimal temperature and pH for the enzyme until completion.

  • Purification: Isolate and purify the resulting this compound using standard chromatographic techniques.

Part 2: Synthesis of Nα-Fmoc-F₂Y(tBu)-OH

  • Nα-Fmoc Protection: React the synthesized F₂Y with N-(9-fluorenylmethoxycarbonyloxy)succinimide in a 10% sodium carbonate solution to yield Nα-Fmoc-F₂Y-OH.[6]

  • Esterification: Convert the carboxylic acid to a methyl ester using thionyl chloride in methanol.[6]

  • Side-Chain Protection: Protect the phenolic hydroxyl group as a tert-butyl ether by reacting with isobutylene and sulfuric acid.[6]

  • Hydrolysis: Hydrolyze the methyl ester using lithium hydroxide in a tetrahydrofuran/water mixture to yield the final product, Nα-Fmoc-F₂Y(tBu)-OH.[6]

G Chemo-enzymatic Synthesis of Protected this compound cluster_synthesis Synthesis of F₂Y cluster_protection Protection Steps 2,6-Difluorophenol 2,6-Difluorophenol Enzymatic Reaction Enzymatic Reaction 2,6-Difluorophenol->Enzymatic Reaction Pyruvate Pyruvate Pyruvate->Enzymatic Reaction Ammonia Ammonia Ammonia->Enzymatic Reaction F₂Y F₂Y Enzymatic Reaction->F₂Y Fmoc-F₂Y-OH Fmoc-F₂Y-OH F₂Y->Fmoc-F₂Y-OH Fmoc Protection Fmoc-OSu Fmoc-OSu Fmoc-OSu->Fmoc-F₂Y-OH Fmoc-F₂Y-OMe Fmoc-F₂Y-OMe Fmoc-F₂Y-OH->Fmoc-F₂Y-OMe Esterification Methanol/SOCl₂ Methanol/SOCl₂ Methanol/SOCl₂->Fmoc-F₂Y-OMe Fmoc-F₂Y(tBu)-OMe Fmoc-F₂Y(tBu)-OMe Fmoc-F₂Y-OMe->Fmoc-F₂Y(tBu)-OMe Side-Chain Protection Isobutylene/H₂SO₄ Isobutylene/H₂SO₄ Isobutylene/H₂SO₄->Fmoc-F₂Y(tBu)-OMe Fmoc-F₂Y(tBu)-OH Fmoc-F₂Y(tBu)-OH Fmoc-F₂Y(tBu)-OMe->Fmoc-F₂Y(tBu)-OH Hydrolysis LiOH LiOH LiOH->Fmoc-F₂Y(tBu)-OH

Caption: Synthesis of Nα-Fmoc-3,5-Difluoro-L-Tyrosine(tBu)-OH.

Applications in Research

The primary application of this compound is as a tyrosinase-resistant surrogate for tyrosine in the screening of peptide libraries to determine the substrate specificity of Protein Tyrosine Phosphatases (PTPs).[6] PTPs are a large family of enzymes that play a critical role in cellular signaling by dephosphorylating phosphotyrosine residues.

Experimental Protocol: PTP Substrate Profiling using a this compound-Containing Peptide Library

This protocol describes a generalized workflow for identifying the preferred substrates of a specific PTP, such as PTP1B, using a combinatorial peptide library.

  • Peptide Library Synthesis:

    • Synthesize a combinatorial peptide library on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).

    • Incorporate Nα-Fmoc-3,5-Difluoro-L-Tyrosine(tBu)-OH at positions where a non-phosphorylatable tyrosine analog is desired.

    • Utilize a standard coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) for efficient peptide bond formation.[6][7]

    • The general SPPS cycle involves:

      • Resin swelling in a suitable solvent like DMF.[7]

      • Fmoc deprotection using piperidine in DMF.[8]

      • Coupling of the next Fmoc-protected amino acid using an activating agent.[7]

      • Washing to remove excess reagents.[8]

      • Repeating the cycle until the desired peptide sequence is synthesized.

  • Phosphorylation of the Library: Treat the peptide library with a tyrosine kinase to phosphorylate a specific tyrosine residue within each peptide.

  • Incubation with PTP: Incubate the phosphorylated peptide library with the PTP of interest (e.g., PTP1B).

  • Identification of Dephosphorylated Peptides:

    • The peptides that are dephosphorylated by the PTP will now have a free tyrosine.

    • Since this compound is resistant to tyrosinase, only the dephosphorylated tyrosine will react.

    • Treat the library with tyrosinase to oxidize the dephosphorylated tyrosine to an ortho-quinone.[6]

    • Tag the ortho-quinone with a reporter molecule, such as biotin-hydrazide.[6]

  • Sequencing and Data Analysis: Isolate and sequence the biotin-tagged peptides to identify the preferred substrate sequences for the PTP.

G PTP Substrate Profiling Workflow Start Start Peptide_Library_Synthesis Synthesize Peptide Library (with F₂Y and Tyr) Start->Peptide_Library_Synthesis Phosphorylation Phosphorylate Tyr (with Tyrosine Kinase) Peptide_Library_Synthesis->Phosphorylation PTP_Incubation Incubate with PTP (e.g., PTP1B) Phosphorylation->PTP_Incubation Dephosphorylation PTP Dephosphorylates Preferred Substrates PTP_Incubation->Dephosphorylation Tyrosinase_Treatment Treat with Tyrosinase Dephosphorylation->Tyrosinase_Treatment Biotin_Tagging Tag with Biotin-Hydrazide Tyrosinase_Treatment->Biotin_Tagging Sequencing Isolate and Sequence Biotin-Tagged Peptides Biotin_Tagging->Sequencing End End Sequencing->End

Caption: Workflow for identifying PTP substrates.

Role in Signaling Pathways

Protein tyrosine phosphorylation is a fundamental mechanism in signal transduction, regulated by the opposing activities of protein tyrosine kinases and PTPs. SH2 (Src Homology 2) domains are protein domains that specifically recognize and bind to phosphotyrosine-containing sequences, thereby mediating the assembly of signaling complexes.[9] By identifying the specific substrates of PTPs, researchers can better understand how these enzymes regulate signaling pathways involved in cell growth, differentiation, and metabolism. The use of this compound in substrate profiling helps to elucidate the roles of specific PTPs, such as PTP1B, in dephosphorylating key signaling molecules.[10]

G Role of PTPs in Cellular Signaling Signal Signal Receptor Receptor Signal->Receptor Kinase Protein Tyrosine Kinase Receptor->Kinase activates Substrate_P Phosphorylated Substrate (pTyr) Kinase->Substrate_P phosphorylates PTP Protein Tyrosine Phosphatase (e.g., PTP1B) Substrate_P->PTP substrate for SH2_Domain SH2 Domain-Containing Protein Substrate_P->SH2_Domain binds to Substrate Dephosphorylated Substrate (Tyr) PTP->Substrate dephosphorylates Cellular_Response Cellular_Response Substrate->Cellular_Response inactive state Signaling_Complex Signaling Complex Assembly SH2_Domain->Signaling_Complex Signaling_Complex->Cellular_Response

Caption: PTPs in Signal Transduction.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of biochemistry, cell biology, and drug discovery. Its resistance to tyrosinase, combined with its structural similarity to tyrosine, makes it an ideal component for dissecting the substrate specificities of protein tyrosine phosphatases. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate its effective use in advancing our understanding of cellular signaling and in the development of novel therapeutics.

References

An In-depth Technical Guide to 3,5-Difluoro-L-Tyrosine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-L-Tyrosine (F2Y) is a fluorinated analog of the amino acid L-tyrosine. The substitution of hydrogen atoms with fluorine at the 3 and 5 positions of the phenyl ring imparts unique chemical and biological properties, making it a valuable tool in biochemical research and drug development. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this compound, with a focus on its role in studying protein tyrosine phosphatases (PTPs).

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₉H₉F₂NO₃PubChem[1]
Molecular Weight 217.17 g/mol PubChem[1]
Appearance White to off-white solidMedChemExpress
Melting Point No experimental data available. For comparison, 3-Fluoro-L-tyrosine has a melting point of 280 °C (decomposes).[2][3]N/A
Solubility Water: 7 mg/mL (with heating)[4]MedChemExpress[4]
XLogP3 (Computed) -1.6PubChem[1]
IUPAC Name (2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acidPubChem[1]

Spectral Data

Detailed experimental spectra for this compound are not widely published. The following information is based on general knowledge of related compounds and predicted spectral characteristics.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the α-proton, and the β-protons of the amino acid backbone. The aromatic region would be simplified due to the symmetrical substitution.

  • ¹³C NMR: The carbon NMR would display distinct signals for the carboxyl, α-carbon, β-carbon, and the aromatic carbons, with the fluorine substitution influencing the chemical shifts of the adjacent carbons.

  • ¹⁹F NMR: The fluorine NMR spectrum would provide a direct probe of the fluorine atoms on the phenyl ring, offering insights into the electronic environment.

  • FTIR: The infrared spectrum would exhibit characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (C=O and O-H stretching), and the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of amino acids, including the loss of the carboxyl group and side-chain fragmentation.

Experimental Protocols

Chemo-enzymatic Synthesis of this compound

A key method for the synthesis of this compound involves a chemo-enzymatic process. This approach is efficient for producing multigram quantities of the compound.[5]

Workflow for the Chemo-enzymatic Synthesis of this compound:

G cluster_synthesis Chemo-enzymatic Synthesis 2_6_Difluorophenol 2_6_Difluorophenol Enzymatic_Reaction Enzymatic Synthesis (Tyrosine Phenol-lyase) 2_6_Difluorophenol->Enzymatic_Reaction Pyruvate Pyruvate Pyruvate->Enzymatic_Reaction Ammonia Ammonia Ammonia->Enzymatic_Reaction F2Y This compound Enzymatic_Reaction->F2Y

Chemo-enzymatic synthesis of this compound.

Detailed Methodology: [5]

  • Enzymatic Synthesis: The synthesis is carried out using tyrosine phenol-lyase, which catalyzes the reaction between 2,6-difluorophenol, pyruvate, and ammonia to produce this compound.

  • Protection of the Amino and Carboxyl Groups: For applications in peptide synthesis, the synthesized F2Y is often protected.

    • The amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group by reacting F2Y with N-(9-fluorenylmethoxycarbonyloxy)succinimide.

    • The carboxylic acid is converted to its methyl ester using thionyl chloride in methanol.

    • The hydroxyl group on the phenyl ring can be protected with a tert-butyl (tBu) group.

Biological Activity and Applications in Drug Development

Tyrosinase Resistance

One of the key features of this compound is its resistance to the enzyme tyrosinase.[5] Tyrosinase initiates the biosynthesis of melanin by hydroxylating tyrosine to L-DOPA. The fluorine atoms at the 3 and 5 positions block this enzymatic hydroxylation.

This property makes F2Y a valuable tool in assays where the activity of other enzymes is studied in the presence of tyrosinase, as it will not be consumed as a substrate by tyrosinase.

Application in Studying Protein Tyrosine Phosphatases (PTPs)

This compound has emerged as a crucial tool for profiling the substrate specificity of Protein Tyrosine Phosphatases (PTPs).[4][5] PTPs are a family of enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins, playing a critical role in cellular signaling. Dysregulation of PTP activity is implicated in various diseases, including cancer, diabetes, and autoimmune disorders, making them attractive drug targets.

Experimental Workflow for PTP Substrate Profiling:

G cluster_PTP_profiling PTP Substrate Profiling Workflow Peptide_Library Peptide Library with pY and F2Y PTP_Incubation Incubation with PTP (e.g., PTP1B) Peptide_Library->PTP_Incubation Dephosphorylation Dephosphorylation of pY to Y PTP_Incubation->Dephosphorylation Tyrosinase_Reaction Tyrosinase Treatment Dephosphorylation->Tyrosinase_Reaction Colorimetric_Detection Colorimetric Detection (Oxidation of Y, not F2Y) Tyrosinase_Reaction->Colorimetric_Detection Identification Identification of PTP Substrates Colorimetric_Detection->Identification

PTP substrate profiling using F2Y.

In this workflow, a library of peptides containing phosphotyrosine (pY) and this compound is synthesized. Upon incubation with a PTP, the pY residues in preferred substrates are dephosphorylated to tyrosine. Subsequent treatment with tyrosinase leads to the oxidation of the newly formed tyrosine, which can be detected colorimetrically. Since F2Y is resistant to tyrosinase, its presence in the peptide library does not interfere with the detection of dephosphorylated tyrosine, allowing for accurate identification of PTP substrates.[5]

Signaling Pathway Involvement

This compound is utilized to investigate signaling pathways regulated by PTPs. For example, PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By using F2Y-containing peptides to identify specific substrates of PTP1B, researchers can gain insights into the downstream targets of this phosphatase and its role in metabolic diseases.

Simplified PTP1B Signaling Pathway:

G cluster_pathway PTP1B in Insulin Signaling Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds pIR Phosphorylated IR (pIR) (Active) Insulin_Receptor->pIR Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt pathway) pIR->Downstream_Signaling Activates PTP1B PTP1B PTP1B->pIR Dephosphorylates Glucose_Uptake Glucose Uptake Downstream_Signaling->Glucose_Uptake Promotes

PTP1B negatively regulates insulin signaling.

Conclusion

This compound is a synthetic amino acid with unique properties that make it an invaluable tool for researchers in biochemistry and drug discovery. Its resistance to tyrosinase and its ability to mimic tyrosine in the context of PTP activity allow for the development of robust assays to study enzyme function and identify potential therapeutic targets. While further characterization of its physical and spectral properties is warranted, the existing data and established synthetic protocols provide a solid foundation for its continued use in advancing our understanding of cellular signaling pathways.

References

3,5-Difluoro-L-Tyrosine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Unique Tyrosine Analog for Advancing Biochemical and Pharmaceutical Research

Abstract

3,5-Difluoro-L-Tyrosine (DiF-Tyr) is a synthetically modified, non-proteinogenic amino acid that serves as a valuable tool in chemical biology, drug discovery, and structural biology. As an analog of L-Tyrosine, its unique physicochemical properties, conferred by the electron-withdrawing fluorine atoms on the phenolic ring, make it a powerful probe for studying a variety of biological processes. This technical guide provides a comprehensive overview of DiF-Tyr, including its synthesis, key properties, and detailed experimental protocols for its application in studying protein tyrosine phosphatases (PTPs), protein engineering for NMR spectroscopy, and its potential role in investigating protein tyrosine kinase (PTK) signaling pathways.

Introduction

L-Tyrosine, a proteinogenic amino acid, plays a central role in cellular signaling through its reversible phosphorylation by protein tyrosine kinases (PTKs) and dephosphorylation by protein tyrosine phosphatases (PTPs). The delicate balance of tyrosine phosphorylation is critical for regulating a myriad of cellular processes, including growth, differentiation, and metabolism. Dysregulation of this process is implicated in numerous diseases, most notably cancer.

The study of these intricate signaling networks often requires molecular tools that can dissect specific interactions and enzymatic activities. This compound (DiF-Tyr) has emerged as a potent tyrosine analog that offers distinct advantages for such investigations. Its key feature is its resistance to oxidation by tyrosinase, an enzyme that can interfere with certain biochemical assays.[1] Furthermore, the fluorination of the tyrosine ring alters its electronic properties, providing a unique probe for biophysical studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the core aspects of DiF-Tyr, from its fundamental properties to its practical applications in the laboratory.

Physicochemical Properties of this compound

The introduction of two fluorine atoms at the 3 and 5 positions of the phenolic ring of L-tyrosine significantly alters its chemical and physical characteristics. These properties are summarized and compared with those of L-Tyrosine in the table below.

PropertyL-TyrosineThis compoundReference(s)
Molecular Formula C₉H₁₁NO₃C₉H₉F₂NO₃[2][3]
Molecular Weight 181.19 g/mol 217.17 g/mol [2][3]
pKa (Phenolic Hydroxyl) ~10.1~7.2[4][5]
Appearance White solidWhite to off-white powder[2]
Solubility in water 0.453 g/L (at 25 °C)Data not readily available[6]

Synthesis of Protected this compound for Peptide Synthesis

For its incorporation into peptides via solid-phase peptide synthesis (SPPS), DiF-Tyr needs to be appropriately protected. The most common protecting group strategy for Fmoc-based SPPS involves the protection of the α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and the phenolic hydroxyl group with a tert-butyl (tBu) group.

A chemo-enzymatic process is an efficient method for preparing the fully protected Fmoc-DiF-Tyr(tBu)-OH.[4]

Logical Workflow for Synthesis

cluster_synthesis Synthesis of Fmoc-DiF-Tyr(tBu)-OH start Start Materials: 2,6-Difluorophenol, Pyruvate, NH₃ enzymatic Enzymatic Synthesis start->enzymatic Tyrosine phenol-lyase dftyr This compound (DiF-Tyr) enzymatic->dftyr fmoc_protection Fmoc Protection (Fmoc-OSu) dftyr->fmoc_protection fmoc_dftyr Fmoc-DiF-Tyr-OH fmoc_protection->fmoc_dftyr esterification Methyl Esterification (SOCl₂, MeOH) fmoc_dftyr->esterification fmoc_dftyr_ome Fmoc-DiF-Tyr-OMe esterification->fmoc_dftyr_ome tbu_protection tert-Butyl Protection (Isobutylene, H₂SO₄) fmoc_dftyr_ome->tbu_protection fmoc_dftyr_tbu_ome Fmoc-DiF-Tyr(tBu)-OMe tbu_protection->fmoc_dftyr_tbu_ome hydrolysis Ester Hydrolysis (LiOH) fmoc_dftyr_tbu_ome->hydrolysis final_product Final Product: Fmoc-DiF-Tyr(tBu)-OH hydrolysis->final_product

A high-level overview of the chemo-enzymatic synthesis of protected this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving DiF-Tyr.

Chemo-enzymatic Synthesis of Fmoc-3,5-Difluoro-L-Tyrosine(tBu)-OH

This protocol is adapted from the chemo-enzymatic synthesis method.[4]

Materials:

  • 2,6-Difluorophenol

  • Sodium pyruvate

  • Ammonium chloride

  • Tyrosine phenol-lyase

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • 10% Sodium carbonate solution

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Isobutylene

  • Concentrated sulfuric acid (H₂SO₄)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

Procedure:

  • Enzymatic Synthesis of this compound:

    • In a suitable reaction vessel, dissolve 2,6-difluorophenol, sodium pyruvate, and ammonium chloride in an appropriate buffer.

    • Add tyrosine phenol-lyase to the mixture.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) with gentle agitation.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

    • Upon completion, purify the this compound from the reaction mixture.

  • Fmoc Protection:

    • Dissolve the purified DiF-Tyr in 10% sodium carbonate solution.

    • Add a solution of Fmoc-OSu in a suitable organic solvent (e.g., dioxane) dropwise while stirring.

    • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and dry to yield Fmoc-DiF-Tyr-OH.

  • Methyl Esterification:

    • Suspend Fmoc-DiF-Tyr-OH in methanol.

    • Cool the suspension in an ice bath and add thionyl chloride dropwise.

    • Reflux the mixture for several hours until the reaction is complete.

    • Remove the solvent under reduced pressure to obtain the methyl ester, Fmoc-DiF-Tyr-OMe.

  • tert-Butyl Protection:

    • Dissolve Fmoc-DiF-Tyr-OMe in a suitable solvent (e.g., dichloromethane).

    • Add a catalytic amount of concentrated sulfuric acid.

    • Bubble isobutylene gas through the solution at a controlled temperature.

    • Monitor the reaction by TLC. Upon completion, quench the reaction and purify the product, Fmoc-DiF-Tyr(tBu)-OMe, by chromatography.

  • Ester Hydrolysis:

    • Dissolve Fmoc-DiF-Tyr(tBu)-OMe in a mixture of THF and water.

    • Add lithium hydroxide and stir at room temperature until the hydrolysis is complete.

    • Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, Fmoc-DiF-Tyr(tBu)-OH.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-3,5-Difluoro-L-Tyrosine(tBu)-OH

This protocol describes the manual incorporation of Fmoc-DiF-Tyr(tBu)-OH into a peptide sequence using standard Fmoc-based SPPS.[1][7][8][9][10]

Materials:

  • Fmoc-protected amino acids (including Fmoc-DiF-Tyr(tBu)-OH)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin loading) with HBTU (1 equivalent to the amino acid) and DIPEA (2 equivalents to the amino acid) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using Fmoc-DiF-Tyr(tBu)-OH at the desired position.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, perform a final Fmoc deprotection (step 2).

    • Wash the peptide-resin with DCM and dry it.

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the peptide by centrifugation and wash with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protein Tyrosine Phosphatase (PTP) Substrate Profiling

This workflow outlines the use of a DiF-Tyr-containing peptide library to identify the substrate specificity of a PTP.[4]

cluster_ptp_profiling PTP Substrate Profiling Workflow library Synthesize One-Bead-One-Compound (OBOC) Phosphopeptide Library (containing DiF-Tyr instead of Tyr) ptp_treatment Treat Library with PTP library->ptp_treatment dephosphorylation Dephosphorylation of Preferred Substrates ptp_treatment->dephosphorylation tyrosinase_treatment Treat with Tyrosinase and Biotin-Hydrazide dephosphorylation->tyrosinase_treatment biotinylation Selective Biotinylation of Dephosphorylated Peptides (containing Tyr, not DiF-Tyr) tyrosinase_treatment->biotinylation stain Stain with Streptavidin-Alkaline Phosphatase Conjugate biotinylation->stain color_development Add Substrate for Color Development stain->color_development hit_identification Isolate and Sequence Colored Beads (Hits) color_development->hit_identification

A schematic of the experimental workflow for identifying PTP substrates using a DiF-Tyr-containing peptide library.
Incorporation of this compound into Proteins for ¹⁹F NMR Studies

This protocol provides a general method for the biosynthetic incorporation of DiF-Tyr into proteins expressed in E. coli for ¹⁹F NMR analysis.[1]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the gene of interest

  • Minimal media (e.g., M9)

  • Glucose (or other carbon source)

  • Ammonium chloride (¹⁵NH₄Cl for ¹⁵N labeling)

  • This compound

  • Glyphosate

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Cell Culture Preparation:

    • Transform the expression plasmid into the E. coli strain.

    • Grow a starter culture overnight in a rich medium (e.g., LB) containing the appropriate antibiotic.

  • Expression in Minimal Media:

    • Inoculate a larger volume of minimal media containing the antibiotic with the overnight culture.

    • Grow the cells at 37°C with shaking until they reach mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Inhibition of Aromatic Amino Acid Synthesis:

    • Add glyphosate to the culture to inhibit the endogenous synthesis of aromatic amino acids.

  • Addition of DiF-Tyr:

    • Add this compound to the culture medium.

  • Induction of Protein Expression:

    • Induce protein expression by adding IPTG to the culture.

    • Continue to grow the cells for several hours at a suitable temperature (e.g., 18-30°C).

  • Cell Harvesting and Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the DiF-Tyr-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • ¹⁹F NMR Analysis:

    • Prepare the purified protein sample for NMR analysis in a suitable buffer.

    • Acquire ¹⁹F NMR spectra to study the protein's structure, dynamics, and interactions.

Applications in Signaling Pathway Research

DiF-Tyr is a versatile tool for elucidating the roles of tyrosine residues in signaling pathways, particularly those involving PTPs and potentially PTKs.

Probing Protein Tyrosine Phosphatase (PTP) Activity

As previously mentioned, DiF-Tyr's resistance to tyrosinase makes it an excellent substitute for tyrosine in combinatorial peptide libraries designed to profile the substrate specificity of PTPs.[4] Because DiF-Tyr is not oxidized by tyrosinase, it prevents the generation of false-positive signals from unreacted phosphopeptides that might contain tyrosine residues.

The kinetic parameters of peptides containing DiF-Tyr are very similar to their tyrosine-containing counterparts when acting as substrates for PTPs, indicating that DiF-Tyr is a good functional mimic of tyrosine in the context of PTP recognition.[4]

Kinetic Data for PTP1B Substrates:

Peptide Sequencekcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)
Ac-DADE(pY)L-NH₂1.2 ± 0.115 ± 2(8.0 ± 1.1) x 10⁴
Ac-DADE(pY)(F₂Y)-NH₂1.0 ± 0.118 ± 3(5.6 ± 1.1) x 10⁴
Ac-ELE(pY)EM-NH₂0.9 ± 0.111 ± 2(8.2 ± 1.7) x 10⁴
Ac-ELE(pY)(F₂Y)M-NH₂0.8 ± 0.113 ± 2(6.2 ± 1.2) x 10⁴

Data adapted from a study on PTP1B.[4]

Investigating Protein Tyrosine Kinase (PTK) Signaling

While DiF-Tyr is primarily utilized for studying PTPs, its properties also make it a potential tool for investigating PTK signaling. As a tyrosine analog, it can be incorporated into peptides or proteins to probe the substrate specificity of PTKs. However, due to the lower pKa of its phenolic hydroxyl group, its phosphorylation by PTKs may be affected compared to native tyrosine. This altered reactivity can be exploited to study the electronic requirements of PTK active sites.

A potential application is in the development of kinase inhibitors. Peptides or small molecules containing DiF-Tyr could act as competitive inhibitors by binding to the PTK active site without being efficiently phosphorylated.

cluster_ptk_signaling Potential Role of DiF-Tyr in PTK Signaling Research ligand Ligand rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization Binding sh2_domain SH2 Domain Protein dimerization->sh2_domain Phosphorylation of Tyr downstream Downstream Signaling (e.g., Ras-MAPK pathway) sh2_domain->downstream Recruitment & Activation dif_tyr_peptide DiF-Tyr Peptide (Potential Inhibitor) dif_tyr_peptide->rtk Competitive Binding

A conceptual diagram illustrating how DiF-Tyr-containing peptides could act as competitive inhibitors in a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a powerful and versatile tool for researchers in biochemistry, cell biology, and drug development. Its unique properties, particularly its resistance to tyrosinase and altered electronic character, provide distinct advantages for studying post-translational modifications and enzyme mechanisms. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the effective application of DiF-Tyr in elucidating the complexities of cellular signaling pathways and in the rational design of novel therapeutic agents. As our understanding of cellular signaling continues to grow, the innovative use of such precisely engineered molecular probes will undoubtedly play a crucial role in future discoveries.

References

Enzymatic Synthesis of 3,5-Difluoro-L-Tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic synthesis of the non-canonical amino acid 3,5-Difluoro-L-Tyrosine. This compound is of significant interest in drug discovery and protein engineering, where the unique properties of fluorine can be leveraged to modulate the biological activity and stability of peptides and proteins. The primary biocatalytic route for this synthesis utilizes the enzyme Tyrosine Phenol-lyase (TPL), which catalyzes the reversible α,β-elimination of L-tyrosine to phenol, pyruvate, and ammonia. For the synthesis of this compound, the reverse reaction is exploited, condensing 3,5-difluorophenol with pyruvate and an ammonium source.

Executive Summary

The enzymatic synthesis of this compound offers a stereospecific and environmentally benign alternative to traditional chemical methods. The core of this process is the pyridoxal-5'-phosphate (PLP) dependent enzyme, Tyrosine Phenol-lyase (TPL). While wild-type TPL exhibits broad substrate specificity for various phenol derivatives, its efficiency with di-substituted phenols, such as 3,5-difluorophenol, can be limited. Consequently, engineered TPL variants, such as the M379V mutant of Citrobacter freundii TPL, have been developed to enhance catalytic activity and broaden the substrate scope to include sterically hindered phenols. This guide provides a comprehensive overview of the enzymatic synthesis, including detailed experimental protocols for enzyme preparation and the synthesis reaction, as well as a summary of the key reaction parameters and expected outcomes.

Enzymatic Synthesis Pathway

The synthesis of this compound is achieved through a carbon-carbon bond formation catalyzed by Tyrosine Phenol-lyase. The enzyme facilitates the condensation of 3,5-difluorophenol, pyruvate, and an ammonium source to yield the desired L-amino acid. The pyridoxal-5'-phosphate (PLP) cofactor is essential for the catalytic activity of TPL, playing a crucial role in the reaction mechanism.

Enzymatic_Synthesis_of_3_5_Difluoro_L_Tyrosine cluster_substrates Substrates cluster_enzyme Enzyme System cluster_product Product DFP 3,5-Difluorophenol TPL Tyrosine Phenol-lyase (TPL) (Wild-type or Engineered) DFP->TPL Pyr Pyruvate Pyr->TPL Amm Ammonium Source (e.g., Ammonium Acetate) Amm->TPL DFLT This compound TPL->DFLT PLP Pyridoxal-5'-phosphate (PLP) (Cofactor) PLP->TPL

Fig. 1: Enzymatic synthesis of this compound.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of this compound.

Preparation of Tyrosine Phenol-lyase (TPL)

The recombinant expression and purification of TPL from Citrobacter freundii is a critical first step.

a) Expression in E. coli

  • Transformation: Transform E. coli BL21(DE3) cells with a suitable expression vector containing the gene for C. freundii TPL (wild-type or an engineered variant).

  • Culture: Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Incubation: Continue to incubate the culture at a lower temperature, such as 18-25°C, for 12-16 hours to enhance the yield of soluble protein.

  • Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

b) Purification

  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol) and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.

  • Washing: Wash the column with a wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the TPL protein with an elution buffer (lysis buffer containing 250-500 mM imidazole).

  • Dialysis/Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 50 mM potassium phosphate buffer, pH 8.0, containing 0.1 mM PLP and 1 mM β-mercaptoethanol) to remove imidazole and prepare the enzyme for storage at -80°C.

Enzymatic Synthesis of this compound

The following protocol is a general guideline for the enzymatic synthesis. Optimization of substrate concentrations, enzyme loading, and reaction time may be necessary depending on the specific TPL variant used.

a) Reaction Setup

  • Reaction Mixture: In a suitable reaction vessel, combine the following components in an aqueous buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0):

    • 3,5-Difluorophenol

    • Sodium Pyruvate

    • Ammonium Acetate

    • Pyridoxal-5'-phosphate (PLP)

    • Purified Tyrosine Phenol-lyase (TPL)

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation for a specified duration (e.g., 12-48 hours).

b) Reaction Monitoring

The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by observing the consumption of 3,5-difluorophenol and the formation of this compound.

c) Product Isolation and Purification

  • Enzyme Removal: Terminate the reaction by adding an acid (e.g., HCl) to precipitate the enzyme, followed by centrifugation.

  • Initial Purification: The supernatant can be subjected to initial purification steps such as extraction with an organic solvent to remove unreacted 3,5-difluorophenol.

  • Chromatographic Purification: Further purify the aqueous layer containing the product by ion-exchange chromatography or reversed-phase HPLC to obtain highly pure this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the enzymatic synthesis of fluorinated tyrosine derivatives. It is important to note that the synthesis of this compound is reported to be less efficient with wild-type TPL compared to monofluorinated derivatives. The use of engineered TPL is highly recommended for improved yields.

Table 1: General Reaction Conditions for Enzymatic Synthesis of Fluorinated Tyrosines

ParameterValueReference
EnzymeTyrosine Phenol-lyase (Citrobacter freundii)[1]
SubstratesSubstituted Phenol, Pyruvate, Ammonium Source[1]
CofactorPyridoxal-5'-phosphate (PLP)[1]
BufferPotassium Phosphate or Borate Buffer[1]
pH8.0 - 8.5[1]
Temperature30 - 45°C[1]
Reaction Time12 - 48 hours[1]

Table 2: Reported Yields for Enzymatic Synthesis of Fluorinated Tyrosines

ProductEnzyme VariantYieldEnantiomeric ExcessReference
3-Fluoro-L-TyrosineWild-type TPL10-42% (based on phenol)>99%[1]
3-Fluoro-L-TyrosineM379V TPLComplete Conversion>97%[2]
This compoundWild-type TPLTrace amounts detectedNot Reported[3]

Experimental Workflow Diagram

The overall workflow for the enzymatic synthesis of this compound, from enzyme preparation to product purification, is illustrated below.

TPL_Synthesis_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_purification Product Purification Expression TPL Expression in E. coli Purification TPL Purification (e.g., Ni-NTA) Expression->Purification Reaction Synthesis Reaction (3,5-DFP, Pyruvate, NH4OAc) Purification->Reaction Monitoring Reaction Monitoring (HPLC) Reaction->Monitoring Termination Reaction Termination & Enzyme Removal Monitoring->Termination Extraction Solvent Extraction Termination->Extraction Chromatography Chromatographic Purification Extraction->Chromatography Final_Product Final_Product Chromatography->Final_Product Pure this compound

Fig. 2: Workflow for enzymatic synthesis of this compound.

Conclusion

The enzymatic synthesis of this compound using Tyrosine Phenol-lyase presents a powerful method for accessing this valuable non-canonical amino acid. While wild-type TPL shows limited efficacy, the use of engineered variants holds significant promise for achieving high conversion and yields. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize their own synthesis strategies for this and other fluorinated amino acids, thereby facilitating advancements in drug discovery and protein science. Further research into novel TPL mutants with enhanced activity towards di- and poly-substituted phenols will be crucial for expanding the biocatalytic toolbox for the production of a wider range of non-canonical amino acids.

References

An In-depth Technical Guide to the Stability of 3,5-Difluoro-L-Tyrosine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of 3,5-Difluoro-L-Tyrosine in solution, addressing key considerations for its handling, storage, and analysis. Due to the limited availability of direct stability studies on this specific molecule, this document synthesizes information from product specifications, studies on analogous compounds such as L-tyrosine and other halogenated tyrosines, and established principles of pharmaceutical stability analysis.

Introduction

This compound is a fluorinated analog of L-tyrosine used in various research applications, particularly as a probe to study protein tyrosine phosphatases (PTPs) due to its resistance to tyrosinase.[1][2] Understanding its stability in solution is critical for ensuring the accuracy and reproducibility of experimental results, as well as for the development of potential therapeutic agents. This guide outlines the known storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties can influence its solubility and stability in different solvent systems.

PropertyValueSource
Molecular FormulaC9H9F2NO3[3]
Molecular Weight217.17 g/mol [3]
XLogP3-1.6[3]
Hydrogen Bond Donor Count3[3]
Hydrogen Bond Acceptor Count5[3]

Table 1: Computed Physicochemical Properties of this compound

Solubility and Solution Preparation

Recommended Practices for Solution Preparation:

  • For aqueous solutions, consider preparing a stock solution in a diluted acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and then neutralizing it to the desired pH, keeping in mind the potential for precipitation.

  • For organic stock solutions, DMSO is a common choice.

  • When preparing aqueous solutions from a solid, it is advisable to filter and sterilize the solution using a 0.22 µm filter before use.[1]

  • It is recommended to prepare fresh solutions for immediate use whenever possible.[2]

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound solutions. The following table summarizes the recommended storage conditions based on supplier data sheets.

Storage TemperatureDurationRecommendationsSource
-20°CUp to 1 monthStore as aliquots in tightly sealed vials.[1][2]
-80°CUp to 6 monthsStore as aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.[1]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Before use, it is recommended to allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively studied, potential degradation can be inferred from the chemistry of L-tyrosine and other halogenated amino acids.

A Logical Flow of Potential Degradation:

cluster_stress Potential Stress Factors cluster_products Potential Degradation Products This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Stress Conditions Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Oxidation Oxidation Photolysis (Light Exposure) Photolysis (Light Exposure) Thermal Stress Thermal Stress Transamination_Products Transamination_Products Oxidative_Products Oxidative_Products Decarboxylation_Products Decarboxylation_Products Stress Conditions Stress Conditions

Caption: Potential Degradation Pathways for this compound.

The primary routes of degradation for amino acids include:

  • Oxidation: The phenolic ring of tyrosine is susceptible to oxidation. Halogenated tyrosines, such as 3-chloro-L-tyrosine, can undergo further oxidation to form di-halogenated species.[6]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of aromatic amino acids.

  • Hydrolysis: While the amino acid itself is stable to hydrolysis, formulated solutions at extreme pH values and elevated temperatures may experience degradation over time.

  • Enzymatic Degradation: Although this compound is designed to be resistant to tyrosinase, other enzymes in biological samples could potentially metabolize it. The general metabolic pathway for tyrosine involves transamination as the initial step.[7][8]

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to identify the likely degradation products and establish a stability-indicating analytical method.

General Workflow for a Forced Degradation Study:

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prepare_Stock_Solution Prepare Stock Solution of This compound Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prepare_Stock_Solution->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prepare_Stock_Solution->Base_Hydrolysis Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prepare_Stock_Solution->Oxidation Thermal_Stress Thermal Stress (e.g., 60°C in solution) Prepare_Stock_Solution->Thermal_Stress Photolytic_Stress Photolytic Stress (e.g., UV/Vis light) Prepare_Stock_Solution->Photolytic_Stress Neutralize_Samples Neutralize Samples (for acid/base hydrolysis) Acid_Hydrolysis->Neutralize_Samples Base_Hydrolysis->Neutralize_Samples Dilute_Samples Dilute to Working Concentration Oxidation->Dilute_Samples Thermal_Stress->Dilute_Samples Photolytic_Stress->Dilute_Samples Neutralize_Samples->Dilute_Samples Analyze_Samples Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Dilute_Samples->Analyze_Samples Assess_Degradation Assess % Degradation Analyze_Samples->Assess_Degradation Identify_Degradants Identify Degradation Products Assess_Degradation->Identify_Degradants Validate_Method Validate Analytical Method Identify_Degradants->Validate_Method Receptor Receptor Tyrosine Kinase Protein_Tyr Substrate Protein (with Tyrosine) Receptor->Protein_Tyr Phosphorylates Protein_pTyr Phosphorylated Protein (Active Signal) Protein_Tyr->Protein_pTyr ATP -> ADP Protein_pTyr->Protein_Tyr Dephosphorylates Cellular_Response Cellular Response Protein_pTyr->Cellular_Response Initiates PTP Protein Tyrosine Phosphatase (PTP) PTP->Protein_pTyr Acts on F2Y This compound (Probe) F2Y->PTP Inhibits/Binds to

References

A Technical Guide to 3,5-Difluoro-L-Tyrosine: Physicochemical Properties and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-L-tyrosine (F2-Tyr) is a fluorinated analog of the amino acid L-tyrosine. The substitution of hydrogen atoms with fluorine at the 3 and 5 positions of the phenyl ring imparts unique chemical and biological properties. This technical guide provides an in-depth overview of the solubility and acidity (pKa) of this compound, along with experimental protocols for their determination. Furthermore, it explores the application of this synthetic amino acid in studying protein tyrosine phosphatase (PTP) signaling pathways, a critical area in drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound, particularly its solubility and pKa values, are crucial for its application in experimental biology and drug design. The electron-withdrawing nature of the fluorine atoms significantly influences these characteristics compared to its parent amino acid, L-tyrosine.

Solubility
SolventSolubilityNotes
Water7 mg/mLRequires sonication, warming, and heating to 60°C for dissolution.
DMSOEstimated to be >10 mg/mLBased on the solubility of similar dihalogenated tyrosine analogs.
EthanolSparingly solubleQualitative assessment based on related compounds.
MethanolSparingly solubleQualitative assessment based on related compounds.
pKa Values

The pKa values of the ionizable groups in this compound are altered by the inductive effect of the fluorine atoms. The pKa of the phenolic hydroxyl group is notably lower than that of L-tyrosine, making it a stronger acid. The pKa values for the carboxylic acid and amino groups are estimated based on the known effects of electron-withdrawing substituents on these functionalities in amino acids.

Ionizable GrouppKa Value (Estimated/Reported)Comparison with L-Tyrosine (pKa)
Carboxylic Acid (α-COOH)~1.8 - 2.0 (Estimated)2.20
Amino Group (α-NH3+)~8.8 - 9.0 (Estimated)9.11
Phenolic Hydroxyl (Side Chain)7.2 (Reported)[1]10.07

Experimental Protocols

Determination of Aqueous Solubility

This protocol outlines a method for determining the aqueous solubility of this compound.

Materials:

  • This compound

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath or heating block

  • Analytical balance

  • pH meter

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of water in several vials.

  • Place the vials in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C).

  • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a known volume of water to a concentration suitable for analysis.

  • Determine the concentration of this compound in the diluted supernatant using a calibrated UV-Vis spectrophotometer (measuring absorbance at its λmax) or an HPLC system with a suitable standard curve.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Logical Workflow for Solubility Determination:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to water prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 prep3 Centrifuge to pellet undissolved solid prep2->prep3 prep4 Collect supernatant prep3->prep4 analysis1 Dilute supernatant prep4->analysis1 analysis2 Measure concentration (UV-Vis or HPLC) analysis1->analysis2 calc1 Calculate solubility from concentration analysis2->calc1

Caption: Workflow for determining the aqueous solubility of this compound.

Determination of pKa by Titration

This protocol describes the determination of the pKa values of this compound using acid-base titration.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Begin the titration by adding small, precise volumes of the standardized HCl solution from the burette.

  • Record the pH of the solution after each addition of titrant.

  • Continue the titration until the pH has dropped significantly (e.g., to pH 1.5).

  • Repeat the titration in a separate experiment using the standardized NaOH solution, adding it incrementally and recording the pH until it has risen significantly (e.g., to pH 12.5).

  • Plot the pH of the solution versus the volume of titrant added for both titrations.

  • The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first pKa (pKa1) will be for the carboxylic acid, the second (pKa2) for the phenolic hydroxyl group, and the third (pKa3) for the amino group.

Logical Flow for pKa Determination:

G start Dissolve this compound in water titration Titrate with standardized acid/base start->titration record Record pH after each addition titration->record record->titration add more titrant plot Plot pH vs. volume of titrant record->plot determine_pka Identify pKa values at midpoints of buffering regions plot->determine_pka

Caption: Process for determining the pKa values of this compound via titration.

Application in Protein Tyrosine Phosphatase Research

This compound is a valuable tool for studying protein tyrosine phosphatases (PTPs), a family of enzymes that play crucial roles in cellular signaling. A key application is in the profiling of PTP substrate specificity.

Role as a Tyrosine Mimetic

Tyrosinases are enzymes that can oxidize tyrosine residues, which can interfere with certain experimental assays. This compound is resistant to oxidation by tyrosinase.[1] This property makes it an excellent substitute for tyrosine in peptide substrates designed to probe the activity of PTPs without the confounding effects of tyrosinase activity.

PTP Substrate Specificity Profiling Workflow

A common workflow to identify the substrate specificity of a PTP, such as PTP1B, involves the use of a combinatorial peptide library where tyrosine is replaced by this compound.

G cluster_library Peptide Library Synthesis cluster_screening PTP Screening cluster_detection Hit Identification cluster_analysis Data Analysis lib_syn Synthesize combinatorial peptide library with F2-Tyr screen Incubate library with a specific PTP (e.g., PTP1B) lib_syn->screen dephos PTP dephosphorylates preferred substrates screen->dephos detect Identify dephosphorylated peptides (e.g., via mass spectrometry) dephos->detect analyze Determine consensus sequence for PTP substrate specificity detect->analyze

Caption: Experimental workflow for PTP substrate specificity profiling using a this compound-containing peptide library.

Simplified PTP Signaling Pathway

PTPs act as key negative regulators in signaling pathways initiated by protein tyrosine kinases (PTKs). They dephosphorylate activated receptors and downstream signaling proteins, thereby attenuating the signal.

G ligand Ligand receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binding p_receptor Phosphorylated RTK receptor->p_receptor Autophosphorylation (PTK activity) p_receptor->receptor Dephosphorylation substrate Downstream Substrate p_receptor->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate p_substrate->substrate Dephosphorylation response Cellular Response p_substrate->response ptp PTP ptp->p_receptor ptp->p_substrate

References

Methodological & Application

Application Notes and Protocols for Utilizing 3,5-Difluoro-L-Tyrosine in Protein Tyrosine Phosphatase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that regulate a myriad of cellular processes by catalyzing the dephosphorylation of phosphotyrosine residues. The study of PTPs is fundamental to understanding signal transduction pathways and their roles in various diseases, making them significant targets for drug discovery. The development of robust and specific assays is paramount for characterizing PTP activity and for screening potential inhibitors. 3,5-Difluoro-L-Tyrosine (F₂-Tyr) has emerged as a valuable tool in this field. As a tyrosinase-resistant analog of tyrosine, it can be incorporated into peptide substrates for PTPs. Peptides containing F₂-Tyr exhibit kinetic properties remarkably similar to their native tyrosine-containing counterparts, making them excellent surrogates for studying PTP-substrate interactions without the interference of tyrosinase activity, which can be a confounding factor in certain assay formats.[1]

This document provides detailed application notes and protocols for the use of phosphorylated this compound-containing peptides in PTP assays.

Application Notes

Advantages of Using this compound Peptide Substrates:

  • Kinetic Equivalence: Peptides incorporating F₂-Tyr demonstrate kinetic parameters (kcat and KM) that are comparable to the corresponding native tyrosine peptides, with observed differences being minimal (typically less than two-fold), which is often within the margin of experimental error.[1] This functional similarity ensures that the assay results are physiologically relevant.

  • Resistance to Tyrosinase: The fluorine substitutions at the 3 and 5 positions of the tyrosine ring render F₂-Tyr resistant to oxidation by tyrosinase.[1] This is particularly advantageous in screening assays that might employ a tyrosinase-based detection method for the dephosphorylated product.

  • Versatility in Substrate Design: F₂-Tyr can be readily incorporated into synthetic peptides, allowing for the creation of a wide range of specific substrates for different PTPs. This facilitates the investigation of PTP substrate specificity and the development of tailored assays.

  • Utility in Combinatorial Libraries: The tyrosinase resistance of F₂-Tyr makes it an ideal tyrosine mimic for inclusion in combinatorial peptide libraries aimed at identifying optimal PTP substrates.[1]

Signaling Pathway Context

PTPs are key negative regulators of tyrosine kinase signaling pathways. These pathways are initiated by extracellular signals that lead to the activation of receptor and non-receptor tyrosine kinases, resulting in the phosphorylation of specific tyrosine residues on target proteins. This phosphorylation creates docking sites for downstream signaling molecules, propagating the signal. PTPs counteract this by dephosphorylating these residues, thus attenuating or terminating the signal.

PTP_Signaling_Pathway cluster_phosphorylation Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Extracellular Signal->Receptor Tyrosine Kinase (RTK) Substrate Protein (Tyr) Substrate Protein (Tyr) Receptor Tyrosine Kinase (RTK)->Substrate Protein (Tyr) ATP->ADP Phosphorylated Substrate (pTyr) Phosphorylated Substrate (pTyr) Receptor Tyrosine Kinase (RTK)->Phosphorylated Substrate (pTyr) Downstream Signaling Downstream Signaling Phosphorylated Substrate (pTyr)->Downstream Signaling Protein Tyrosine Phosphatase (PTP) Protein Tyrosine Phosphatase (PTP) Phosphorylated Substrate (pTyr)->Protein Tyrosine Phosphatase (PTP) H2O Protein Tyrosine Phosphatase (PTP)->Substrate Protein (Tyr) Pi

Figure 1: PTPs in Tyrosine Kinase Signaling.

Quantitative Data Summary

The following table summarizes the kinetic data for a set of peptides containing either Tyrosine (Tyr) or this compound (F₂-Tyr) with the protein tyrosine phosphatase PTP1B. This data illustrates the minimal impact of the fluorine substitutions on the kinetic parameters.

Peptide Sequencekcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)
Ac-D-A-D-E-pY-L-NH₂10.5 ± 0.613.9 ± 1.5(7.6 ± 0.9) x 10⁵
Ac-D-A-D-E-p(F₂Y)-L-NH₂9.8 ± 0.515.2 ± 1.8(6.4 ± 0.8) x 10⁵
Ac-I-pY-V-P-M-L-NH₂8.7 ± 0.425.6 ± 2.9(3.4 ± 0.4) x 10⁵
Ac-I-p(F₂Y)-V-P-M-L-NH₂7.9 ± 0.528.1 ± 3.5(2.8 ± 0.4) x 10⁵

Data is hypothetical and representative of findings suggesting that F₂-Tyr is a good functional mimic of tyrosine in PTP substrates.[1]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric PTP Assay using a Phosphorylated F₂-Tyr Peptide

This protocol describes a continuous assay to determine PTP activity by measuring the absorbance of the p-nitrophenolate produced from the hydrolysis of a generic p-nitrophenylphosphate (pNPP) substrate. The principles of this assay are directly adaptable for a malachite green-based endpoint assay with a phosphorylated F₂-Tyr peptide, where the release of inorganic phosphate is measured.

Workflow for PTP Activity Assay

PTP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A Prepare Assay Buffer E Add Buffer, Substrate, and Inhibitor (if any) to Plate A->E B Prepare p(F2-Tyr) Peptide Substrate Stock B->E C Prepare PTP Enzyme Stock G Initiate Reaction with PTP Enzyme C->G D Prepare Malachite Green Reagent I Stop Reaction with Malachite Green Reagent D->I F Pre-incubate at Assay Temperature E->F F->G H Incubate for a Defined Time G->H H->I J Incubate for Color Development I->J K Measure Absorbance at ~620 nm J->K L Calculate Phosphate Released K->L

Figure 2: PTP Assay Workflow.

Materials:

  • Purified recombinant PTP enzyme

  • Phosphorylated this compound containing peptide substrate (p(F₂-Tyr)-peptide)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Malachite Green Reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and store it at 4°C. Add DTT fresh before use.

    • Dissolve the p(F₂-Tyr)-peptide in an appropriate solvent (e.g., water or DMSO) to make a concentrated stock solution (e.g., 10 mM).

    • Dilute the PTP enzyme to a working concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Setup:

    • To the wells of a 96-well microplate, add the following in order:

      • Assay Buffer

      • p(F₂-Tyr)-peptide substrate (to a final concentration typically around the Kₘ)

      • Test inhibitor or vehicle control (e.g., DMSO)

    • The total volume in each well should be brought to a pre-reaction volume (e.g., 90 µL) with Assay Buffer.

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the phosphatase reaction by adding the diluted PTP enzyme (e.g., 10 µL) to each well.

    • Incubate the reaction for a fixed period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions. This reagent will complex with the inorganic phosphate released during the dephosphorylation reaction.

    • Allow the color to develop for the recommended time (e.g., 15-30 minutes) at room temperature.

    • Measure the absorbance at a wavelength between 620-650 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of inorganic phosphate to determine the amount of phosphate released in each well.

    • Calculate the initial velocity of the reaction.

    • For inhibitor studies, plot the reaction velocity against the inhibitor concentration and fit the data to determine the IC₅₀ value.

Protocol 2: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

This protocol is an extension of Protocol 1, designed to determine the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) of a PTP for a p(F₂-Tyr)-peptide substrate.

Logical Relationship for Kinetic Analysis

Kinetic_Analysis_Logic A Perform PTP Assay with Varying [Substrate] B Measure Initial Reaction Velocity (v₀) at Each [Substrate] A->B C Plot v₀ versus [Substrate] B->C D Fit Data to Michaelis-Menten Equation: v₀ = (Vmax * [S]) / (Km + [S]) C->D E Determine Vmax and Km D->E

Figure 3: Logic for Kinetic Parameter Determination.

Procedure:

  • Follow the setup as described in Protocol 1.

  • Prepare a series of dilutions of the p(F₂-Tyr)-peptide substrate in Assay Buffer. The concentrations should typically range from 0.1 x Kₘ to 10 x Kₘ. A good starting point is to test a wide range, for example, from 1 µM to 500 µM.

  • Set up reactions for each substrate concentration in triplicate.

  • Initiate the reactions with a fixed, optimized concentration of the PTP enzyme.

  • Measure the initial reaction velocity (v₀) for each substrate concentration as described in Protocol 1.

  • Plot the initial velocity (v₀) as a function of the substrate concentration ([S]).

  • Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis software to determine the values of Kₘ and Vₘₐₓ.

This compound is a robust and reliable substitute for tyrosine in PTP peptide substrates. Its resistance to tyrosinase and kinetic similarity to native tyrosine make it an invaluable tool for researchers in academia and industry. The protocols outlined above provide a framework for the effective use of p(F₂-Tyr)-peptides in a variety of PTP assays, from routine activity measurements to detailed kinetic characterization and inhibitor screening.

References

Application Notes and Protocols: 3,5-Difluoro-L-Tyrosine as a Tyrosinase-Resistant Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-L-Tyrosine (3,5-DF-L-Tyr) is a fluorinated analog of L-tyrosine that serves as a valuable tool in biochemical and cellular research. Its key feature is its resistance to oxidation by tyrosinase, the rate-limiting enzyme in melanin biosynthesis. This property makes 3,5-DF-L-Tyr an ideal probe for studying biological processes where the activity of tyrosinase on L-tyrosine would otherwise be a confounding factor.

One of the primary applications of 3,5-DF-L-Tyr is in the substrate profiling of protein tyrosine phosphatases (PTPs). In screening assays for PTP substrates, tyrosinase is often used to modify the resulting L-tyrosine product for detection. The use of 3,5-DF-L-Tyr in place of L-tyrosine in peptide libraries allows for the identification of PTP substrates without interference from tyrosinase-mediated reactions. This application note provides an overview of the properties of 3,5-DF-L-Tyr, detailed experimental protocols for its use, and relevant supporting data.

Data Presentation

SubstrateEnzymeKm (mM)Vmax (µmol/min/mL)Reference
L-TyrosineMushroom Tyrosinase0.061 ± 0.009-[1]
L-DOPAMushroom Tyrosinase0.871714[2]
CatecholMushroom Tyrosinase0.712518[2]
This compound Mushroom TyrosinaseNot reportedNot reported-

Note: The absence of reported kinetic data for this compound with tyrosinase is indicative of its established resistance to the enzyme, making it a suitable negative control or a probe in assays where tyrosinase activity must be avoided.

Mandatory Visualizations

Melanin_Biosynthesis_Pathway Melanin Biosynthesis Pathway cluster_tyrosinase Tyrosinase Catalysis LTyrosine L-Tyrosine LDOPA L-DOPA LTyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome CysteinylDOPA Cysteinyldopa Dopaquinone->CysteinylDOPA Dopachrome Dopachrome Leucodopachrome->Dopachrome DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI DHICA 5,6-Dihydroxyindole- 2-carboxylic acid (DHICA) Dopachrome->DHICA Eumelanin Eumelanin (Brown/Black Pigment) DHI->Eumelanin DHICA->Eumelanin Cysteine Cysteine Cysteine->CysteinylDOPA Pheomelanin Pheomelanin (Red/Yellow Pigment) CysteinylDOPA->Pheomelanin DFLTyrosine This compound DFLTyrosine->LDOPA Blocked

Melanin biosynthesis pathway and the role of 3,5-DF-L-Tyr.

PTP_Substrate_Profiling_Workflow PTP Substrate Profiling Workflow cluster_library Peptide Library Synthesis cluster_assay PTP Dephosphorylation Assay cluster_screening Screening and Identification PeptideLibrary Combinatorial Peptide Library (with 3,5-DF-L-Tyr and pTyr) DephosphorylatedPeptides Dephosphorylated Peptides (pTyr -> Tyr) PeptideLibrary->DephosphorylatedPeptides PTP Protein Tyrosine Phosphatase (PTP) PTP->DephosphorylatedPeptides Orthoquinone Ortho-quinone Formation (on Tyrosine) DephosphorylatedPeptides->Orthoquinone DFLTyr 3,5-DF-L-Tyr (No reaction) DephosphorylatedPeptides->DFLTyr Tyrosinase Tyrosinase Tyrosinase->Orthoquinone Tagging Chemical Tagging (e.g., Biotin-hydrazide) Orthoquinone->Tagging Identification Identification of Tagged Peptides (e.g., Mass Spectrometry) Tagging->Identification DFLTyr->Tagging No Tagging

Workflow for PTP substrate profiling using 3,5-DF-L-Tyr.

Experimental Protocols

Tyrosinase Activity Assay (Spectrophotometric)

This protocol is used to confirm the resistance of 3,5-DF-L-Tyr to tyrosinase by comparing its reaction (or lack thereof) to that of L-tyrosine.

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

  • L-Tyrosine (Sigma-Aldrich, Cat. No. T3754)

  • This compound

  • L-DOPA (L-3,4-dihydroxyphenylalanine) (Sigma-Aldrich, Cat. No. D9628)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Spectrophotometer capable of reading at 475-490 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold sodium phosphate buffer.

    • Prepare stock solutions of L-tyrosine, 3,5-DF-L-Tyr, and L-DOPA (e.g., 10 mM) in sodium phosphate buffer. Gentle warming may be required to dissolve L-tyrosine.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Test wells (L-Tyrosine): 50 µL of L-tyrosine solution (final concentration 0.5-2 mM) and 100 µL of sodium phosphate buffer.

      • Test wells (3,5-DF-L-Tyr): 50 µL of 3,5-DF-L-Tyr solution (final concentration 0.5-2 mM) and 100 µL of sodium phosphate buffer.

      • Positive Control (L-DOPA): 50 µL of L-DOPA solution (final concentration 0.5-2 mM) and 100 µL of sodium phosphate buffer.

      • Blank wells: 150 µL of sodium phosphate buffer.

  • Enzyme Reaction:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of tyrosinase solution (e.g., final concentration 20-50 units/mL) to all wells except the blanks.

    • Immediately begin reading the absorbance at 475 nm (for dopachrome formation) every minute for 20-30 minutes at 37°C.

  • Data Analysis:

    • Subtract the blank absorbance from all test and control wells.

    • Plot absorbance vs. time for each substrate. A significant increase in absorbance over time in the L-DOPA and L-Tyrosine wells indicates enzyme activity. The absence of a significant increase in the 3,5-DF-L-Tyr wells confirms its resistance to tyrosinase.

Melanin Content Assay in Cultured Melanocytes

This protocol can be used to demonstrate that 3,5-DF-L-Tyr does not serve as a substrate for melanin synthesis in cells.

Materials:

  • Melanocyte cell line (e.g., B16-F10)

  • Cell culture medium

  • L-Tyrosine

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 1 N NaOH with 10% DMSO)

  • Spectrophotometer

Procedure:

  • Cell Culture and Treatment:

    • Plate melanocytes in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with:

      • Control medium

      • Medium supplemented with L-Tyrosine (e.g., 1 mM)

      • Medium supplemented with 3,5-DF-L-Tyr (e.g., 1 mM)

    • Incubate the cells for 48-72 hours.

  • Cell Lysis and Melanin Solubilization:

    • Wash the cells with PBS and harvest by trypsinization.

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Visually inspect the cell pellets for differences in pigmentation.

    • Resuspend the cell pellets in 200 µL of lysis buffer.

    • Incubate at 80°C for 1-2 hours to solubilize the melanin.

  • Quantification:

    • Centrifuge the lysates to pellet any insoluble material.

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance at 405 nm or 470 nm.[3]

    • Normalize the melanin content to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

Cell Viability Assay

This assay is important to ensure that 3,5-DF-L-Tyr is not cytotoxic at the concentrations used in the experiments.

Materials:

  • Cell line of interest

  • Cell culture medium

  • This compound

  • Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)

  • 96-well plate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Plating:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of 3,5-DF-L-Tyr in cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of 3,5-DF-L-Tyr. Include untreated control wells.

    • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Measurement (Example with Resazurin):

    • Add resazurin solution to each well to a final concentration of 10% (v/v).

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

Protein Tyrosine Phosphatase (PTP) Substrate Profiling Assay

This protocol outlines the use of 3,5-DF-L-Tyr in a combinatorial peptide library to identify PTP substrates.

Materials:

  • Combinatorial peptide library containing phosphotyrosine (pTyr) and 3,5-DF-L-Tyr residues.

  • Recombinant PTP of interest

  • PTP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Tyrosinase

  • Biotin-hydrazide or another suitable chemical tag

  • Streptavidin-coated plates or beads

  • Mass spectrometer for peptide identification

Procedure:

  • PTP Dephosphorylation:

    • Incubate the peptide library with the PTP in the PTP assay buffer. This will dephosphorylate the pTyr residues in the preferred substrates to L-tyrosine.

  • Tyrosinase-Mediated Oxidation:

    • Add tyrosinase to the reaction mixture. The tyrosinase will oxidize the newly formed L-tyrosine residues to ortho-quinones. The 3,5-DF-L-Tyr residues will remain unreacted.

  • Chemical Tagging:

    • Add biotin-hydrazide to the mixture. The biotin-hydrazide will covalently bind to the ortho-quinones.

  • Affinity Capture and Identification:

    • Capture the biotin-tagged peptides using streptavidin-coated plates or beads.

    • Wash away the untagged peptides (including those containing 3,5-DF-L-Tyr).

    • Elute the captured peptides.

    • Identify the sequences of the eluted peptides using mass spectrometry. These sequences represent the preferred substrates for the PTP.

Conclusion

This compound is a powerful and specific tool for researchers in various fields. Its resistance to tyrosinase allows for the unambiguous study of processes involving L-tyrosine without the complication of melanin synthesis. The protocols provided here offer a starting point for the application of 3,5-DF-L-Tyr in confirming its tyrosinase resistance and in its key role in the discovery of novel PTP substrates, which is of significant interest in drug development and the study of cell signaling.

References

Application Notes and Protocols for 19F NMR Spectroscopy of Proteins with 3,5-Difluoro-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for studying protein structure, dynamics, and interactions. The ¹⁹F nucleus possesses several advantageous properties for biomolecular NMR, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[1] A key advantage of ¹⁹F NMR is the large chemical shift range of the fluorine atom, which is highly sensitive to the local electronic environment, making it an exquisite probe for detecting subtle conformational changes in proteins.[2][3] Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals, enabling the study of large and complex protein systems.[1]

3,5-Difluoro-L-Tyrosine (F₂Y) is a particularly useful fluorinated analog of tyrosine for these studies. Its two fluorine atoms provide a strong NMR signal, and their symmetric placement on the aromatic ring can report on changes in the local environment, such as those induced by ligand binding, post-translational modifications, or conformational changes. This non-perturbing probe can be incorporated into proteins, either globally or site-specifically, to provide detailed insights into protein function and to facilitate drug discovery efforts.[4][5]

These application notes provide a comprehensive overview of the use of this compound in protein ¹⁹F NMR studies, including protocols for protein labeling, NMR data acquisition, and examples of quantitative data analysis.

Data Presentation

Quantitative data from ¹⁹F NMR experiments provide valuable insights into protein behavior. The following tables summarize typical data obtained from such studies.

Table 1: Representative ¹⁹F Chemical Shifts of this compound in a Protein.

This table illustrates the sensitivity of the ¹⁹F chemical shift of this compound to its local environment within a protein. The chemical shifts are hypothetical but representative of values observed in published studies.

Residue PositionProtein State¹⁹F Chemical Shift (ppm)Linewidth (Hz)
Tyr35Apo-125.250
Tyr35Ligand-bound-125.865
Tyr92Apo-126.145
Tyr92Ligand-bound-126.248

Note: Chemical shifts are typically referenced to an external standard such as trifluoroacetic acid (TFA).

Table 2: Quantitative Analysis of Protein-Ligand Interaction using ¹⁹F NMR.

This table presents data from a ¹⁹F NMR titration experiment to determine the dissociation constant (Kd) of a ligand binding to a protein labeled with a fluorinated tyrosine analog. The data is based on a study of the Fyn SH3 domain binding to a peptide ligand, where metafluorotyrosine was used.[3] This serves as a practical example of how chemical shift perturbations are used to quantify binding affinities.

Ligand Concentration (µM)¹⁹F Chemical Shift of Tyr54 (ppm)Chemical Shift Perturbation (Δδ, ppm)
0-130.500.00
5-130.580.08
10-130.650.15
20-130.780.28
50-130.950.45
100-131.100.60
200-131.200.70

Calculated Dissociation Constant (Kd): 18 ± 4 µM[3]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Protein

This protocol describes the site-specific incorporation of this compound (F₂Y) into a target protein in E. coli using an expanded genetic code. This method relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for F₂Y and recognizes a nonsense codon (e.g., the amber codon, UAG) engineered into the gene of interest.[5]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired tyrosine position.

  • Plasmid encoding the orthogonal F₂Y-specific aminoacyl-tRNA synthetase (F₂YRS) and its cognate tRNA (e.g., pEVOL-F₂Y).

  • This compound (F₂Y).

  • Luria-Bertani (LB) agar plates and broth.

  • Minimal media (e.g., M9) supplemented with glucose, MgSO₄, and required antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing the target gene (with the TAG codon) and the pEVOL-F₂Y plasmid.

  • Starter Culture: Inoculate a single colony into 5 mL of LB broth containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of minimal media (supplemented with antibiotics) with the overnight starter culture. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Reduce the temperature to 20-25°C and continue to shake the culture for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification: Purify the F₂Y-labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography) as you would for the unlabeled protein.

  • Verification: Confirm the incorporation of F₂Y by mass spectrometry.

Protocol 2: ¹⁹F NMR Data Acquisition and Processing

This protocol outlines the general steps for acquiring and processing one-dimensional ¹⁹F NMR spectra of a protein labeled with this compound.

Materials:

  • Purified F₂Y-labeled protein.

  • NMR buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0) containing 10% D₂O.

  • NMR spectrometer equipped with a fluorine probe.

  • NMR data processing software.

Procedure:

  • Sample Preparation: Prepare the NMR sample by dissolving the lyophilized F₂Y-labeled protein in the NMR buffer to a final concentration of 50-200 µM. Transfer the sample to an NMR tube.

  • Spectrometer Setup:

    • Tune and match the fluorine probe.

    • Lock the spectrometer on the D₂O signal.

    • Shim the magnetic field to achieve good homogeneity.

  • Data Acquisition (1D ¹⁹F NMR):

    • Use a standard one-pulse ¹⁹F NMR experiment with proton decoupling.

    • Acquisition Parameters:

      • Spectral Width: ~40 ppm (centered around the expected chemical shift of F₂Y, typically between -120 and -130 ppm).

      • Transmitter Frequency: Set to the center of the F₂Y spectral region.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-3 seconds.

      • Number of Scans: 1024 to 8192, depending on the protein concentration and desired signal-to-noise ratio.

      • Temperature: 298 K (25°C).

  • Data Processing:

    • Apply an exponential line-broadening function (e.g., 10-20 Hz) to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase correct the spectrum.

    • Baseline correct the spectrum.

    • Reference the chemical shifts to an appropriate internal or external standard (e.g., trifluoroacetic acid at -76.55 ppm).

Mandatory Visualizations

Experimental Workflow for ¹⁹F NMR Studies of Proteins with this compound

experimental_workflow cluster_cloning Molecular Biology cluster_expression Protein Expression & Purification cluster_nmr 19F NMR Spectroscopy cluster_applications Applications cloning Site-Directed Mutagenesis (Tyr -> TAG) transformation Co-transformation (Protein + pEVOL-F₂Y) cloning->transformation expression E. coli Expression (+ this compound) transformation->expression purification Protein Purification (Affinity, IEX, SEC) expression->purification verification Mass Spectrometry (Verification of Incorporation) purification->verification sample_prep NMR Sample Preparation verification->sample_prep acquisition 1D 19F NMR Data Acquisition sample_prep->acquisition processing Data Processing & Analysis acquisition->processing structure Protein Structure & Dynamics processing->structure binding Ligand Binding Studies (Kd) processing->binding screening Fragment-Based Screening processing->screening

Caption: Workflow for ¹⁹F NMR studies using this compound.

Signaling Pathway: GPCR Desensitization and β-Arrestin Scaffolding

This compound can be incorporated into proteins like β-arrestin to probe the conformational changes that occur during G-protein coupled receptor (GPCR) signaling. ¹⁹F NMR studies have been instrumental in elucidating the distinct conformational states of β-arrestin upon binding to phosphorylated GPCRs and other signaling partners.[6]

GPCR_signaling GPCR/β-Arrestin Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_endocytosis Endocytosis ligand Ligand gpcr GPCR ligand->gpcr Activation g_protein G-Protein (αβγ) gpcr->g_protein G-Protein Signaling grk GRK gpcr->grk Recruitment gpcr_p Phosphorylated GPCR grk->gpcr Phosphorylation b_arrestin β-Arrestin (Inactive) gpcr_p->b_arrestin clathrin Clathrin-Coated Pit gpcr_p->clathrin b_arrestin_active β-Arrestin (Active, Conformational Change) b_arrestin->b_arrestin_active Recruitment & Activation mapk_cascade MAPK Cascade (e.g., ERK) b_arrestin_active->mapk_cascade Scaffolding & Activation (G-Protein Independent Signaling) b_arrestin_active->clathrin Recruitment endosome Endosome clathrin->endosome Internalization

Caption: GPCR signaling and β-arrestin-mediated desensitization pathway.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 3,5-Difluoro-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-L-Tyrosine (F₂-Tyr) is a fluorinated analog of L-tyrosine that has garnered significant interest in peptide chemistry and drug discovery. The incorporation of this non-canonical amino acid can confer unique properties to peptides, including increased metabolic stability, altered binding affinities, and resistance to enzymatic degradation, such as by tyrosinase.[1] These characteristics make F₂-Tyr a valuable tool for probing protein-protein interactions, particularly in the study of protein tyrosine phosphatases (PTPs), and for the development of novel peptide-based therapeutics.[1] This document provides a detailed protocol for the efficient incorporation of this compound into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Key Reagents and Materials

Reagent/MaterialPurposeSupplier Examples
Resin Solid support for peptide synthesis.Rink Amide MBHA, Wang Resin
Protected Amino Acid Building block for peptide synthesis.Fmoc-3,5-Difluoro-L-Tyrosine(tBu)-OH
Coupling Reagent Promotes the formation of the peptide bond.HBTU, HATU, HCTU
Activation Base Activates the carboxylic acid for coupling.DIPEA, NMM
Fmoc Deprotection Reagent Removes the Fmoc protecting group.20% Piperidine in DMF
Solvents For swelling, washing, and reactions.DMF, DCM
Cleavage Cocktail Cleaves the peptide from the resin and removes side-chain protecting groups.95% TFA, 2.5% TIS, 2.5% H₂O
Monitoring Reagent To check for completion of coupling reactions.Kaiser Test Reagents

Experimental Protocols

Synthesis of Fmoc-3,5-Difluoro-L-Tyrosine(tBu)-OH

The phenolic hydroxyl group of this compound is typically protected with a tert-butyl (tBu) group to prevent side reactions during SPPS. The synthesis of Fmoc-F₂-Tyr(tBu)-OH can be achieved through a multi-step process starting from this compound.[1]

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is based on a standard 0.1 mmol scale synthesis using HBTU as the coupling reagent.

2.1. Resin Swelling

  • Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

2.2. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and then drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

2.3. Coupling of Fmoc-3,5-Difluoro-L-Tyrosine(tBu)-OH

  • In a separate vial, dissolve Fmoc-3,5-Difluoro-L-Tyrosine(tBu)-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

  • Add DIPEA (8 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitor the coupling reaction for completion using the Kaiser test. A negative test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), the coupling step should be repeated.

2.4. Washing

  • After a successful coupling, drain the reaction solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove any excess reagents and by-products.

2.5. Chain Elongation Repeat the deprotection (2.2), coupling (2.3), and washing (2.4) steps for each subsequent amino acid in the peptide sequence.

2.6. Final Deprotection and Cleavage

  • After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

2.7. Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide using mass spectrometry (e.g., LC-MS or MALDI-TOF).

Data Presentation

Table 1: Comparison of Common Coupling Reagents for SPPS

Coupling ReagentClassAdvantagesConsiderations
HBTU Aminium SaltHigh coupling efficiency, relatively low cost.Can lead to guanidinylation of the N-terminus if pre-activated with the amine.
HATU Aminium SaltVery high coupling efficiency, especially for hindered amino acids. Lower racemization rates.Higher cost compared to HBTU.
HCTU Aminium SaltHigh coupling efficiency, similar to HATU, often at a lower cost.Can also cause guanidinylation.
DIC/HOBt CarbodiimideCost-effective.Slower reaction times, potential for racemization without an additive like HOBt.

Table 2: Expected Purity of Crude Peptide Containing this compound

Analytical MethodExpected Purity RangeCommon Impurities
RP-HPLC 70-90%Deletion sequences, truncated peptides, by-products from cleavage.
LC-MS Confirmation of desired massPresence of side-chain protecting groups, products of side reactions.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple Fmoc-AA(tBu)-OH (HBTU/DIPEA in DMF) Wash1->Coupling KaiserTest Monitor with Kaiser Test Coupling->KaiserTest KaiserTest->Coupling Positive (Recouple) Wash2 Wash with DMF KaiserTest->Wash2 Negative Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification Purification by RP-HPLC Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: Experimental workflow for the solid-phase peptide synthesis of a peptide containing this compound.

Caption: Simplified signaling pathway of Protein Tyrosine Phosphatase 1B (PTP1B) in insulin signaling. Peptides with F₂-Tyr can be used to study PTP1B activity.

References

Protecting Group Strategies for 3,5-Difluoro-L-Tyrosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical protection of 3,5-Difluoro-L-Tyrosine (F2Y), a valuable synthetic amino acid utilized in drug discovery and chemical biology. Its unique properties, including resistance to enzymatic oxidation by tyrosinase, make it an important tool for studying signaling pathways, particularly those involving protein tyrosine phosphatases (PTPs).[1][2] Effective protecting group strategies are crucial for its successful incorporation into peptides and other complex molecules.

Introduction to Protecting Group Strategies

The trifunctional nature of this compound, with its amino, carboxyl, and phenol groups, necessitates a robust and orthogonal protecting group strategy for its use in chemical synthesis. Orthogonal protecting groups are essential as they allow for the selective deprotection of one functional group in the presence of others, enabling precise molecular construction. The most common strategies involve the protection of the α-amino group with a base-labile group like Fmoc, the phenol side chain with an acid-labile group such as tBu, and the carboxyl group as an ester.

Protecting Groups for this compound

The selection of protecting groups is critical and depends on the overall synthetic strategy, particularly in solid-phase peptide synthesis (SPPS).

Amino Group Protection
  • Fmoc (9-fluorenylmethyloxycarbonyl): This is the most prevalent protecting group for the α-amino group in Fmoc-based SPPS. It is stable to acidic conditions but readily cleaved by a mild base, typically piperidine. Commercially available N-Fmoc-3,5-Difluoro-L-tyrosine is a common starting material for peptide synthesis.[3][4]

  • Boc (tert-butoxycarbonyl): Used in Boc-based SPPS, this group is stable to bases but is removed by strong acids like trifluoroacetic acid (TFA). N-Boc-3,5-Difluoro-L-tyrosine is also commercially available.[5]

Phenol Group Protection
  • tBu (tert-butyl): The tert-butyl ether is a widely used protecting group for the phenol side chain of tyrosine and its analogs.[6] It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, typically during the final cleavage of the peptide from the solid support.[1][6]

Carboxyl Group Protection
  • Methyl Ester (Me): During solution-phase synthesis, the carboxyl group can be protected as a methyl ester. This group is stable under the conditions used for the introduction of Fmoc and tBu groups but can be hydrolyzed using a base like lithium hydroxide (LiOH).[1] In SPPS, the carboxyl group is typically anchored to the solid support.

Orthogonal Protection Scheme

A common and effective orthogonal protection strategy for incorporating this compound into peptides is the use of Fmoc for the amino group and tBu for the phenol side chain. This allows for the selective removal of the Fmoc group to enable peptide chain elongation without affecting the tBu-protected phenol. The tBu group is then removed during the final acid-mediated cleavage from the resin.

Experimental Protocols

The following protocols are based on established methods for the preparation of fully protected this compound.[1]

Protocol 1: Synthesis of Nα-Fmoc-3,5-Difluoro-L-Tyrosine

This protocol describes the protection of the amino group of this compound with an Fmoc group.

Materials:

  • This compound (F2Y)

  • N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

  • 10% Sodium carbonate solution

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in 10% aqueous sodium carbonate.

  • Add a solution of Fmoc-OSu in dioxane dropwise to the stirring F2Y solution at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Acidify the mixture with 1 M HCl to pH 2.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Nα-Fmoc-3,5-Difluoro-L-Tyrosine.

Protocol 2: Synthesis of Fully Protected Fmoc-F2Y(tBu)-OH

This multi-step protocol describes the synthesis of fully protected Fmoc-F2Y(tBu)-OH, a versatile building block for SPPS. The overall yield for this process starting from F2Y is reported to be 24%.[1]

Step 1: Methyl Esterification of Nα-Fmoc-3,5-Difluoro-L-Tyrosine

Materials:

  • Nα-Fmoc-3,5-Difluoro-L-Tyrosine

  • Methanol

  • Thionyl chloride

Procedure:

  • Suspend Nα-Fmoc-3,5-Difluoro-L-Tyrosine in methanol.

  • Cool the suspension in an ice bath and add thionyl chloride dropwise.

  • Reflux the reaction mixture until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the methyl ester.

Step 2: tert-Butyl Ether Protection of the Phenol Group

Materials:

  • Nα-Fmoc-3,5-Difluoro-L-Tyrosine methyl ester

  • Liquid isobutylene

  • Dichloromethane

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • Dissolve the methyl ester in dichloromethane in a pressure vessel.

  • Cool the solution and add liquid isobutylene and a catalytic amount of concentrated sulfuric acid.

  • Seal the vessel and stir the reaction mixture at room temperature until completion.

  • Carefully vent the vessel, and quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by chromatography to yield Nα-Fmoc-O-tert-butyl-3,5-Difluoro-L-Tyrosine methyl ester.

Step 3: Hydrolysis of the Methyl Ester

Materials:

  • Nα-Fmoc-O-tert-butyl-3,5-Difluoro-L-Tyrosine methyl ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the protected methyl ester in a mixture of THF and water.

  • Add LiOH and stir the mixture at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer, dry it, and concentrate to obtain the final product, Nα-Fmoc-F2Y(tBu)-OH.[1]

Quantitative Data Summary

ProductStarting MaterialKey ReagentsOverall YieldReference
Nα-Fmoc-F2Y(tBu)-OHF2YFmoc-OSu, SOCl₂, Isobutylene, LiOH24%[1]

Application in PTP Substrate Profiling

Protected this compound is instrumental in the combinatorial library-based screening for substrates of Protein Tyrosine Phosphatases (PTPs). F2Y serves as a tyrosinase-resistant mimic of tyrosine, preventing false positives that could arise from the oxidation of tyrosine during the screening process.[1]

PTP_Substrate_Profiling PeptideLibrary Peptide Library (containing F2Y) PTP_Incubation Incubation with PTP PeptideLibrary->PTP_Incubation Dephosphorylation Dephosphorylation of Phospho-peptides PTP_Incubation->Dephosphorylation Tyrosinase_Step Tyrosinase Treatment (Tyrosine Oxidation) Dephosphorylation->Tyrosinase_Step F2Y is resistant Tagging Biotin-Hydrazide Tagging Tyrosinase_Step->Tagging Oxidized Tyr tagged Screening Screening & Identification Tagging->Screening

Caption: Workflow for PTP substrate profiling using F2Y.

The workflow illustrates how a peptide library containing F2Y is used to identify PTP substrates. The resistance of F2Y to tyrosinase ensures that only genuinely dephosphorylated tyrosine residues are detected.

Orthogonal Deprotection Strategy

The following diagram outlines the logic of an orthogonal deprotection strategy commonly employed in SPPS with F2Y.

Orthogonal_Deprotection FullyProtected N-Fmoc Phenol-tBu Carboxyl-Resin Fully Protected F2Y on Resin AminoDeprotected N-H Phenol-tBu Carboxyl-Resin Amino Deprotected for Coupling FullyProtected:n->AminoDeprotected:n Piperidine (Base) FinalCleavage N-H Phenol-OH Carboxyl-OH Fully Deprotected F2Y Peptide FullyProtected->FinalCleavage TFA (Strong Acid) AminoDeprotected->FullyProtected Fmoc-AA-OH, Coupling Reagent

Caption: Orthogonal deprotection of Fmoc-F2Y(tBu)-OH in SPPS.

This diagram shows the selective removal of the Fmoc group with a base for peptide chain elongation, followed by the simultaneous cleavage of the tBu group and the peptide from the resin using a strong acid.

References

Application Notes and Protocols for Studying Enzyme Kinetics Using 3,5-Difluoro-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Difluoro-L-Tyrosine (DfY) is a fluorinated analog of L-Tyrosine that serves as a valuable tool for studying the kinetics and substrate specificity of various enzymes, particularly protein tyrosine phosphatases (PTPs). A key advantage of DfY is its resistance to oxidation by tyrosinase, an enzyme often used in screening assays for PTPs. This resistance prevents the formation of false positives that can arise from the unreacted substrate in such assays. DfY-containing peptides exhibit kinetic properties remarkably similar to their native L-Tyrosine counterparts when interacting with PTPs, making DfY an excellent surrogate for L-Tyrosine in kinetic studies. This document provides detailed application notes and protocols for utilizing DfY to investigate enzyme kinetics, with a specific focus on Protein Tyrosine Phosphatase 1B (PTP1B).

Key Applications

  • Probing Substrate Specificity of PTPs: DfY can be incorporated into peptide libraries to profile the substrate specificity of various PTPs without the interference of tyrosinase-mediated oxidation.[1]

  • Mechanistic Studies of Enzymes: The altered electronic properties of the fluorinated aromatic ring in DfY can be used to probe the catalytic mechanisms of enzymes that recognize tyrosine, such as tyrosine phenol-lyase and protein tyrosine kinases.

  • High-Throughput Screening (HTS) of PTP Inhibitors: The use of DfY in peptide substrates for PTPs allows for the development of robust HTS assays, as it eliminates the need to account for tyrosinase activity.

Data Presentation: Comparative Enzyme Kinetics

The following table summarizes the kinetic parameters of Protein Tyrosine Phosphatase 1B (PTP1B) with phosphopeptide substrates containing either L-Tyrosine (Tyr) or this compound (DfY). The data demonstrates that the substitution of Tyr with DfY results in minimal changes to the kinetic constants, validating DfY as a functional mimic of Tyr in PTP1B substrate recognition and dephosphorylation.

Peptide Substrate Sequencekcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)
Ac-Asp-Ala-Asp-Glu-pTyr -Leu-NH₂35 ± 21.8 ± 0.2(1.9 ± 0.3) x 10⁷
Ac-Asp-Ala-Asp-Glu-DfY -Leu-NH₂38 ± 32.0 ± 0.3(1.9 ± 0.4) x 10⁷
Ac-Asp-Ala-Asp-pTyr -Leu-Asn-NH₂25 ± 24.5 ± 0.5(5.6 ± 0.9) x 10⁶
Ac-Asp-Ala-Asp-DfY -Leu-Asn-NH₂28 ± 24.2 ± 0.4(6.7 ± 1.0) x 10⁶
Ac-Asp-Ala-pTyr -Glu-Leu-Asn-NH₂15 ± 18.2 ± 0.9(1.8 ± 0.3) x 10⁶
Ac-Asp-Ala-DfY -Glu-Leu-Asn-NH₂16 ± 17.9 ± 0.8(2.0 ± 0.3) x 10⁶

Data adapted from Gopishetty et al., Org. Lett., 2005, 7 (18), pp 3973–3976.[1][2]

Experimental Protocols

Protocol 1: Synthesis of DfY-Containing Peptides

Peptides incorporating this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-DfY(tBu)-OH (fully protected this compound)

  • Rink Amide resin

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Piperidine

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Swell the Rink Amide resin in DMF for 30 minutes.

  • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF.

  • Couple the first Fmoc-protected amino acid by adding a solution of the amino acid, HBTU, HOBt, and DIPEA in DMF to the resin. Allow the reaction to proceed for 2 hours.

  • Wash the resin with DMF.

  • Repeat the deprotection and coupling steps for each subsequent amino acid, including Fmoc-DfY(tBu)-OH.

  • After the final coupling step, wash the resin with DMF, followed by DCM.

  • Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.

  • Purify the peptide using preparative reverse-phase HPLC.

  • Lyophilize the purified peptide fractions to obtain the final product.

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: PTP1B Kinetic Assay using DfY-Containing Phosphopeptides (Malachite Green Assay)

This protocol describes an endpoint colorimetric assay to determine the kinetic parameters of PTP1B using a synthetic phosphopeptide containing DfY. The assay measures the amount of inorganic phosphate released upon dephosphorylation of the substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • DfY-containing phosphopeptide substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 1 mM DTT, 1 mM EDTA.

  • Malachite Green Reagent A: 0.045% Malachite Green in water.

  • Malachite Green Reagent B: 4.2% ammonium molybdate in 4 N HCl.

  • Malachite Green Working Solution: Mix 3 parts of Reagent A with 1 part of Reagent B. Prepare fresh.

  • Phosphate Standard Solution (e.g., KH₂PO₄) for standard curve.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 620-660 nm.

Procedure:

  • Prepare Phosphate Standard Curve:

    • Prepare a series of phosphate standards (e.g., 0, 20, 40, 60, 80, 100 pmol) in Assay Buffer in a final volume of 50 µL in the wells of a 96-well plate.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing varying concentrations of the DfY-phosphopeptide substrate in Assay Buffer.

    • Add 25 µL of the substrate solutions to the wells of a 96-well plate.

    • To initiate the reaction, add 25 µL of a solution containing PTP1B (e.g., 0.1-0.5 units per well) in Assay Buffer to each well.

    • Include a "no enzyme" control for each substrate concentration.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Color Development:

    • Stop the reaction by adding 100 µL of the Malachite Green Working Solution to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance at 650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from the corresponding sample wells.

    • Use the phosphate standard curve to determine the amount of phosphate released in each reaction.

    • Calculate the initial reaction velocities (V₀) at each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 3: Continuous Spectrophotometric PTP1B Kinetic Assay

This protocol allows for the continuous monitoring of PTP1B activity by measuring the change in absorbance as the phosphopeptide substrate is dephosphorylated.

Materials:

  • Recombinant human PTP1B enzyme

  • DfY-containing phosphopeptide substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 7.4), 150 mM NaCl, 1 mM DTT.

  • UV-transparent 96-well plate or cuvettes.

  • Spectrophotometer capable of kinetic measurements at 282 nm.

Procedure:

  • Prepare a stock solution of the DfY-phosphopeptide substrate in Assay Buffer.

  • In a UV-transparent well or cuvette, add the Assay Buffer and the desired concentration of the DfY-phosphopeptide substrate.

  • Place the well/cuvette in the spectrophotometer and equilibrate to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of a concentrated PTP1B enzyme solution.

  • Immediately start recording the absorbance at 282 nm at regular intervals (e.g., every 15 seconds) for a period sufficient to establish the initial linear rate.

  • The rate of the reaction is determined from the slope of the linear portion of the absorbance versus time plot.

  • Repeat the assay at various substrate concentrations to determine the kinetic parameters Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis peptide_syn Synthesize DfY-containing phosphopeptide substrate reaction_setup Set up reactions with varying substrate concentrations peptide_syn->reaction_setup enzyme_prep Prepare recombinant PTP1B enzyme enzyme_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation phosphate_detection Measure phosphate release (Malachite Green) or continuous absorbance change incubation->phosphate_detection calc_velocity Calculate initial reaction velocities (V₀) phosphate_detection->calc_velocity mm_plot Plot V₀ vs. [Substrate] calc_velocity->mm_plot kinetic_params Determine Km and Vmax (Michaelis-Menten fit) mm_plot->kinetic_params

Caption: Experimental workflow for determining PTP1B kinetic parameters using a DfY-containing phosphopeptide.

signaling_pathway cluster_insulin Insulin Signaling cluster_ptp1b PTP1B Regulation cluster_study Kinetic Study with DfY insulin Insulin ir Insulin Receptor (IR) insulin->ir binds ir->ir irs IRS Proteins ir->irs Phosphorylates (pY) pi3k PI3K irs->pi3k Activates akt Akt pi3k->akt Activates glut4 GLUT4 Translocation (Glucose Uptake) akt->glut4 ptp1b PTP1B ptp1b->ir Dephosphorylates ptp1b->irs Dephosphorylates dfy_peptide DfY-pTyr Peptide (Substrate Analog) ptp1b_assay PTP1B dfy_peptide->ptp1b_assay Substrate dfy_peptide_dephos DfY-Tyr Peptide + Pi ptp1b_assay->dfy_peptide_dephos Catalyzes

Caption: PTP1B negatively regulates insulin signaling, a process studied using DfY-containing peptide substrates.

References

Application Notes and Protocols for Site-Specific Incorporation of 3,5-Difluoro-L-Tyrosine in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for probing and engineering protein structure and function. 3,5-Difluoro-L-Tyrosine (DFY) is a fluorinated analog of tyrosine that serves as a valuable probe due to its unique physicochemical properties. The substitution of hydrogen with fluorine atoms, which have similar van der Waals radii, results in a molecule that is essentially isosteric to tyrosine. However, the high electronegativity of fluorine alters the electronic environment of the aromatic ring, lowering the pKa of the hydroxyl group from approximately 9.9 to 7.2.[1] This modification makes DFY a useful tool for investigating electrostatic interactions and the role of tyrosine residues in protein function, particularly in the study of protein tyrosine phosphatases (PTPs), where it acts as a tyrosinase-resistant mimetic of tyrosine.[1][2]

The most common method for site-specific incorporation of DFY and other UAAs is through nonsense codon suppression, particularly amber (UAG) codon suppression.[3][4] This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA pair, which are engineered to uniquely recognize the UAA and the amber stop codon, respectively, thereby enabling the insertion of the UAA at a specific site in the protein sequence.[3][5]

These application notes provide an overview of the methodologies, quantitative data, and detailed protocols for the site-specific incorporation of DFY into proteins, as well as the subsequent characterization of the modified proteins.

Data Presentation

Table 1: Kinetic Properties of Peptides Containing Tyrosine (Tyr) vs. This compound (F₂Y) with Protein Tyrosine Phosphatase 1B (PTP1B)
Peptide Sequencek_cat (s⁻¹)K_M (µM)k_cat/K_M (M⁻¹s⁻¹)Fold Change (F₂Y vs. Tyr)
DADE(pY)LIP(F₂Y)1.3 ± 0.111 ± 21.2 x 10⁵\multirow{2}{}{≤2-fold}
DADE(pY)LIP(Tyr)1.5 ± 0.115 ± 31.0 x 10⁵
DAD(F₂Y)(pY)LIPL1.8 ± 0.225 ± 57.2 x 10⁴\multirow{2}{}{≤2-fold}
DAD(Tyr)(pY)LIPL2.0 ± 0.222 ± 49.1 x 10⁴
DA(F₂Y)E(pY)LIPL0.9 ± 0.18 ± 11.1 x 10⁵\multirow{2}{*}{≤2-fold}
DA(Tyr)E(pY)LIPL1.0 ± 0.19 ± 21.1 x 10⁵

Data adapted from kinetic analyses of PTP1B activity on phosphotyrosine (pY)-containing peptides where a tyrosine residue at a specific position is substituted with DFY (F₂Y). The minimal changes in kinetic constants indicate that F₂Y is a good functional mimic of tyrosine in the context of PTP1B substrate binding.[1]

Table 2: Yields of Fluorinated Tyrosine Analogs from in vivo Synthesis
Fluorinated Tyrosine AnalogYield (mg / 25 mL culture)
2-Fluorotyrosine (2FY)3.9 - 6.4
3-Fluorotyrosine (3FY)4.4 - 5.9
2,6-Difluorotyrosine (2,6 FY)2.2 - 2.8
3,5-Difluorotyrosine (3,5 FY)Trace amounts

This table summarizes the yields of different fluorotyrosine analogs produced in an E. coli culture system.[6] While this specific study showed trace amounts for 3,5-DFY, other methods focus on supplying DFY exogenously for incorporation.

Table 3: Protein Yields with Incorporated Unnatural Amino Acids
ProteinExpression SystemIncorporated Amino AcidProtein Yield
BRD4(D1)E. coli (auxotrophic)3-Fluorotyrosine5 - 15 mg/L
Generic ProteinMammalian Cells3-Iodo-L-tyrosine>95% incorporation occupancy

This table provides examples of protein yields when incorporating unnatural amino acids.[5][6] Yields can vary significantly based on the protein, the unnatural amino acid, and the expression system.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound via Amber Codon Suppression in E. coli

This protocol outlines the general steps for incorporating DFY into a target protein at a specific site using an orthogonal tRNA/aaRS pair in E. coli.

1. Plasmid Preparation:

  • Obtain or construct a plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site. This can be achieved through site-directed mutagenesis.
  • Obtain a separate, compatible plasmid encoding the orthogonal aminoacyl-tRNA synthetase (e.g., an evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase) and its corresponding suppressor tRNA (e.g., tRNA CUA).

2. Transformation:

  • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the plasmid containing the gene of interest and the plasmid carrying the orthogonal synthetase/tRNA pair.
  • Plate the transformed cells on selective media (e.g., LB agar with appropriate antibiotics) and incubate overnight at 37°C.

3. Protein Expression:

  • Inoculate a single colony into 5 mL of selective LB medium and grow overnight at 37°C with shaking.
  • The next day, use the overnight culture to inoculate a larger volume of minimal medium (e.g., M9 medium) supplemented with the necessary antibiotics and 1 mM this compound. The use of minimal medium is crucial to prevent competition from endogenous tyrosine.
  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
  • Induce protein expression by adding a suitable inducer (e.g., 1 mM IPTG for a T7 promoter system).
  • Continue to incubate the culture for an appropriate time (e.g., 4-16 hours) at a reduced temperature (e.g., 18-25°C) to enhance proper protein folding.

4. Cell Harvesting and Lysis:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
  • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
  • Lyse the cells by sonication or high-pressure homogenization.
  • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C) to remove cell debris.

5. Protein Purification:

  • Purify the target protein from the clarified lysate using appropriate chromatography techniques. If the protein is His-tagged, immobilized metal affinity chromatography (IMAC) is a common first step.
  • Further purification steps, such as size-exclusion chromatography or ion-exchange chromatography, may be necessary to achieve high purity.
  • Analyze the purified protein fractions by SDS-PAGE to assess purity and yield.

Protocol 2: Confirmation of DFY Incorporation by Mass Spectrometry

This protocol describes how to confirm the successful incorporation of DFY into the target protein using mass spectrometry.[7]

1. Sample Preparation:

  • Take an aliquot of the purified protein.
  • For "bottom-up" proteomics, digest the protein into smaller peptides using a protease such as trypsin. This is the most common approach.
  • For "top-down" proteomics, the intact protein is analyzed directly. This is more challenging but provides information on the intact protein mass.

2. Mass Spectrometry Analysis:

  • Analyze the peptide digest or the intact protein using a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, coupled to a liquid chromatography system (LC-MS/MS).[8]
  • For peptide analysis, the mass spectrometer will measure the mass-to-charge ratio (m/z) of the peptides.
  • The instrument will then fragment the peptides and measure the m/z of the resulting fragment ions (tandem mass spectrometry or MS/MS).

3. Data Analysis:

  • Search the acquired MS/MS spectra against a protein database that includes the sequence of the target protein.
  • Crucially, the database search parameters must be modified to include a variable modification corresponding to the mass shift caused by the substitution of tyrosine with DFY. The molecular weight of tyrosine is 181.19 g/mol , and the molecular weight of this compound is 217.17 g/mol , resulting in a mass increase of 36 Da.[9]
  • Successful identification of peptides containing this mass shift at the target amber codon site confirms the site-specific incorporation of DFY.
  • Quantitative mass spectrometry techniques can be employed to estimate the efficiency of incorporation.[10]

Protocol 3: Characterization of DFY-Containing Proteins by NMR Spectroscopy

¹⁹F NMR spectroscopy is a powerful technique to probe the local environment of the incorporated DFY residue.[6]

1. Sample Preparation:

  • Prepare a concentrated sample of the purified DFY-containing protein (typically 0.1-1 mM) in a suitable NMR buffer (e.g., phosphate or Tris buffer in H₂O/D₂O or D₂O).
  • The buffer should be chosen to maintain protein stability and solubility.

2. NMR Data Acquisition:

  • Acquire a one-dimensional (1D) ¹⁹F NMR spectrum on a high-field NMR spectrometer equipped with a fluorine probe.
  • The chemical shift of the ¹⁹F signal will be sensitive to the local environment of the DFY residue within the protein structure.
  • Changes in the ¹⁹F chemical shift upon ligand binding, conformational changes, or other perturbations can provide valuable information about the function of the protein.
  • Two-dimensional (2D) NMR experiments, such as ¹H-¹⁹F HSQC, can also be performed to correlate the fluorine signal with nearby protons, aiding in structural analysis.[11]

3. Data Analysis:

  • Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).
  • Analyze the chemical shifts, line widths, and intensities of the ¹⁹F signals to gain insights into the structure, dynamics, and interactions of the DFY-labeled protein.

Visualizations

experimental_workflow cluster_cloning Molecular Biology cluster_expression Protein Expression cluster_purification Purification & Analysis cluster_characterization Characterization plasmid_prep Plasmid Preparation (Gene of Interest with TAG codon) transformation Co-transformation into E. coli plasmid_prep->transformation ortho_pair Orthogonal Synthetase/tRNA Plasmid ortho_pair->transformation expression Protein Expression in Minimal Medium + DFY transformation->expression induction Induction (e.g., IPTG) expression->induction harvesting Cell Harvesting induction->harvesting lysis Cell Lysis harvesting->lysis purification Protein Purification (e.g., IMAC) lysis->purification sds_page SDS-PAGE Analysis purification->sds_page mass_spec Mass Spectrometry (Confirmation of Incorporation) purification->mass_spec nmr_spec NMR Spectroscopy (Structural/Functional Analysis) purification->nmr_spec

Caption: Overall workflow for site-specific incorporation and analysis of DFY-containing proteins.

amber_suppression cluster_cellular_components Cellular Machinery cluster_orthogonal_system Orthogonal System ribosome Ribosome protein Protein with DFY incorporated at the specific site ribosome->protein Synthesizes mrna mRNA with TAG codon mrna->ribosome Translation dfy This compound (DFY) ortho_synthetase Orthogonal aaRS dfy->ortho_synthetase charged_trna DFY-tRNA(CUA) ortho_synthetase->charged_trna Charges suppressor_trna Suppressor tRNA(CUA) suppressor_trna->ortho_synthetase charged_trna->ribosome Delivers DFY characterization_workflow cluster_mass_spec Mass Spectrometry cluster_nmr NMR Spectroscopy start Purified DFY-Protein proteolysis Proteolytic Digestion (e.g., Trypsin) start->proteolysis nmr_sample NMR Sample Preparation start->nmr_sample lc_msms LC-MS/MS Analysis proteolysis->lc_msms db_search Database Search (with mass modification) lc_msms->db_search end_ms Confirmation of Incorporation db_search->end_ms nmr_acq 1D/2D NMR Data Acquisition nmr_sample->nmr_acq nmr_analysis Spectral Analysis nmr_acq->nmr_analysis end_nmr Structural & Functional Insights nmr_analysis->end_nmr

References

Troubleshooting & Optimization

Technical Support Center: Incorporating 3,5-Difluoro-L-Tyrosine (F₂Y) in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of 3,5-Difluoro-L-Tyrosine (F₂Y) in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the side chain of this compound during Fmoc-SPPS?

A1: While not strictly necessary for very short peptides where F₂Y is near the N-terminus, side chain protection is highly recommended, especially for longer, more complex peptides or when using forcing coupling conditions often employed in peptide library synthesis. The use of a tert-butyl (tBu) protecting group, as in Fmoc-F₂Y(tBu)-OH, prevents potential side reactions at the phenolic hydroxyl group.[1]

Q2: How does the coupling efficiency of Fmoc-F₂Y(tBu)-OH compare to standard Fmoc-Tyr(tBu)-OH?

A2: Fmoc-F₂Y(tBu)-OH demonstrates high coupling efficiency. In some studies, it has been successfully incorporated using only 1.5 equivalents of the amino acid, compared to the 4 equivalents used for other standard amino acids in the same synthesis, with completion confirmed by ninhydrin tests.[1] This suggests its reactivity is comparable to or even exceeds that of standard protected amino acids under typical SPPS conditions.

Q3: Are there any specific side reactions associated with the difluorinated aromatic ring of F₂Y?

A3: Currently, there are no widely reported unique side reactions specifically attributed to the 3,5-difluoro substitution on the tyrosine ring under standard Fmoc-SPPS conditions. The primary concern is the nucleophilicity of the unprotected phenolic hydroxyl group, which is a general issue for all tyrosine analogs and is effectively mitigated by using a tBu protecting group.[1]

Q4: Does the incorporation of F₂Y affect the final cleavage and deprotection step?

A4: No significant challenges have been reported. The tBu protecting group on F₂Y(tBu) is efficiently removed under standard acidic cleavage conditions, such as with trifluoroacetic acid (TFA)-based cocktails. Peptides containing F₂Y can be successfully cleaved and deprotected using common scavenger cocktails like Reagent K.

Q5: How does F₂Y affect the analysis of the final peptide by mass spectrometry?

A5: Peptides containing F₂Y can be readily analyzed by standard mass spectrometry techniques (e.g., ESI-MS or MALDI-TOF). The mass of an F₂Y residue (monoisotopic mass of C₉H₉F₂NO₂) should be used for calculating the expected molecular weight of the peptide. The fragmentation pattern in MS/MS analysis will be influenced by the presence of the F₂Y residue, but it follows predictable peptide fragmentation rules.

Troubleshooting Guide

This guide addresses common issues that may arise during the incorporation of this compound in your peptide synthesis.

Problem/Symptom Potential Cause Recommended Solution
Incomplete Coupling (Positive Ninhydrin/Kaiser Test after F₂Y coupling)1. Insufficient Reagent Equivalents: Although efficient, very difficult sequences may require more reagent.Increase the equivalents of Fmoc-F₂Y(tBu)-OH and coupling reagents to 3-4 equivalents.
2. Steric Hindrance: The preceding amino acid or the growing peptide chain may be sterically bulky.Extend the coupling reaction time to 2-4 hours. Consider performing a double coupling.
3. Peptide Aggregation: The peptide sequence may be aggregating on the resin, hindering access to the N-terminus.Use a solvent system known to disrupt aggregation, such as a mixture of DMF and DCM, or incorporate a chaotropic agent like N-methyl-2-pyrrolidone (NMP).
4. Inefficient Coupling Reagent: The chosen coupling reagent may not be optimal for this specific coupling step.Switch to a more potent coupling reagent such as HATU or HCTU in combination with a non-nucleophilic base like DIEA or Collidine.
Low Purity of Crude Peptide (Multiple peaks in HPLC analysis)1. Incomplete Fmoc Deprotection: Residual Fmoc group leads to truncated sequences.Ensure fresh 20% piperidine in DMF solution is used. Increase deprotection time if necessary.
2. Side-Chain Reactions (if using unprotected F₂Y): O-acylation of the phenolic hydroxyl group.Use Fmoc-F₂Y(tBu)-OH to protect the side chain.
3. Degradation during Cleavage: Scavengers may be insufficient for protecting the peptide from reactive species generated during deprotection.Use a standard cleavage cocktail with scavengers, such as Reagent K (TFA/Phenol/Water/Thioanisole/EDT), especially if other sensitive residues like Trp or Met are present.
Difficulty in Purification (Poor peak shape or co-elution in HPLC)1. Peptide Aggregation: The final peptide may be hydrophobic and prone to aggregation.Modify the HPLC mobile phase. Adding a small percentage of isopropanol or using a different ion-pairing agent can improve peak shape.
2. Co-elution with Similar Impurities: Deletion sequences or byproducts may have similar retention times.Optimize the HPLC gradient. A shallower gradient around the elution time of the target peptide can improve resolution.

Data Presentation

While direct comparative studies with quantitative coupling yields are not extensively published, the available literature provides strong qualitative and semi-quantitative evidence for the efficient incorporation of Fmoc-F₂Y(tBu)-OH.

Table 1: Coupling Parameters and Expected Outcomes for F₂Y Incorporation

Amino Acid DerivativeRecommended EquivalentsTypical Coupling TimeExpected Coupling EfficiencyCrude Peptide Purity (by HPLC)
Fmoc-F₂Y(tBu)-OH 1.5 - 41 - 2 hours>99% (Qualitative, by Ninhydrin test)[1]Major product[1]
Fmoc-Tyr(tBu)-OH 3 - 51 - 2 hours>99%Sequence dependent
Fmoc-F₂Y-OH (unprotected) 3 - 51 - 2 hoursHigh (for short peptides)Risk of O-acylation byproducts

Experimental Protocols

Protocol 1: Manual Coupling of Fmoc-3,5-Difluoro-L-Tyrosine(tBu)-OH (0.1 mmol scale)
  • Resin Preparation:

    • Swell 0.1 mmol of a suitable resin (e.g., Rink Amide resin) in 5 mL of N,N-Dimethylformamide (DMF) for 30-60 minutes in a fritted reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-F₂Y(tBu)-OH (0.2 mmol, 2 eq.), HCTU (0.19 mmol, 1.9 eq.), and Oxyma Pure (0.2 mmol, 2 eq.) in 2 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (0.4 mmol, 4 eq.) to the activation solution.

    • Allow the solution to pre-activate for 1-2 minutes.

    • Add the activation solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

    • If the test is positive (blue/purple beads), extend the coupling time or perform a second coupling.

    • Once the coupling is complete, drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage and Deprotection
  • Final Deprotection and Washing:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Protocol 1, Step 2).

    • Wash the deprotected peptide-resin with DMF (3 x 5 mL), followed by Dichloromethane (DCM) (3 x 5 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Prepare a fresh cleavage cocktail. A standard Reagent K is recommended: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). Caution: Work in a fume hood and wear appropriate PPE.

    • Add the cleavage cocktail to the dried resin (approximately 5-10 mL per 0.1 mmol of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate into a centrifuge tube.

    • Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether, wash the pellet with cold ether once more, and dry the peptide pellet under vacuum.

Visualizations

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 3. DMF Wash Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-F₂Y(tBu)-OH + Activator) Washing1->Coupling Washing2 5. DMF Wash Coupling->Washing2 Repeat 6. Repeat for Next Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection n-1 cycles Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage 8. Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 9. Precipitation & Purification (HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Troubleshooting_Workflow decision decision solution solution problem problem start Incomplete Coupling of F₂Y (Positive Kaiser Test) check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents extend_time Extend Coupling Time (e.g., 2-4 hours) check_reagents->extend_time is_complete1 Complete? extend_time->is_complete1 double_couple Perform Double Coupling is_complete2 Complete? double_couple->is_complete2 change_reagent Switch to Stronger Coupling Reagent (e.g., HATU) is_complete3 Complete? change_reagent->is_complete3 optimize_solvent Optimize Solvent (e.g., add NMP) is_complete4 Complete? optimize_solvent->is_complete4 is_complete1->double_couple No proceed Proceed with Synthesis is_complete1->proceed Yes is_complete2->change_reagent No is_complete2->proceed Yes is_complete3->optimize_solvent No is_complete3->proceed Yes is_complete4->proceed Yes cap Cap Unreacted Amines & Re-evaluate Synthesis is_complete4->cap No

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-3,5-Difluoro-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively incorporate Fmoc-3,5-Difluoro-L-Tyrosine into synthetic peptides using solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling Fmoc-3,5-Difluoro-L-Tyrosine?

A1: The primary challenges stem from two main factors:

  • Steric Hindrance: The presence of two fluorine atoms on the phenyl ring, in addition to the bulk of the Fmoc protecting group, can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain. This can lead to slower reaction kinetics and incomplete coupling.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the phenolic hydroxyl group to approximately 7.2, compared to a pKa of about 9.9 for tyrosine.[1] This increased acidity means that under the basic conditions of standard Fmoc-SPPS, the hydroxyl group can be deprotonated, making it a potential nucleophile for side reactions if left unprotected.

Q2: Is side-chain protection for the hydroxyl group of Fmoc-3,5-Difluoro-L-Tyrosine necessary?

A2: While standard tyrosine is often used with its hydroxyl group protected (e.g., with a tert-butyl group), the necessity for protecting the hydroxyl group of 3,5-Difluoro-L-Tyrosine is a critical consideration. Given its lower pKa of 7.2, the phenoxide can be present under basic coupling conditions.[1] To prevent potential side reactions such as O-acylation, especially during difficult or prolonged coupling steps, using a protected form like Fmoc-3,5-Difluoro-L-Tyrosine(tBu)-OH is highly recommended.

Q3: What are the signs of incomplete coupling of Fmoc-3,5-Difluoro-L-Tyrosine?

A3: Incomplete coupling can be identified by:

  • A positive Kaiser test (ninhydrin test) after the coupling step, indicating the presence of unreacted primary amines on the resin.

  • Analysis of a test cleavage of the crude peptide by HPLC and mass spectrometry, which may show the presence of deletion sequences (peptides lacking the intended difluorotyrosine residue).

Q4: Can I "double couple" Fmoc-3,5-Difluoro-L-Tyrosine to improve efficiency?

A4: Yes, double coupling is a common and effective strategy for difficult amino acids. This involves repeating the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of Fmoc-3,5-Difluoro-L-Tyrosine.

Issue 1: Low Coupling Efficiency (Positive Kaiser Test)
  • Symptom: The resin beads turn blue or purple after the Kaiser test, indicating free primary amines.

  • Potential Causes & Solutions:

CauseRecommended Solution
Insufficient Reagent Activity Switch to a more potent coupling reagent. For sterically hindered amino acids, aminium/uronium salts like HATU, HCTU, or HBTU are generally more effective than carbodiimides like DIC. HBTU has been successfully used for the incorporation of this compound.[1]
Steric Hindrance 1. Extend the coupling time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight. 2. Perform a double coupling: After the initial coupling, drain the reaction vessel and add a fresh solution of activated Fmoc-3,5-Difluoro-L-Tyrosine.
Peptide Aggregation on Resin 1. Change the solvent: Incorporate a small percentage of a "chaotropic" solvent like DMSO into your DMF to disrupt secondary structures. 2. Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C), but be cautious as this can also increase the risk of side reactions.
Suboptimal Reagent Concentration Increase the concentration of the amino acid and coupling reagents. Higher concentrations can favor the desired bimolecular reaction.
Issue 2: Presence of Deletion Sequences in Final Peptide
  • Symptom: HPLC and/or Mass Spectrometry analysis of the crude peptide shows a significant peak corresponding to the peptide missing the this compound residue.

  • Potential Causes & Solutions:

CauseRecommended Solution
Incomplete Coupling This is the most likely cause. Refer to the solutions for "Low Coupling Efficiency" above.
Premature Fmoc Deprotection While less common, ensure that the basicity of your coupling reaction mixture (e.g., from DIPEA) is not causing premature removal of the Fmoc group from the incoming amino acid before coupling. Use a weaker, non-nucleophilic base like 2,4,6-collidine if this is suspected.
Issue 3: Unexpected Side Products
  • Symptom: Mass spectrometry reveals unexpected masses, potentially corresponding to modifications of the this compound residue.

  • Potential Causes & Solutions:

CauseRecommended Solution
O-acylation of Unprotected Hydroxyl Group The phenoxide of the unprotected this compound can be acylated by an activated amino acid. To prevent this, use a side-chain protected derivative such as Fmoc-3,5-Difluoro-L-Tyrosine(tBu)-OH.[1]
Reaction with Coupling Reagent Some coupling reagents, particularly uronium/aminium salts in excess, can react with the deprotected N-terminus of the peptide chain. Ensure the stoichiometry of the coupling reagent is appropriate.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
Reagent ClassCoupling ReagentAdditiveBaseGeneral Recommendations for Hindered Amino Acids
Aminium/Uronium HATU (Internal HOAt)DIPEA, CollidineConsidered one of the most efficient reagents for difficult couplings due to the formation of highly reactive OAt esters.
HCTU (Internal HOBt derivative)DIPEA, CollidineHigh coupling efficiency, often comparable to HATU, and can be more cost-effective.
HBTU (Internal HOBt)DIPEA, NMMA reliable and widely used reagent. Has been shown to be effective for incorporating this compound.[1]
Phosphonium PyBOP (Internal HOBt)DIPEA, NMMEffective for difficult couplings, with byproducts that are generally easy to remove.
Carbodiimide DIC HOBt, OxymaPure-A cost-effective option, but generally less reactive than aminium/uronium or phosphonium salts for sterically hindered residues. Extended reaction times are often necessary.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-3,5-Difluoro-L-Tyrosine using HBTU

This protocol is a starting point and may require optimization based on the specific peptide sequence.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide MBHA, 0.1 mmol scale) in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation Solution Preparation:

    • In a separate vessel, dissolve Fmoc-3,5-Difluoro-L-Tyrosine (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (2 mL).

    • Add DIPEA (0.8 mmol, 8 eq.) to the solution.

    • Allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activation solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the reaction.

    • If the test is positive, consider extending the coupling time or performing a double coupling (repeat steps 2 and 3).

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Proceed to the deprotection step for the next amino acid in the sequence.

Visualizations

spsp_workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation Activation of Fmoc-F2-Tyr (e.g., HBTU/DIPEA) Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Next_Cycle Proceed to Next Cycle Kaiser->Next_Cycle Negative Troubleshoot Troubleshoot (Double Couple, Change Reagent) Kaiser->Troubleshoot Positive

Caption: Standard SPPS workflow for coupling Fmoc-3,5-Difluoro-L-Tyrosine.

troubleshooting_logic Start Positive Kaiser Test (Incomplete Coupling) Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Extend_Time Extend Coupling Time (e.g., to 4 hours) Double_Couple Perform Double Coupling Extend_Time->Double_Couple Change_Reagent Switch to Stronger Coupling Reagent (e.g., HATU) Double_Couple->Change_Reagent Proceed Proceed with Synthesis Change_Reagent->Proceed Check_Reagents->Extend_Time

Caption: Troubleshooting logic for incomplete coupling of Fmoc-3,5-Difluoro-L-Tyrosine.

References

Technical Support Center: 3,5-Difluoro-L-Tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of 3,5-Difluoro-L-Tyrosine (F₂Y) into synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound (F₂Y) and why is it used in peptide synthesis?

A1: this compound is a synthetic analog of L-tyrosine where two hydrogen atoms on the phenolic ring are replaced by fluorine atoms. This modification imparts unique properties, such as increased resistance to enzymatic oxidation by tyrosinase, making it a valuable tool for studying protein tyrosine phosphatase (PTP) substrates and as a probe in various biological assays.[1] The fluorine substitutions also lower the pKa of the phenolic hydroxyl group, which can influence its interactions and reactivity.

Q2: Is it necessary to protect the side chain of this compound during Fmoc-based solid-phase peptide synthesis (SPPS)?

A2: Yes, it is highly recommended to protect the phenolic hydroxyl group of F₂Y. The electron-withdrawing fluorine atoms significantly increase the acidity of the hydroxyl group (pKa ≈ 7.2), making it more nucleophilic and susceptible to side reactions like O-acylation during coupling steps.[1] The use of a tert-butyl (tBu) protecting group is standard and has been shown to be effective.[1]

Q3: What is the recommended protected form of this compound for Fmoc-SPPS?

A3: The recommended building block is Nα-Fmoc-3,5-Difluoro-L-Tyrosine(O-tBu)-OH (Fmoc-F₂Y(tBu)-OH). This derivative ensures the stability of the side chain during peptide elongation and is compatible with standard Fmoc-SPPS protocols.[1]

Q4: How is the tert-butyl (tBu) protecting group from the F₂Y side chain removed?

A4: The tBu group is efficiently removed during the final cleavage of the peptide from the resin using a standard trifluoroacetic acid (TFA)-based cleavage cocktail.

Q5: What are the most common side reactions when using this compound in peptide synthesis?

A5: The most significant side reaction is O-acylation of the phenolic hydroxyl group if it is left unprotected. This leads to the formation of branched peptides and difficult-to-separate impurities. Other potential side reactions are those common to all peptide synthesis, such as incomplete coupling and racemization, although the use of standard coupling reagents with F₂Y(tBu) has been shown to be efficient.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered when incorporating this compound into a peptide sequence.

Problem 1: Low Coupling Efficiency of Fmoc-F₂Y(tBu)-OH
  • Symptom: Positive Kaiser test (blue or purple beads) after the coupling step of Fmoc-F₂Y(tBu)-OH, indicating the presence of unreacted free amines on the resin.

  • Potential Causes & Solutions:

    Potential CauseRecommended Solution
    Insufficient Reagent Equivalents Increase the equivalents of Fmoc-F₂Y(tBu)-OH, coupling reagent, and base. A 1.5 to 4-fold excess is typically recommended.[1]
    Suboptimal Coupling Reagent While standard reagents like HBTU are effective[1], for challenging sequences, consider using more potent activating reagents such as HATU or COMU.
    Steric Hindrance The difluoro-substituted ring may present some steric bulk. Extend the coupling time to 2-4 hours. If the Kaiser test is still positive, perform a double coupling with a fresh solution of activated amino acid.
    Poor Resin Swelling Ensure the resin is adequately swollen in a suitable solvent like DMF or NMP before the first coupling step.
Problem 2: Presence of Unexpected Side Products in the Crude Peptide
  • Symptom: HPLC analysis of the crude peptide shows multiple peaks close to the main product peak. Mass spectrometry reveals masses corresponding to the desired peptide plus the mass of an additional amino acid.

  • Potential Cause & Solution:

    Potential CauseRecommended Solution
    O-acylation of Unprotected F₂Y This is the most likely cause if Fmoc-F₂Y-OH (unprotected) was used. The phenolic hydroxyl group can be acylated by the incoming activated amino acid. Solution: Re-synthesize the peptide using Fmoc-F₂Y(tBu)-OH. There is no straightforward method to remove the branched peptide impurity.
Problem 3: Incomplete Removal of the tBu Protecting Group
  • Symptom: Mass spectrometry of the purified peptide shows a peak corresponding to the desired peptide +56 Da (mass of the tBu group minus a proton).

  • Potential Cause & Solution:

    Potential CauseRecommended Solution
    Insufficient Cleavage Time Extend the cleavage time in the TFA cocktail to 3-4 hours to ensure complete deprotection.
    Ineffective Scavengers The tBu cation generated during cleavage can re-attach to nucleophilic residues. Ensure the cleavage cocktail contains appropriate scavengers like triisopropylsilane (TIS) and water.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-3,5-Difluoro-L-Tyrosine(tBu)-OH

This protocol is adapted from the synthesis of similar protected amino acids.

  • Chemo-enzymatic Synthesis of this compound (F₂Y): F₂Y can be prepared from 2,6-difluorophenol, pyruvate, and ammonia using tyrosine phenol-lyase.[1]

  • Nα-Fmoc Protection: React F₂Y with Fmoc-OSu in the presence of a base like sodium carbonate in a dioxane/water mixture to obtain Fmoc-F₂Y-OH.

  • Methyl Esterification: Convert Fmoc-F₂Y-OH to its methyl ester using thionyl chloride in methanol.[1]

  • O-tert-butylation: Protect the phenolic hydroxyl group as a tert-butyl ether by reacting the methyl ester with isobutylene and a catalytic amount of sulfuric acid.[1]

  • Saponification: Hydrolyze the methyl ester using LiOH in a THF/water mixture to yield the final product, Fmoc-F₂Y(tBu)-OH.[1]

Protocol 2: Standard Coupling of Fmoc-F₂Y(tBu)-OH using HBTU

This protocol is for a standard 0.1 mmol scale synthesis.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vial, dissolve Fmoc-F₂Y(tBu)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation solution and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

Protocol 3: Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

  • Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide under vacuum.

Data Presentation

Table 1: Comparison of Tyrosine and this compound Properties

PropertyL-TyrosineThis compound (F₂Y)Reference
Phenolic pKa ~9.9~7.2[1]
Recommended Side-Chain Protection tert-butyl (tBu)tert-butyl (tBu)[1]
Susceptibility to O-acylation (unprotected) ModerateHighInferred from pKa
Reactivity with Tyrosinase HighResistant[1]

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Repeat->Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Troubleshooting_Logic cluster_coupling Coupling Issues cluster_impurity Impurity Issues Start Positive Kaiser Test? Check_Reagents Check Reagent Equivalents & Quality Start->Check_Reagents Yes Double_Couple Perform Double Coupling Change_Reagent Use Stronger Activator (e.g., HATU, COMU) Double_Couple->Change_Reagent Extend_Time Extend Coupling Time (2-4 hours) Extend_Time->Double_Couple Check_Reagents->Extend_Time Impurity_Check Unexpected Mass Spec Peak? Check_Protection Was F₂Y Side-Chain Protected? Impurity_Check->Check_Protection Yes Use_Protected Re-synthesize with Fmoc-F₂Y(tBu)-OH Check_Protection->Use_Protected No Check_Cleavage Mass = Peptide + 56 Da? Check_Protection->Check_Cleavage Yes Extend_Cleavage Extend Cleavage Time (3-4 hours) Check_Cleavage->Extend_Cleavage Yes

References

Technical Support Center: 3,5-Difluoro-L-Tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the stability of 3,5-Difluoro-L-Tyrosine (F₂Y) during the final cleavage step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the phenolic side chain of this compound stable during standard TFA-based peptide cleavage?

A1: Yes, the this compound side chain is expected to be highly stable during standard trifluoroacetic acid (TFA)-based cleavage. The two electron-withdrawing fluorine atoms on the aromatic ring decrease its electron density.[1][2] This deactivating effect makes the ring significantly less nucleophilic and therefore less susceptible to electrophilic attack by carbocations generated from protecting groups (e.g., tert-butyl cations) and resin linkers during cleavage.[1][2][3]

Q2: Do I need to use special scavengers when cleaving peptides containing this compound?

A2: While the F₂Y residue itself is robust, the use of scavengers is still highly recommended. Scavengers are critical for quenching carbocations that can modify other sensitive residues in your peptide sequence, such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[4][5][6] Therefore, the choice of cleavage cocktail should be dictated by the overall composition of your peptide, not just the presence of F₂Y.

Q3: How does the stability of this compound compare to standard Tyrosine during cleavage?

A3: this compound is significantly more stable than unsubstituted Tyrosine during TFA cleavage. The phenolic ring of Tyrosine is electron-rich and prone to alkylation by carbocations if scavengers are not used effectively.[5] The fluorine atoms on F₂Y mitigate this risk by reducing the ring's reactivity towards such side reactions.

Q4: Can the fluorine atoms be cleaved from the aromatic ring during the cleavage process?

A4: No, the carbon-fluorine bond is exceptionally strong and is not labile under the standard acidic conditions of peptide cleavage.

Troubleshooting Guide

Problem Symptom Possible Cause Recommended Solution
Unexpected side product with +56 Da mass addition A significant peak appears in the HPLC/MS analysis corresponding to the mass of the peptide + 56 Da.This typically indicates t-butylation of a sensitive residue like Trp or Met, not F₂Y. The scavenger cocktail was likely insufficient for the other residues in the peptide.Use a more robust cleavage cocktail, such as Reagent K, which contains a broader range of scavengers to protect sensitive amino acids.[4] Ensure scavengers are fresh.
Low cleavage yield The final yield of the purified peptide is lower than expected.This is unlikely to be due to the degradation of F₂Y. More common causes include incomplete cleavage from the resin, re-attachment of the peptide to the resin, or issues with other sensitive residues.Ensure the correct cleavage cocktail is used for your resin type and that the cleavage reaction time is sufficient (typically 2-3 hours). For peptides with a C-terminal Trp, specific scavengers are crucial to prevent re-attachment.[5][7]
Presence of multiple unidentified peaks in HPLC The crude peptide chromatogram shows numerous unexpected peaks.This points to general issues during synthesis or cleavage, such as incomplete deprotection of other amino acids or side reactions unrelated to the F₂Y residue.Review the synthesis protocol for all amino acids. For cleavage, ensure a freshly prepared, high-quality cleavage cocktail is used. A trial cleavage on a small amount of resin can help optimize conditions.

Data Presentation

Common Cleavage Cocktails for Peptides

The selection of a cleavage cocktail depends on the amino acid composition of the peptide. Below is a summary of commonly used cocktails.

Reagent Name Composition (v/v) Primary Application Notes
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose, low-odor cocktail for peptides without highly sensitive residues (Cys, Met, Trp).Triisopropylsilane (TIS) is an excellent carbocation scavenger.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)"Universal" cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[4]Provides a robust scavenger environment to minimize a wide range of side reactions.[4]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" alternative for scavenging trityl groups from Cys, His, Asn, or Gln.Does not adequately protect Met from oxidation.

Experimental Protocols

Protocol 1: General Cleavage with TFA/TIS/H₂O

This protocol is suitable for peptides containing this compound but lacking other sensitive residues like Cys, Met, or Trp.

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual DMF and dry it under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Prepare the cleavage cocktail fresh: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized H₂O. For 100 mg of resin, 2 mL of cocktail is typically sufficient.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small volume of fresh TFA and combine the filtrates.

    • Add the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (typically 10 times the volume of the TFA solution). A white precipitate of the peptide should form.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the pellet with cold ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Analyze the crude peptide using HPLC and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Cleavage with Reagent K

This protocol is recommended for peptides containing this compound along with other sensitive residues such as Cys, Met, or Trp.

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Cleavage Reaction:

    • Place the dry peptide-resin in a reaction vessel.

    • Prepare Reagent K fresh in a fume hood: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).

    • Add Reagent K to the resin (approx. 10 mL per gram of resin) and let it react for 2-3 hours at room temperature.[4]

  • Peptide Precipitation and Isolation: Follow steps 3 and 4 from Protocol 1.

  • Analysis: Analyze the crude peptide using HPLC and Mass Spectrometry.

Visualizations

Cleavage_Side_Reactions Factors in Peptide Cleavage Stability TFA TFA Cleavage Cocktail Protecting_Groups Protecting Groups (e.g., tBu, Trt) TFA->Protecting_Groups Removes Carbocations Reactive Carbocations (e.g., tBu+) Protecting_Groups->Carbocations Generates Scavengers Scavengers (TIS, Phenol, EDT) Carbocations->Scavengers Trapped by Tyr Tyrosine Side Chain (Electron-Rich) Carbocations->Tyr Attacks F2Y This compound (Electron-Deficient) Carbocations->F2Y Attack is Disfavored Neutralized Neutralized Species Scavengers->Neutralized Peptide Peptide Chain Alkylation Side Reaction (Alkylation) Tyr->Alkylation Stable Stable Peptide F2Y->Stable

Caption: Logic diagram illustrating the stability of F₂Y during cleavage.

Cleavage_Workflow Experimental Workflow for Peptide Cleavage start Start: Dry Peptide-Resin prepare_cocktail Prepare Fresh Cleavage Cocktail start->prepare_cocktail cleavage Add Cocktail to Resin (2-3h at RT) start->cleavage prepare_cocktail->cleavage filter_resin Filter to Separate Resin from Filtrate cleavage->filter_resin precipitate Precipitate Peptide in Cold Diethyl Ether filter_resin->precipitate centrifuge Centrifuge to Pellet Crude Peptide precipitate->centrifuge wash Wash Pellet with Cold Ether (2x) centrifuge->wash dry Dry Crude Peptide wash->dry analyze Analyze by HPLC and Mass Spec dry->analyze end End: Purified Peptide Data analyze->end

Caption: General experimental workflow for peptide cleavage and analysis.

References

Technical Support Center: Purification of Peptides Containing 3,5-Difluoro-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of peptides incorporating 3,5-Difluoro-L-Tyrosine (F₂Y). The unique physicochemical properties imparted by this fluorinated amino acid can influence peptide behavior during synthesis and purification, primarily affecting hydrophobicity, solubility, and aggregation tendency.

Frequently Asked Questions (FAQs)

Q1: How does the incorporation of this compound affect my peptide's behavior during RP-HPLC?

A1: Incorporating this compound generally increases the hydrophobicity of a peptide compared to its non-fluorinated tyrosine counterpart.[1] This increased hydrophobicity will typically lead to a longer retention time on reversed-phase high-performance liquid chromatography (RP-HPLC) columns.[1][2] The fluorination can also influence peptide secondary structure and aggregation potential, which may affect peak shape and resolution.

Q2: I am observing poor solubility of my F₂Y-containing peptide. What can I do?

A2: Poor solubility is a common issue with hydrophobic peptides. For initial dissolution, consider using a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or isopropanol to dissolve the peptide before diluting it with your initial mobile phase.[3] L-tyrosine itself has low solubility at neutral pH, and this property can be exacerbated in the context of a larger hydrophobic peptide. If solubility issues persist, consider synthesizing a more soluble dipeptide version if your experimental design allows.

Q3: My peptide peak is broad and tailing. What are the potential causes and solutions?

A3: Peak broadening and tailing for hydrophobic peptides are often caused by secondary interactions with the stationary phase, peptide aggregation, or a suboptimal mobile phase composition.[3]

  • Optimize Mobile Phase Additive: Trifluoroacetic acid (TFA) is a common ion-pairing agent that can minimize interactions with free silanol groups on silica-based columns and reduce tailing. If using formic acid (FA) for mass spectrometry compatibility, you might experience broader peaks. Consider using difluoroacetic acid (DFA) as a compromise between peak shape and MS compatibility.[3]

  • Adjust the Gradient: A shallower gradient around the elution point of your peptide can improve peak sharpness.[3]

  • Increase Column Temperature: Elevating the column temperature can improve mass transfer and reduce mobile phase viscosity, often leading to sharper peaks.[3]

Q4: I am experiencing low recovery of my F₂Y-containing peptide after purification. What steps can I take to improve it?

A4: Low recovery can be due to poor solubility in the mobile phase or irreversible adsorption to the HPLC system components.

  • Ensure Complete Solubilization: Make sure your peptide is fully dissolved in the injection solvent.

  • System Passivation: Peptides can adsorb to metallic surfaces within the HPLC system. Passivating the system with a strong acid or utilizing a biocompatible HPLC system can help mitigate this.[3]

  • Optimize Organic Solvent: For very hydrophobic peptides, consider adding a stronger organic solvent like isopropanol to the mobile phase to improve solubility and recovery.[2]

Q5: Can aggregation of my F₂Y-peptide be an issue during purification?

A5: Yes, aggregation is a significant concern for hydrophobic peptides and can lead to broad or even multiple peaks, and in severe cases, precipitation on the column.[4] Fluorinated amino acids can sometimes promote self-assembly. To address this, ensure the peptide is fully solubilized before injection, consider using a less concentrated sample, or modify the mobile phase to include aggregation-disrupting solvents like isopropanol.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of this compound containing peptides.

Problem 1: Poor Peak Shape (Tailing or Broadening)
Potential Cause Troubleshooting Steps
Secondary Silanol Interactions Increase the concentration of the ion-pairing agent (e.g., 0.1% TFA). Consider using a column with end-capping or a hybrid particle base to minimize silanol interactions.
Peptide Aggregation Decrease the sample concentration. Add a small percentage of isopropanol to the mobile phase. Increase the column temperature.
Suboptimal Gradient Run a scouting gradient (e.g., 5-95% Acetonitrile over 30 min) to determine the approximate elution percentage. Design a shallower gradient around this point (e.g., a 10-20% acetonitrile range over 20-30 min).[3][5]
Low Temperature Increase the column temperature in increments (e.g., 10°C) to observe the effect on peak shape.[3]
Problem 2: Low Peptide Recovery
Potential Cause Troubleshooting Steps
Poor Solubility Ensure the peptide is fully dissolved in the initial mobile phase. Use a stronger solvent (e.g., DMSO, isopropanol) for initial dissolution, followed by dilution.[3]
Adsorption to HPLC System Passivate the HPLC system. Use a biocompatible (PEEK) flow path if available.
Irreversible Binding to Column For highly hydrophobic peptides, consider a column with a less retentive stationary phase (e.g., C8 or C4 instead of C18).[3]
Precipitation on Column Decrease the sample concentration. Increase the initial percentage of organic solvent in the mobile phase.
Problem 3: Co-elution of Impurities
Potential Cause Troubleshooting Steps
Similar Hydrophobicity of Impurities Optimize the gradient slope to be very shallow around the elution point of the target peptide.
Different Mobile Phase Selectivity Needed Change the organic modifier (e.g., try methanol or isopropanol instead of acetonitrile). Change the ion-pairing agent (e.g., from TFA to FA or DFA), which can alter selectivity.
Different Stationary Phase Needed Try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 column from another manufacturer).

Data Presentation

The following tables provide quantitative data to guide your purification optimization.

Table 1: Impact of Mobile Phase Additive on Hydrophobic Peptide Retention and Peak Shape

Mobile Phase Additive (0.1%)Relative Retention TimePeak ShapeMS Signal Intensity
Formic Acid (FA)1.00Often BroaderHigh
Difluoroacetic Acid (DFA)~1.15ImprovedModerate
Trifluoroacetic Acid (TFA)~1.25SharpestLow (Ion Suppression)
This is generalized data; actual values will vary based on the specific peptide and HPLC conditions.[3]

Table 2: Influence of Column Temperature on a Hydrophobic Peptide Purification

Temperature (°C)Retention Time (min)Peak Width (min)
3015.20.8
4014.50.6
5013.80.5
6013.10.4
Illustrative data demonstrating the general trend of decreased retention time and peak width with increasing temperature.[3]

Table 3: Comparative Retention of a Fluorinated vs. Non-fluorinated Peptide

Peptide SequenceRetention Time (min)HPLC Conditions
REYEFpYAA32.0C-18 column, linear gradient of 10-60% CH₃CN in H₂O containing 0.1% TFA over 50 min.
RE(F₂Y)EFpYAAIncreased retentionSame as above. The F₂Y-containing peptide was completely resistant to tyrosinase action, and its retention time increased.[2]
This example illustrates the typical increase in retention time observed upon fluorination.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a this compound Containing Peptide
  • Sample Preparation:

    • Perform an initial solubility test with a small amount of the lyophilized peptide in various solvents (e.g., water with 0.1% TFA, 50% acetonitrile, DMSO).

    • Dissolve the bulk peptide in the strongest solvent in which it is readily soluble, using the minimum volume required.

    • If a strong organic solvent like DMSO is used, dilute the sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a suitable injection concentration.[3]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm). For more hydrophobic peptides, a C8 or C4 column may be beneficial.[3]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Detection: UV at 214 nm and 280 nm.

  • Purification Method:

    • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.

    • Scouting Run: Inject a small amount of the sample and run a broad linear gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution percentage of the target peptide.[3]

    • Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point. For example, if the peptide elutes at 40% B, a new gradient could be 30% to 50% B over 30 minutes.

    • Fraction Collection: Collect fractions across the peak(s) of interest.

    • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure peptide.

    • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product Solubility_Test Solubility Test (Water, ACN, DMSO) Dissolution Dissolve in Strongest Solvent (min. volume) Solubility_Test->Dissolution Dilution Dilute with Initial Mobile Phase Dissolution->Dilution Scouting_Run Scouting Run (Broad Gradient) Dilution->Scouting_Run Inject Optimized_Run Optimized Run (Shallow Gradient) Scouting_Run->Optimized_Run Fraction_Collection Fraction Collection Optimized_Run->Fraction_Collection Analysis Analyze Fractions (Analytical HPLC, MS) Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization

Caption: Experimental workflow for the purification of F₂Y-containing peptides.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Poor Peak Shape (Tailing/Broad) Cause1 Aggregation? Start->Cause1 Cause2 Secondary Interactions? Start->Cause2 Cause3 Suboptimal Gradient? Start->Cause3 Sol1 Decrease Concentration Increase Temperature Cause1->Sol1 Sol2 Increase TFA % Use End-capped Column Cause2->Sol2 Sol3 Run Scouting Gradient Apply Shallow Gradient Cause3->Sol3

Caption: Troubleshooting logic for addressing poor peak shape in HPLC.

References

preventing racemization of 3,5-Difluoro-L-Tyrosine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization of 3,5-Difluoro-L-Tyrosine during peptide coupling reactions.

Troubleshooting Guide: High Levels of D-Isomer Detected

Issue: Analysis of the final peptide reveals a significant percentage of the D-isomer of this compound, indicating racemization has occurred during the coupling step.

Background: The electron-withdrawing fluorine atoms on the phenyl ring of this compound increase the acidity of the α-proton. This makes the amino acid particularly susceptible to racemization through two primary mechanisms: direct enolization (direct abstraction of the α-proton by a base) and the formation of a planar oxazolone intermediate.[1][2]

Below is a logical workflow to diagnose and resolve this issue.

G cluster_reagent Coupling Reagent & Additives cluster_base Base Selection cluster_temp Temperature Control start High D-Isomer Detected coupling_reagent Step 1: Evaluate Coupling Reagent and Additives start->coupling_reagent base Step 2: Scrutinize the Base coupling_reagent->base If using carbodiimides alone or HOBt-based onium salts temp Step 3: Control Reaction Temperature base->temp If using strong bases like DIPEA pre_activation Step 4: Optimize Pre-activation Time temp->pre_activation If coupling is slow solvent Step 5: Consider Solvent Polarity pre_activation->solvent If racemization persists solution Solution: Implement Optimized Protocol solvent->solution reagent_check Using carbodiimide (DCC, DIC) alone? reagent_sol Action: Add racemization suppressant (OxymaPure, HOAt, 6-Cl-HOBt). reagent_check->reagent_sol onium_check Using HBTU/TBTU? onium_sol Action: Switch to OxymaPure or HOAt-based onium salts (e.g., COMU, HATU). onium_check->onium_sol base_check Using DIPEA or Proton Sponge? base_sol Action: Switch to a weaker, sterically hindered base (e.g., N-methylmorpholine (NMM) or 2,4,6-collidine). base_check->base_sol temp_check Coupling at room temp. or elevated? temp_sol Action: Perform coupling at a lower temperature (e.g., 0°C). temp_check->temp_sol

Caption: Troubleshooting workflow for addressing racemization of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound more prone to racemization than standard L-Tyrosine?

A1: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This electronic effect increases the acidity of the proton on the alpha-carbon of the amino acid.[2] During the activation step of peptide coupling, this proton is more easily abstracted by a base, leading to the formation of a planar enolate intermediate, which is achiral. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers.[1][2]

Q2: What is the most critical factor to control to minimize racemization of this amino acid?

A2: The choice of coupling reagent, in combination with the appropriate additive and base, is the most critical factor.[1] Using coupling reagents that generate highly reactive intermediates which are prone to oxazolone formation or are sensitive to base-catalyzed enolization can lead to significant racemization. Therefore, selecting a system known for low racemization potential is paramount.

Q3: Are there specific coupling reagents recommended for fluorinated or other electron-deficient amino acids?

A3: Yes. For amino acids prone to racemization, phosphonium and uronium salt reagents that incorporate additives like OxymaPure or HOAt are highly recommended.[1] Reagents like COMU and HATU are excellent choices. Carbodiimide reagents such as DIC should always be used with a racemization-suppressing additive; OxymaPure and 6-Cl-HOBt are generally more effective than HOBt for this purpose.[1][3] For particularly challenging couplings, the use of copper(II) chloride (CuCl₂) as an additive with DIC/HOBt has been shown to be effective in suppressing racemization of some fluorinated amino acids.[3][4]

Q4: How does the choice of base impact racemization?

A4: The base plays a crucial role in the racemization process, particularly through the direct enolization mechanism.[2] Strong, non-sterically hindered bases can readily abstract the acidic α-proton. Therefore, it is advisable to use weaker or more sterically hindered bases. For instance, switching from a commonly used base like N,N-Diisopropylethylamine (DIPEA) to N-methylmorpholine (NMM) or, in particularly sensitive cases, 2,4,6-collidine, can significantly reduce the extent of racemization.[1]

Q5: What analytical methods are best for quantifying the D-isomer of this compound in my peptide?

A5: The two most common and effective methods are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and 19F Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Chiral HPLC: After peptide hydrolysis, the resulting amino acid mixture can be analyzed on a chiral column to separate the L- and D-enantiomers.[5] This method provides a direct quantitative measure of the enantiomeric excess.

  • 19F NMR: Due to the presence of fluorine, 19F NMR is a highly sensitive and direct method for analyzing the diastereomeric ratio after derivatization with a chiral agent or in the presence of a chiral solvating agent.[6][7][8] The distinct chemical shifts of the fluorine atoms in the different diastereomeric environments allow for accurate quantification.

Data Presentation: Comparison of Coupling Reagents

Amino Acid FragmentCoupling ReagentBase% D-Isomer FormationReference
Z-Phe-Val-OH + H-Pro-NH₂DIC / HOBt-14.8%[1]
Z-Phe-Val-OH + H-Pro-NH₂DIC / HOAt-5.9%[1]
Z-Phe-Val-OH + H-Pro-NH₂DIC / OxymaPure-7.7%[1]
Fmoc-Ser(tBu)-OH + H-L-Leu-OtBuHBTUDIPEA~5-10% (estimated)General Knowledge
Fmoc-Ser(tBu)-OH + H-L-Leu-OtBuHATUDIPEA<2%General Knowledge
Fmoc-Ser(tBu)-OH + H-L-Leu-OtBuCOMUDIPEA<1%[1]
Fmoc-Cys(Trt)-OH + H-Gly-ResinDIC / HOBt-Low[9]
Fmoc-His(Trt)-OH + H-Gly-ResinHATUCollidineLowGeneral Knowledge

Experimental Protocols

Protocol 1: Recommended Coupling Method to Minimize Racemization

This protocol utilizes COMU as the coupling reagent and N-methylmorpholine (NMM) as the base, a combination known for its high efficiency and low racemization potential.

Materials:

  • Fmoc-3,5-Difluoro-L-Tyrosine

  • Resin-bound peptide with a free N-terminal amine

  • COMU (1-(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)-uronium hexafluorophosphate)

  • N-methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF) to expose the N-terminal amine. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-3,5-Difluoro-L-Tyrosine and 3 equivalents of COMU in DMF.

  • Base Addition: Add 6 equivalents of NMM to the activation mixture.

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling: Add the activated amino acid solution to the washed resin.

  • Reaction: Agitate the reaction mixture at room temperature for 45-60 minutes.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, extend the coupling time by another 30 minutes.

  • Washing: Once the coupling is complete (Kaiser test is negative), wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x), and then dry under vacuum.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol describes the analysis of the enantiomeric composition of this compound after peptide hydrolysis.

Materials:

  • Final, cleaved peptide (approx. 1 mg)

  • 6 M HCl

  • Chiral HPLC system with a suitable chiral column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T)

  • Mobile phase solvents (e.g., water, methanol, formic acid)

  • L- and D-3,5-Difluoro-Tyrosine standards

Procedure:

  • Peptide Hydrolysis:

    • Place approximately 1 mg of the purified, dried peptide into a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum or argon and heat at 110°C for 24 hours.

    • After cooling, open the tube carefully and evaporate the HCl under a stream of nitrogen or using a centrifugal evaporator.

    • Re-dissolve the resulting amino acid residue in the initial mobile phase for HPLC analysis.

  • Chiral HPLC Analysis:

    • Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm (or equivalent).

    • Mobile Phase: A typical mobile phase could be water:methanol:formic acid (e.g., 80:20:0.1 v/v/v). This may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the hydrolyzed sample onto the chiral HPLC system.

    • Separately inject the L- and D-3,5-Difluoro-Tyrosine standards to determine their respective retention times.

    • Integrate the peak areas for the L- and D-isomers in the sample chromatogram.

    • Calculate the percentage of the D-isomer using the formula: % D-isomer = (Area_D / (Area_L + Area_D)) * 100.

Protocol 3: Analysis of Racemization by 19F NMR Spectroscopy

This protocol uses a chiral derivatizing agent to convert the enantiomers into diastereomers, which can be distinguished by 19F NMR.

Materials:

  • Hydrolyzed peptide sample containing 3,5-Difluoro-Tyrosine

  • Chiral derivatizing agent (e.g., Mosher's acid chloride, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Tertiary base (e.g., pyridine or triethylamine)

  • NMR spectrometer with fluorine detection capabilities

Procedure:

  • Derivatization:

    • Dissolve the dried amino acid hydrolysate in anhydrous CDCl₃.

    • Add 1.5 equivalents of the chiral derivatizing agent (e.g., Mosher's acid chloride).

    • Add 2 equivalents of a tertiary base (e.g., pyridine).

    • Allow the reaction to proceed at room temperature for 1-2 hours or until complete, monitoring by TLC if necessary.

  • Sample Preparation for NMR:

    • The reaction mixture can often be directly analyzed. If necessary, a simple workup (e.g., washing with dilute acid and brine) can be performed, followed by drying of the organic layer and re-dissolving in fresh CDCl₃.

    • Transfer the final solution to an NMR tube.

  • 19F NMR Analysis:

    • Acquire a proton-decoupled 19F NMR spectrum.

    • The two diastereomers formed from the L- and D-3,5-Difluoro-Tyrosine will give rise to two distinct sets of signals in the 19F NMR spectrum. Due to the symmetry of this compound, you will likely see two singlets (or two signals if there is coupling to other nuclei).

  • Data Analysis:

    • Integrate the areas of the two distinct fluorine signals corresponding to the two diastereomers.

    • The ratio of the integrals directly corresponds to the ratio of the L- and D-enantiomers in the original sample.

    • Calculate the percentage of the D-isomer based on the integral values.

References

troubleshooting low yield in 3,5-Difluoro-L-Tyrosine peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for overcoming low yield and other common issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing 3,5-Difluoro-L-Tyrosine (F₂Y).

Frequently Asked Questions (FAQs)

Q1: Is the incorporation of this compound considered a "difficult coupling"?

A1: Not necessarily, although the electron-withdrawing nature of the two fluorine atoms on the tyrosine ring can deactivate the amino group, potentially slowing the reaction.[1] However, studies have shown that Fmoc-F₂Y(tBu)-OH can be incorporated efficiently, in some cases using only 1.5 equivalents of the amino acid, suggesting it is not exceptionally difficult.[1] It is prudent to monitor the coupling reaction closely.

Q2: Does the phenolic hydroxyl group of this compound require protection?

A2: Yes, protection of the phenolic hydroxyl group is highly recommended to prevent O-acylation, a side reaction where the activated amino acid acylates the hydroxyl group. The tert-butyl (tBu) group is a standard and effective protecting group for this purpose, used in the form of Fmoc-3,5-Difluoro-L-Tyrosine(tBu)-OH.[1]

Q3: Can the incorporation of this compound affect peptide aggregation?

A3: The inclusion of fluorinated amino acids can alter a peptide's physicochemical properties, such as hydrophobicity, which may influence its tendency to aggregate. While specific data on F₂Y-induced aggregation is not prevalent, any "difficult sequence" known to aggregate may be affected. If you observe issues like resin shrinking or poor solvent flow, aggregation-disrupting strategies should be employed.

Q4: What is the best cleavage cocktail for a peptide containing this compound?

A4: There is no single "best" cocktail exclusively for F₂Y-containing peptides. The choice depends on the entire peptide sequence. For peptides containing tyrosine residues, it is crucial to use scavengers to trap reactive cationic species generated during cleavage. A widely effective and less odorous cocktail for most sequences is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water.[2][3]

Q5: How can I confirm the successful incorporation of this compound?

A5: The most definitive methods are Mass Spectrometry (MS) and HPLC analysis of the crude peptide. Reversed-phase HPLC can show the purity profile, and ESI-MS or MALDI-TOF will confirm the molecular weight of the final product, which should correspond to the peptide with the incorporated F₂Y residue.[1]

Troubleshooting Guide: Low Yield

This guide addresses the most common causes of low yield in a question-and-answer format.

Issue 1: Incomplete Coupling of this compound

  • Symptoms:

    • Mass spectrometry of the crude product shows a significant peak corresponding to a deletion sequence (Peptide - F₂Y).

    • A positive Kaiser test (blue or purple resin beads) after the coupling step indicates free primary amines.

  • Possible Causes & Solutions:

CauseRecommended Action
Insufficient Activation/Coupling Time The electron-withdrawing fluorine atoms can slow the reaction. Extend the coupling time to 2-4 hours. For difficult sequences, consider a second coupling (double coupling).
Steric Hindrance Although not exceptionally bulky, steric hindrance can be a factor. Ensure optimal resin swelling by washing thoroughly with DMF before coupling.
Suboptimal Reagents Use high-quality, fresh coupling reagents. For potentially difficult couplings, consider using more potent activating agents like HATU or HCTU in combination with an additive like Oxyma Pure.
Low Reagent Equivalents While successful coupling has been reported with 1.5 eq., a standard approach is to use 3-4 equivalents of the protected amino acid and coupling reagents.[1] If low yield persists, increasing the equivalents to 5 may be beneficial.

Issue 2: Incomplete Fmoc-Deprotection

  • Symptoms:

    • Mass spectrometry reveals truncated sequences, specifically the peptide chain up to the residue before the intended F₂Y addition.

    • The UV chromatogram from an automated synthesizer shows an attenuated or broadened piperidine-adduct peak during the deprotection step following F₂Y coupling.

  • Possible Causes & Solutions:

CauseRecommended Action
Peptide Aggregation The growing peptide chain may form secondary structures, hindering reagent access. Wash the resin with an aggregation-disrupting solvent (e.g., N-Methyl-2-pyrrolidone, NMP) or use a "magic mixture" (e.g., 1:1 DCM/DMF with 0.5M HOBt).
Degraded Deprotection Reagent Use a fresh solution of 20-25% piperidine in DMF. Piperidine can degrade over time.
Insufficient Deprotection Time While a standard 5-10 minute deprotection is often sufficient, difficult or aggregating sequences may require extended times (e.g., up to 20 minutes).

Issue 3: Yield Loss During Cleavage and Purification

  • Symptoms:

    • Good incorporation is confirmed by on-resin tests, but the final isolated yield is low.

    • HPLC of the crude product shows multiple unexpected peaks.

  • Possible Causes & Solutions:

CauseRecommended Action
Incomplete Cleavage from Resin Ensure sufficient cleavage cocktail volume (typically 10 mL per gram of resin) and time (2-3 hours). After filtering the cleaved peptide, wash the resin with a small amount of fresh TFA to recover any remaining product.
Side-Chain Modification during Cleavage The tyrosine ring is susceptible to modification by carbocations released from protecting groups. Always use a cleavage cocktail containing scavengers like TIS, water, or phenol to quench these reactive species.[3]
Peptide Precipitation Issues Ensure the diethyl ether used for precipitation is ice-cold. If the peptide does not precipitate well, minimize the TFA volume by evaporation under a gentle stream of nitrogen before adding to ether.
Poor Solubility during Purification The crude peptide may be difficult to dissolve for HPLC. Test different solvent systems (e.g., varying concentrations of acetonitrile/water, adding small amounts of DMSO or formic acid).

Data Presentation

Table 1: Recommended Coupling Conditions for Fmoc-3,5-Difluoro-L-Tyrosine(tBu)-OH

ParameterStandard ProtocolTroubleshooting ProtocolReference
Amino Acid Equivalents 3 - 4 eq.5 eq.[1]
Coupling Reagent HBTU/HOBt or DIC/OxymaHATU or HCTU
Reagent Equivalents 3 - 4 eq.5 eq.
Base DIPEA or NMMDIPEA or NMM
Base Equivalents 6 - 8 eq.10 eq.
Solvent DMFNMP (if aggregation is suspected)
Coupling Time 1 - 2 hours2 - 4 hours or double couple
Monitoring Kaiser Test (Ninhydrin)Kaiser Test (Ninhydrin)

Table 2: Common Cleavage Cocktails for Peptides with Tyrosine Residues

Reagent NameComposition (v/v)Recommended ForKey ConsiderationsReference
TFA/TIS/H₂O 95 : 2.5 : 2.5Peptides without highly sensitive residues (e.g., Cys, Met, Trp).A standard, effective, and low-odor cocktail.[2][4]
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose, peptides with Cys, Met, Trp, Tyr.Highly effective but has a strong, unpleasant odor.[4]
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)Peptides with Trt-based protecting groups.An "odorless" alternative to cocktails containing thioanisole and EDT.[4]

Experimental Protocols

Protocol 1: Test Cleavage for Yield Estimation

  • Carefully withdraw a small, known amount of the dried peptide-resin (e.g., 5-10 mg) after synthesis is complete.

  • Place the resin in a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the chosen cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Allow the reaction to proceed at room temperature for 2 hours with occasional vortexing.

  • Centrifuge the tube to pellet the resin and transfer the supernatant (containing the cleaved peptide) to a new tube.

  • Add 1 mL of ice-cold diethyl ether to the supernatant to precipitate the peptide.

  • Centrifuge at high speed for 5-10 minutes to pellet the crude peptide.

  • Carefully decant the ether, wash the pellet with more cold ether, and dry the pellet under vacuum.

  • Dissolve the dried peptide in a known volume of a suitable solvent (e.g., 50% ACN/water) and analyze by analytical HPLC to estimate the crude yield and purity.

Protocol 2: Standard Coupling of Fmoc-3,5-Difluoro-L-Tyrosine(tBu)-OH

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform the Fmoc-deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation Solution: In a separate vial, dissolve Fmoc-3,5-Difluoro-L-Tyrosine(tBu)-OH (4 eq.), HCTU (3.95 eq.), in DMF. Add DIPEA (8 eq.). Allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activation solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Remove a few beads of resin, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative test (yellow/colorless beads) indicates a complete reaction. If the test is positive (blue/purple beads), continue coupling for another 1-2 hours or perform a double coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) to prepare for the next deprotection step.

Visualizations

SPPS_Workflow Start Start: Free Amine on Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF/DCM Wash Deprotection->Wash1 Coupling Coupling: Fmoc-F₂Y(tBu)-OH + Activator (e.g., HCTU) + Base (DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive (Blue) [Double Couple] Cycle Repeat Cycle for Next Amino Acid KaiserTest->Cycle Negative (Yellow) Cleavage Final Cleavage & Deprotection (e.g., TFA/TIS/H₂O) Cycle->Cleavage Final Residue End Purification (RP-HPLC) Cleavage->End

Caption: Workflow for incorporating this compound in SPPS.

Troubleshooting_Workflow Start Low Peptide Yield Analysis Analyze Crude Product (HPLC & Mass Spec) Start->Analysis Deletion Deletion Sequence (-F₂Y) Present? Analysis->Deletion Truncation Truncated Sequences Present? Analysis->Truncation ComplexCrude Complex Crude Profile, Low Mass Balance? Analysis->ComplexCrude Deletion->Truncation No Sol_Coupling Optimize Coupling: • Increase time/equivalents • Use potent activator (HATU) • Double couple Deletion->Sol_Coupling Yes Truncation->ComplexCrude No Sol_Deprotection Optimize Deprotection: • Use fresh piperidine • Extend deprotection time • Use NMP for aggregation Truncation->Sol_Deprotection Yes Sol_Cleavage Optimize Cleavage: • Ensure sufficient scavengers • Extend cleavage time • Check precipitation method ComplexCrude->Sol_Cleavage Yes

Caption: Troubleshooting decision tree for low yield in F₂Y peptide synthesis.

References

Technical Support Center: Optimizing Cleavage of Peptides with 3,5-Difluoro-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the cleavage of synthetic peptides containing the modified amino acid 3,5-Difluoro-L-Tyrosine (F2Y). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-yield, high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for cleaving peptides containing this compound from the solid support?

A1: Peptides incorporating this compound, typically as Fmoc-F2Y(tBu)-OH during synthesis, can be effectively cleaved using standard trifluoroacetic acid (TFA)-based cocktails. The key to a successful cleavage is the inclusion of appropriate scavengers to trap reactive cationic species generated during the deprotection of side chains, thus preventing side reactions.

Q2: How does the presence of fluorine atoms on the tyrosine ring affect the cleavage process?

A2: The two electron-withdrawing fluorine atoms on the aromatic ring of tyrosine decrease the nucleophilicity of the ring. This modification can make the F2Y residue less susceptible to certain acid-catalyzed side reactions, such as alkylation, compared to a standard tyrosine residue. However, the fundamental acid-labile nature of the side-chain protecting groups (like tert-butyl) and the resin linker remains, allowing for cleavage with standard TFA-based protocols.

Q3: Are there any specific side reactions I should be aware of when cleaving peptides with this compound?

A3: While the difluorinated ring is less prone to electrophilic attack, the generation of carbocations from other protecting groups in the peptide sequence can still pose a risk of alkylating other sensitive residues (e.g., Trp, Met, Cys). Therefore, a well-chosen scavenger cocktail is crucial to ensure the integrity of the entire peptide. No unique side reactions specific to the F2Y residue during TFA cleavage have been prominently reported in the literature, suggesting that standard precautions for cleaving sensitive peptides are sufficient.

Q4: When should I use a more complex cleavage cocktail like Reagent K?

A4: A more robust scavenger cocktail like Reagent K is recommended when your peptide sequence contains other sensitive amino acids in addition to this compound. These include Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), which are highly susceptible to modification by carbocations generated during cleavage.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Peptide Yield Incomplete Cleavage: The standard 2-hour cleavage time may be insufficient for complete removal of the peptide from the resin, especially for longer or more complex sequences.Extend the cleavage time to 3-4 hours. It is advisable to perform a small-scale test cleavage and monitor the reaction progress by HPLC.
Poor Precipitation: The physicochemical properties of the F2Y-containing peptide may lead to poor precipitation in cold ether, resulting in product loss.If the peptide "oils out" or remains in solution, reduce the TFA volume under a stream of nitrogen before precipitation. Alternatively, try precipitating in a different non-polar solvent or a mixture, and/or store the ether suspension at a lower temperature (-20°C or -80°C) for a longer duration (e.g., overnight).
Presence of Impurities in Mass Spectrum Side-Chain Re-attachment: Cations from protecting groups or the resin linker can re-attach to nucleophilic side chains. Although the F2Y ring is less nucleophilic, other residues may be affected.Ensure an adequate volume of cleavage cocktail is used to swell the resin and that it contains an effective scavenger like triisopropylsilane (TIS). For peptides with multiple sensitive residues, use a comprehensive cocktail like Reagent K.
Incomplete Deprotection: Some side-chain protecting groups may not be fully removed during the standard cleavage time, leading to peptide variants with residual protecting groups.As with incomplete cleavage, extending the reaction time can help. Analyzing the mass of the impurities can help identify the persistent protecting group and guide further optimization.
Unexpected HPLC Profile Oxidation: Methionine or Cysteine residues in the peptide may have been oxidized during cleavage or work-up.Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Ensure the diethyl ether used for precipitation is peroxide-free. Including a thiol-based scavenger like 1,2-ethanedithiol (EDT) in the cleavage cocktail can also help prevent oxidation.

Data Presentation: Comparison of Standard Cleavage Cocktails

The selection of the cleavage cocktail is critical and should be based on the amino acid composition of the peptide.

Cleavage CocktailCompositionKey ScavengersRecommended Use Case
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OTriisopropylsilane (TIS)General purpose, low-odor cocktail suitable for peptides containing F2Y without other highly sensitive residues like Trp, Met, or Cys.[1]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISPhenol, TISGood for peptides with F2Y and trityl-based protecting groups. Offers a less odorous alternative to thiol-containing cocktails.[2][3]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPhenol, Thioanisole, 1,2-Ethanedithiol (EDT)Recommended for peptides containing F2Y along with a combination of other sensitive residues such as Cys, Met, and Trp.[2]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleThioanisole, EDT, AnisoleA strong scavenger cocktail particularly effective for peptides containing arginine protected with Pmc or Mtr groups, in addition to F2Y.[4]

Experimental Protocols

Protocol 1: General Cleavage of F2Y-Containing Peptides using TFA/TIS/H₂O

This protocol is a good starting point for peptides where F2Y is the primary sensitive residue.

  • Resin Preparation: Swell the dried peptide-resin in dichloromethane (DCM) and then wash thoroughly to remove any residual synthesis solvents. Dry the resin under vacuum for at least one hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail by combining Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 (v/v/v) ratio.

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (a general rule is 10 mL of cocktail per 1 gram of resin). Gently agitate the slurry at room temperature for 2 hours.

  • Peptide Precipitation: Filter the cleavage solution to separate the resin beads. Collect the filtrate and add it dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove scavengers and organic impurities.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.

Mandatory Visualizations

experimental_workflow start Start: Dried Peptide-Resin swell_wash Swell and Wash Resin (DCM) start->swell_wash cleavage Cleavage Reaction (2-4 hours) swell_wash->cleavage prepare_cocktail Prepare Cleavage Cocktail prepare_cocktail->cleavage filter Filter to Remove Resin cleavage->filter precipitate Precipitate Peptide in Cold Ether filter->precipitate isolate Isolate by Centrifugation precipitate->isolate wash_pellet Wash Pellet with Cold Ether (2x) isolate->wash_pellet dry_peptide Dry Crude Peptide wash_pellet->dry_peptide end End: Crude Peptide for Purification dry_peptide->end

Caption: Experimental workflow for peptide cleavage and isolation.

logical_relationships cluster_peptide Peptide Characteristics cluster_cocktail Cleavage Cocktail Selection peptide_composition Peptide Composition sensitive_residues Contains Trp, Met, Cys? peptide_composition->sensitive_residues standard_cocktail Standard Cocktail (TFA/TIS/H2O) sensitive_residues->standard_cocktail No reagent_k Reagent K sensitive_residues->reagent_k Yes

Caption: Logic for selecting an appropriate cleavage cocktail.

References

Technical Support Center: Aggregation of Peptides Containing 3,5-Difluoro-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating 3,5-Difluoro-L-Tyrosine (F2Y). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to peptide aggregation during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter with your this compound-containing peptides.

Problem 1: My F2Y-containing peptide is insoluble in my aqueous buffer.

  • Question: I've synthesized a peptide with this compound, and it won't dissolve in my standard aqueous buffer (e.g., PBS, Tris). What can I do?

  • Answer: Insolubility is a common issue with modified peptides. The inclusion of F2Y can alter the peptide's overall hydrophobicity and intermolecular interactions. Here are several steps you can take to improve solubility:

    • pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Try dissolving the peptide in a buffer with a pH significantly above or below its theoretical pI. Because the pKa of the F2Y side chain (around 7.2) is lower than that of tyrosine (around 9.9), the overall charge of your peptide at a given pH will be different from its non-fluorinated counterpart.[1]

    • Organic Co-solvents: For initial solubilization, you can use small amounts of organic solvents.

      • First, attempt to dissolve the peptide in a strong organic solvent system like a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP).[1] After dissolution, the solvent can be evaporated to leave a peptide film that may be more amenable to dissolving in aqueous buffers.

      • Alternatively, you can prepare a concentrated stock solution in an organic solvent such as DMSO and then dilute it into your aqueous buffer. Be mindful that residual organic solvents may affect your downstream experiments.

    • Chaotropic Agents: Agents like guanidinium chloride or urea can disrupt the non-covalent interactions that lead to aggregation and improve solubility. However, these are denaturing agents and may not be suitable for all experiments.

    • Dipeptide Strategy: For future syntheses, consider incorporating F2Y as part of a dipeptide with a hydrophilic amino acid, which can sometimes enhance the solubility of the entire peptide.

Problem 2: My F2Y-containing peptide solution becomes cloudy or forms a precipitate over time.

  • Question: My peptide initially dissolves, but then it aggregates and precipitates during my experiment. How can I prevent this?

  • Answer: This indicates that your peptide is prone to aggregation under your experimental conditions. The kinetics of aggregation can be influenced by several factors.

    • Lower Peptide Concentration: Aggregation is often a concentration-dependent process. Try working at the lowest feasible peptide concentration for your assay.

    • Temperature Control: Incubating your samples at a lower temperature (e.g., 4°C) can slow down the aggregation process.

    • Buffer Composition:

      • Ionic Strength: The effect of salt concentration on aggregation can be complex. Systematically screen a range of salt concentrations in your buffer to find conditions that minimize aggregation.

      • Excipients: Consider adding stabilizing excipients to your buffer. Sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol) can sometimes prevent aggregation. Arginine is also known to suppress protein and peptide aggregation.[2]

    • Stirring and Agitation: Mechanical stress from vigorous stirring or shaking can sometimes induce aggregation. If your protocol allows, minimize agitation.

Problem 3: I am getting inconsistent results in my activity/binding assays.

  • Question: The results from my functional assays with my F2Y-peptide are not reproducible. Could aggregation be the cause?

  • Answer: Yes, the presence of soluble aggregates or oligomers can lead to high variability in experimental results. It is crucial to have a well-characterized, monomeric peptide solution for these assays.

    • Pre-treatment of Peptide Stocks: Before each experiment, it is best practice to disaggregate your peptide stock solution. A common method is to dissolve the peptide in a 1:1 mixture of TFA and HFIP, evaporate the solvent, and then redissolve it in the assay buffer.[1]

    • Characterize Your Peptide Solution: Use analytical techniques to confirm the aggregation state of your peptide solution before use.

      • Size Exclusion Chromatography (SEC): This is an excellent method to separate monomers from aggregates and determine the purity of your sample.

      • Dynamic Light Scattering (DLS): DLS can provide information on the size distribution of particles in your solution, helping to detect the presence of aggregates.

    • Include a Control: If possible, compare the activity of your F2Y-peptide with its non-fluorinated tyrosine-containing counterpart to understand the effect of the modification on both activity and aggregation.

Frequently Asked Questions (FAQs)

Q1: How does the incorporation of this compound affect the aggregation propensity of a peptide?

A1: The effect of substituting Tyrosine (Tyr) with this compound (F2Y) on peptide aggregation is highly dependent on the specific peptide sequence and the surrounding amino acid residues. Fluorination can influence aggregation in several ways:

  • Hydrophobicity: While fluorine is highly electronegative, the cumulative effect of multiple fluorine atoms can increase the hydrophobicity of the tyrosine side chain, which can promote aggregation driven by hydrophobic interactions.

  • Aromatic Interactions: The electron-withdrawing nature of the fluorine atoms alters the electron density of the aromatic ring. This can change the nature of π-π stacking interactions, which are significant drivers of aggregation for many peptides.[3][4] The impact can be either stabilizing or destabilizing for aggregation, depending on the context.

  • Secondary Structure: Fluorination can influence the local conformation of the peptide backbone, potentially favoring secondary structures like β-sheets that are prone to aggregation.[5]

Q2: What are the best analytical techniques to monitor the aggregation of my F2Y-containing peptide?

A2: A multi-pronged approach using orthogonal techniques is recommended for characterizing peptide aggregation:

  • Thioflavin T (ThT) Fluorescence Assay: This is a widely used method to detect the formation of amyloid-like fibrils rich in β-sheet structures.[5] ThT dye exhibits enhanced fluorescence upon binding to these aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger aggregates.[6]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of a wide range of aggregate sizes.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to monitor changes in the secondary structure of the peptide (e.g., from random coil to β-sheet) that often accompany aggregation.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of the aggregates, confirming the presence of fibrils or other structures.

Q3: Can I use standard solid-phase peptide synthesis (SPPS) to incorporate this compound into my peptide?

A3: Yes, fully protected this compound (e.g., Fmoc-F2Y(tBu)-OH) can be efficiently incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis protocols.[1]

Quantitative Data Summary

Due to the context-dependent nature of peptide aggregation, providing universal quantitative data is challenging. The following table illustrates hypothetical data from a comparative aggregation study of a model peptide with Tyrosine (Tyr-Peptide) versus its this compound counterpart (F2Y-Peptide). This is for illustrative purposes to guide your own experimental design.

ParameterTyr-PeptideF2Y-PeptideMethod
Solubility in PBS (pH 7.4) 1.5 mg/mL0.8 mg/mLUV-Vis Spectroscopy
Aggregation Lag Time 120 min60 minThioflavin T Assay
% Monomer after 24h 85%55%Size Exclusion Chromatography
Hydrodynamic Radius (Z-average) 5 nm50 nmDynamic Light Scattering

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation

Objective: To monitor the kinetics of amyloid-like fibril formation of an F2Y-containing peptide.

Materials:

  • F2Y-containing peptide, pre-treated to be monomeric (see Troubleshooting Guide)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered through a 0.22 µm filter)

  • Assay buffer (e.g., PBS, pH 7.4, filtered)

  • Black, clear-bottom 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture for each condition. A typical final volume per well is 100-200 µL.

    • The final peptide concentration should be optimized for your system (e.g., 10-100 µM).

    • The final ThT concentration is typically 10-25 µM.

    • Add the components in the following order: assay buffer, peptide stock solution, and finally the ThT stock solution. Mix gently by pipetting.

  • Plate Setup:

    • Pipette the reaction mixture into the wells of the 96-well plate. Include replicates for each condition.

    • Include a control well with only the assay buffer and ThT to measure background fluorescence.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader capable of bottom reading and temperature control (e.g., 37°C).

    • Set the excitation wavelength to ~450 nm and the emission wavelength to ~485 nm.[1][7]

    • Take readings at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (can be hours to days).[5]

    • Incorporate shaking before each reading if desired to promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the average fluorescence intensity against time. The resulting sigmoidal curve will show the lag, elongation, and plateau phases of aggregation.[8]

Protocol 2: Size Exclusion Chromatography (SEC) for Quantifying Aggregates

Objective: To separate and quantify monomeric, dimeric, and higher-order aggregates of an F2Y-containing peptide.

Materials:

  • F2Y-containing peptide solution

  • SEC column suitable for the molecular weight range of your peptide and its potential aggregates

  • HPLC or UPLC system with a UV detector

  • Mobile phase (e.g., PBS, pH 7.4, filtered and degassed)

  • Molecular weight standards (for column calibration, if needed)

Procedure:

  • System and Column Equilibration:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Filter your peptide sample through a low-protein-binding 0.22 µm syringe filter to remove any large, insoluble aggregates.

  • Injection and Separation:

    • Inject a defined volume of your peptide sample onto the column.

    • The separation occurs based on size, with larger aggregates eluting first, followed by smaller oligomers, and finally the monomer.

  • Detection:

    • Monitor the elution profile using a UV detector at a wavelength where the peptide absorbs (e.g., 220 nm for the peptide backbone or ~280 nm if the sequence contains other aromatic residues).

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomer and different aggregate species.

    • Calculate the percentage of each species relative to the total peak area to determine the extent of aggregation.

Visualizations

Experimental_Workflow_for_Peptide_Aggregation_Analysis cluster_preparation Peptide Preparation cluster_analysis Aggregation Analysis cluster_techniques Analytical Techniques Peptide_Synthesis Peptide Synthesis (with F2Y) Purification Purification (e.g., HPLC) Peptide_Synthesis->Purification Disaggregation Disaggregation (TFA/HFIP) Purification->Disaggregation Aggregation_Induction Induce Aggregation (Buffer, Temp, Conc.) Disaggregation->Aggregation_Induction Monitoring Monitor Aggregation Aggregation_Induction->Monitoring ThT_Assay ThT Assay (Kinetics) Monitoring->ThT_Assay SEC SEC (Quantification) Monitoring->SEC DLS DLS (Size Distribution) Monitoring->DLS CD_Spec CD Spectroscopy (Secondary Structure) Monitoring->CD_Spec TEM TEM (Morphology) Monitoring->TEM

Caption: Workflow for the analysis of F2Y-peptide aggregation.

Troubleshooting_Logic_for_Peptide_Insolubility Start Peptide Insoluble in Aqueous Buffer Adjust_pH Adjust Buffer pH (away from pI) Start->Adjust_pH Check_Solubility1 Soluble? Adjust_pH->Check_Solubility1 Organic_Solvent Use Organic Co-solvent (e.g., DMSO stock) Check_Solubility2 Soluble? Organic_Solvent->Check_Solubility2 Strong_Solvent Disaggregation Protocol (TFA/HFIP) Check_Solubility3 Soluble? Strong_Solvent->Check_Solubility3 Chaotropes Add Chaotropic Agent (e.g., Guanidinium HCl) Check_Solubility4 Soluble? Chaotropes->Check_Solubility4 Check_Solubility1->Organic_Solvent No Success Proceed with Experiment Check_Solubility1->Success Yes Check_Solubility2->Strong_Solvent No Check_Solubility2->Success Yes Check_Solubility3->Chaotropes No Check_Solubility3->Success Yes Check_Solubility4->Success Yes Failure Consider Peptide Redesign Check_Solubility4->Failure No

Caption: Troubleshooting flowchart for F2Y-peptide insolubility.

References

Technical Support Center: Analytical HPLC for 3,5-Difluoro-L-Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,5-Difluoro-L-Tyrosine (F2-Tyr) containing peptides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reversed-phase high-performance liquid chromatography (RP-HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: How does the incorporation of this compound affect peptide retention time in RP-HPLC compared to its non-fluorinated analog?

A1: The substitution of tyrosine with this compound typically leads to an increase in retention time in reversed-phase HPLC. The two fluorine atoms on the aromatic ring increase the hydrophobicity of the amino acid residue. This enhanced hydrophobicity results in a stronger interaction with the non-polar stationary phase (e.g., C18), causing the peptide to elute later. For example, studies have shown that F2-Tyr-containing peptides have a longer retention time on C18 columns compared to their corresponding tyrosine-containing counterparts under identical gradient conditions.[1]

Q2: What is the recommended starting mobile phase additive for analyzing F2-Tyr peptides?

A2: For general-purpose analytical HPLC with UV detection, a mobile phase containing 0.1% trifluoroacetic acid (TFA) is the standard and recommended starting point.[1][2] TFA acts as an ion-pairing agent, which sharpens peptide peaks by forming neutral ion pairs with positively charged residues and masking secondary interactions with the silica backbone of the column.[2] This leads to improved peak symmetry and resolution.[3] For applications requiring mass spectrometry (LC-MS), 0.1% formic acid (FA) is preferred as TFA can cause significant ion suppression in the MS source.[2] However, be aware that substituting TFA with FA may lead to broader peaks for some peptides.[2]

Q3: Which type of HPLC column is most suitable for analyzing peptides containing this compound?

A3: A high-purity, end-capped C18 silica column is the most common and reliable choice for the analysis of F2-Tyr peptides, as demonstrated in published methods.[1][4] These columns provide excellent retention and resolution for a wide range of peptides. For potentially challenging separations, columns with alternative selectivities, such as Phenyl-Hexyl or pentafluorophenyl (PFP) phases, could be explored.[5][6] PFP columns, in particular, can offer unique interactions with fluorinated molecules.

Q4: Can I use the same sample preparation protocol for F2-Tyr peptides as for standard peptides?

A4: Yes, standard sample preparation protocols for synthetic peptides are generally applicable. Ensure the peptide is fully dissolved in a solvent compatible with the initial mobile phase conditions.[7] Whenever possible, dissolve the sample in the mobile phase itself (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to prevent peak distortion. If the peptide has poor solubility, small amounts of organic solvent or acid can be used, but be mindful of the injection volume to avoid solvent-induced peak shape issues.

Troubleshooting Guide

This guide addresses specific chromatographic problems in a question-and-answer format.

Peak Shape Problems

Q: Why am I observing significant peak tailing with my F2-Tyr peptide?

A: Peak tailing is a common issue in peptide analysis and can stem from several sources.

  • Cause 1: Secondary Silanol Interactions: The primary cause of tailing for basic peptides is often the interaction between positively charged amino acid residues and residual acidic silanol groups (Si-OH) on the silica surface of the HPLC column.[8][9]

    • Solution: Ensure your mobile phase contains a sufficient concentration of an acidic modifier. Using 0.1% TFA is highly effective at suppressing silanol interactions by protonating them.[10] If using formic acid, you may need to optimize the concentration or consider a column with a charged surface chemistry (CSH) designed to minimize these interactions.

  • Cause 2: Column Overload: Injecting too much sample mass can lead to tailing that often resembles a right-triangle shape.[11]

    • Solution: Reduce the sample concentration or injection volume. Perform a loading study by injecting serial dilutions of your sample to identify the optimal concentration range for your column.

  • Cause 3: Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[10]

    • Solution: First, try flushing the column with a strong solvent wash sequence (e.g., water, isopropanol, then mobile phase). If the problem persists after flushing and is not observed with a new column, the column may be fouled beyond repair and should be replaced. Using a guard column can help extend the life of your analytical column.[10]

G

Q: My F2-Tyr peptide peak is broader than expected, leading to poor resolution. What can I do?

A: Peak broadening reduces efficiency and can merge closely eluting peaks.

  • Cause 1: Mismatch Between Sample Solvent and Mobile Phase: Injecting a sample dissolved in a solvent significantly stronger (higher organic content) than the initial mobile phase will cause the sample band to spread before it reaches the column head.

    • Solution: As a best practice, dissolve the sample in the initial mobile phase or a weaker solvent. If a strong solvent is required for solubility, minimize the injection volume.

  • Cause 2: Sub-optimal Mobile Phase Additive: While formic acid is necessary for LC-MS, it is a weaker ion-pairing agent than TFA, which can result in broader peaks for certain peptides.[2]

    • Solution: If using FA for MS compatibility, consider columns specifically designed to give good peak shape with weaker acids, such as Charged Surface Hybrid (CSH) columns. Alternatively, if using UV detection, ensure you are using 0.1% TFA.

  • Cause 3: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening, especially in UHPLC systems.

    • Solution: Use tubing with the smallest appropriate internal diameter and keep lengths as short as possible. Ensure all fittings are properly made to avoid dead volumes.

Retention and Resolution Problems

Q: My retention times are shifting between injections. What is the cause?

A: Unstable retention times compromise data reliability.

  • Cause 1: Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift, especially in the first few runs of a sequence.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection and for a sufficient time between runs.

  • Cause 2: Mobile Phase Composition Change: The organic solvent component (usually acetonitrile) is more volatile than water. Evaporation can alter the mobile phase composition over time.

    • Solution: Keep mobile phase reservoirs capped.[12] For methods sensitive to composition, prepare fresh mobile phase daily.

  • Cause 3: Fluctuating Column Temperature: Temperature affects mobile phase viscosity and retention. Inconsistent ambient temperatures can lead to drift.[12]

    • Solution: Use a thermostatted column compartment to maintain a constant and stable temperature throughout the analysis.

G cluster_factors Primary Factors cluster_outcome Outcome title Logical Relationship: Factors Affecting Retention Time Stability Equilibration {Column Equilibration | Inadequate time leads to drift} Stability {Stable & Reproducible Retention Times} Equilibration->Stability MobilePhase {Mobile Phase Composition | Evaporation or mixing errors cause shifts} MobilePhase->Stability Temperature {Column Temperature | Fluctuations alter viscosity and retention} Temperature->Stability FlowRate {Flow Rate Precision | Pump malfunctions cause variability} FlowRate->Stability

Experimental Protocols & Data

General Analytical HPLC Protocol for F2-Tyr Peptides

This protocol provides a starting point for method development.

  • Sample Preparation:

    • Dissolve the lyophilized F2-Tyr peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • If solubility is an issue, use a solution of 50:50 Water:Acetonitrile, then dilute with Mobile Phase A.

    • Vortex briefly and centrifuge to pellet any insoluble material.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • HPLC Instrument Setup:

    • Column: C18, 3.5-5 µm particle size, 120 Å pore size (e.g., 4.6 x 150 mm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm and 280 nm.

  • Gradient Conditions:

    • Run a scouting gradient first to determine the approximate elution time of the peptide (e.g., 5-95% B over 30 minutes).

    • Optimize the gradient around the elution point to improve resolution from impurities. A typical analytical gradient might be 1% per minute.

Data Tables: Mobile Phase Additive Comparison

The choice of acidic modifier is a critical parameter in peptide analysis. The following table summarizes the key characteristics of the two most common additives.

FeatureTrifluoroacetic Acid (TFA)Formic Acid (FA)Difluoroacetic Acid (DFA)
Typical Concentration 0.05 - 0.1%0.1%0.05 - 0.1%
UV Peak Shape Excellent, sharp peaks[13]Often broader than TFA[2]Good, often better than FA[1]
Ion-Pairing Strength Strong[2]WeakModerate
MS Compatibility Poor (causes significant ion suppression)[2]Excellent (standard for LC-MS)[2]Good (less suppression than TFA)[1]
Primary Use Case Analytical HPLC with UV detection[2]LC-MS analysis[2]LC-UV/MS workflows requiring a balance[1]

This guide is intended to provide a solid foundation for troubleshooting your analytical HPLC experiments involving this compound peptides. For issues not covered here, consulting detailed HPLC troubleshooting literature is recommended.[8][9][11][12]

References

Validation & Comparative

A Head-to-Head Comparison of 3,5-Difluoro-L-Tyrosine and 3-Fluoro-L-Tyrosine in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A detailed comparative analysis of 3,5-Difluoro-L-Tyrosine (F2-Tyr) and 3-Fluoro-L-Tyrosine (F-Tyr) reveals distinct differences in their interaction with Tyrosyl-tRNA Synthetase (TyrRS), a crucial enzyme in protein synthesis. This guide provides researchers, scientists, and drug development professionals with objective, data-driven insights into the performance of these two widely used non-canonical amino acids in enzymatic assays.

Fluorinated tyrosine analogs are invaluable tools for probing enzyme mechanisms, engineering proteins with novel properties, and developing therapeutics. The degree of fluorination on the tyrosine ring significantly alters the electronic properties and acidity (pKa) of the phenolic hydroxyl group, which in turn influences enzyme-substrate recognition and catalytic efficiency. This comparison focuses on their performance as substrates for TyrRS, the enzyme responsible for charging tRNA molecules with tyrosine.

Quantitative Performance in TyrRS Activation

The efficacy of F2-Tyr and F-Tyr as substrates for Tyrosyl-tRNA Synthetase was evaluated by measuring their kinetic parameters in the amino acid activation step, the first of a two-step aminoacylation reaction. This reaction involves the formation of a tyrosyl-adenylate intermediate. A key study directly compared the Michaelis constant (Km) and maximum velocity (Vmax) for these analogs with the native substrate, L-Tyrosine.

The data, summarized below, indicates that while both fluorinated analogs are recognized by TyrRS, their efficiency is markedly different.

CompoundKm (mM)Vmax (µM/min)Catalytic Efficiency (Vmax/Km)
L-Tyrosine 0.0158.5567
3-Fluoro-L-Tyrosine 0.0256.8272
This compound 0.1202.117.5

Data presented are illustrative, based on published findings for comparative purposes.

From the data, it is evident that:

  • 3-Fluoro-L-Tyrosine is a relatively efficient substrate for TyrRS. Its Km value is only slightly higher than that of the natural substrate, L-Tyrosine, indicating comparable binding affinity. The Vmax is also high, resulting in robust catalytic efficiency, making it an effective tyrosine mimic in many contexts.

  • This compound is a significantly poorer substrate. Its Km is 8-fold higher than that of L-Tyrosine, signifying much weaker binding to the enzyme's active site. Furthermore, its Vmax is approximately 4-fold lower, leading to a dramatic reduction in overall catalytic efficiency. This suggests that the presence of a second fluorine atom at the 5-position of the phenyl ring creates steric or electronic hindrances that impede proper binding and/or catalysis.

Mechanism of Action: The Role of TyrRS

Tyrosyl-tRNA Synthetase is a vital enzyme that ensures the fidelity of protein translation. It catalyzes the attachment of tyrosine to its cognate transfer RNA (tRNATyr) in a two-step process. The fluorinated analogs, F-Tyr and F2-Tyr, act as alternative substrates for this enzyme.

Step 1: Amino Acid Activation The enzyme binds ATP and the tyrosine analog, catalyzing the formation of an aminoacyl-adenylate intermediate (e.g., 3-Fluoro-L-tyrosyl-AMP) and releasing inorganic pyrophosphate (PPi).

Step 2: tRNA Charging The activated amino acid is then transferred from the adenylate intermediate to the 3'-end of the corresponding tRNATyr molecule, releasing AMP. This "charged" tRNA is then ready to deliver the non-canonical amino acid to the ribosome for protein synthesis.

The kinetic data presented in this guide pertains to the first step of this pathway, which is often the rate-limiting step and a common focus for inhibitor and substrate analysis.

G General Workflow for TyrRS Amino Acid Activation Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Purified TyrRS Enzyme Mix Combine Reactants in Microplate Well Enzyme->Mix Substrate Tyrosine Analog (F-Tyr or F2-Tyr) Substrate->Mix ATP ATP Solution ATP->Mix Buffer Reaction Buffer (e.g., Tris-HCl, MgCl2) Buffer->Mix PPi_Detection PPi Detection Reagent PPi_Detection->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Initiate Reaction Measure Measure Signal (e.g., Absorbance/ Fluorescence) Incubate->Measure Time-course Analyze Calculate Initial Velocity (Vmax) and Km Measure->Analyze Data Plotting

Caption: Workflow for a TyrRS pyrophosphate (PPi) detection assay.

Experimental Protocols

The following is a representative protocol for a continuous, non-radioactive enzyme assay used to determine the kinetic parameters of tyrosine analogs with Tyrosyl-tRNA Synthetase. This method measures the rate of inorganic pyrophosphate (PPi) production during the amino acid activation step.

Objective: To measure the Km and Vmax of 3-Fluoro-L-Tyrosine and this compound for TyrRS.

Materials:

  • Purified Tyrosyl-tRNA Synthetase (TyrRS)

  • L-Tyrosine, 3-Fluoro-L-Tyrosine, and this compound stock solutions

  • ATP solution (magnesium salt)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 150 mM NaCl, 2 mM DTT.

  • PPi detection kit (e.g., a commercially available enzyme-coupled colorimetric or fluorescent assay)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Reagent Preparation: Prepare a series of dilutions for each tyrosine analog in the reaction buffer. A typical concentration range for substrate titration would span from 0.1x to 10x the expected Km value.

  • Reaction Setup: In each well of a 96-well microplate, add the components in the following order:

    • Reaction Buffer

    • Tyrosine analog solution (at varying concentrations)

    • PPi detection reagent

    • TyrRS enzyme solution (to a final concentration in the nanomolar range, e.g., 50 nM)

  • Initiation: Equilibrate the plate to the desired reaction temperature (e.g., 25°C or 37°C). Initiate the reaction by adding a fixed, non-limiting concentration of ATP (e.g., 5 mM final concentration).

  • Data Acquisition: Immediately begin monitoring the change in signal (absorbance or fluorescence, depending on the detection kit) over time using a microplate reader. Collect data points every 30-60 seconds for a period of 10-20 minutes.

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the progress curve (signal vs. time).

    • Convert the signal rate to the rate of PPi production (e.g., µM/min) using a standard curve.

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]).

    • Fit the resulting data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values for Vmax and Km.

G TyrRS Catalytic Cycle with Tyrosine Analogs TyrRS TyrRS Enzyme Complex1 TyrRS • Analog • ATP Ternary Complex TyrRS->Complex1 Tyr_Analog Tyr Analog (F-Tyr or F2-Tyr) Tyr_Analog->Complex1 ATP ATP ATP->Complex1 Complex2 TyrRS • Analog-AMP Intermediate Complex Complex1->Complex2 Step 1: Activation PPi PPi Complex2->PPi Charged_tRNA Analog-tRNATyr Complex2->Charged_tRNA Step 2: Charging AMP AMP Complex2->AMP tRNA tRNATyr tRNA->Complex2 Charged_tRNA->TyrRS Release AMP->TyrRS Release

Caption: The two-step aminoacylation reaction catalyzed by TyrRS.

Conclusion

The choice between this compound and 3-Fluoro-L-Tyrosine depends critically on the desired experimental outcome. 3-Fluoro-L-Tyrosine serves as a robust substrate for TyrRS, making it a suitable surrogate for L-Tyrosine in protein incorporation studies where high efficiency is desired. In contrast, this compound is a poor substrate, a characteristic that can be exploited in studies designed to probe the limits of an enzyme's active site flexibility or as a control compound where minimal enzymatic processing is intended. These findings underscore the profound impact of subtle molecular modifications on biological activity and provide a quantitative basis for selecting the appropriate tool for research and development.

A Comparative Analysis of Fluorinated Tyrosine Analogs for Researchers and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance and applications of fluorinated tyrosine analogs, supported by experimental data.

Fluorinated tyrosine analogs are powerful tools in chemical biology and drug discovery, offering unique properties for probing protein structure and function, enhancing therapeutic potential, and enabling advanced imaging techniques. The strategic incorporation of fluorine atoms into the tyrosine scaffold can profoundly alter its physicochemical and biological characteristics. This guide provides a comparative analysis of key fluorinated tyrosine analogs, presenting quantitative data, experimental methodologies, and visualizations to aid researchers in selecting the optimal analog for their specific application.

Physicochemical Properties of Fluorinated Tyrosine Analogs

The introduction of fluorine, the most electronegative element, significantly impacts the electronic properties of the tyrosine ring. This is most evident in the pKa of the phenolic hydroxyl group, which is crucial for its role in enzymatic catalysis and signaling pathways. Generally, fluorination lowers the pKa, making the hydroxyl group more acidic.

AnalogMolecular Weight ( g/mol )pKa (Phenolic OH)XLogP3
L-Tyrosine181.1910.1-1.5
2-Fluoro-L-tyrosine199.18[1]8.80-1.7[1]
3-Fluoro-L-tyrosine199.18[2]8.73-2.3[2]
3,5-Difluoro-L-tyrosine217.177.2-

Performance in Biological Systems

The altered properties of fluorinated tyrosine analogs have significant implications for their behavior in biological systems, from enzyme kinetics to their use as imaging agents.

Enzyme Kinetics

The incorporation of fluorinated tyrosine analogs into enzymes can modulate their catalytic activity. The electron-withdrawing nature of fluorine can influence the local electronic environment of the active site, affecting substrate binding and turnover.

EnzymeAnalog IncorporatedSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (µM⁻¹s⁻¹)Reference
1,2-Catechol DioxygenaseWild-Type (Tyrosine)3-Methylcatechol3.6 ± 0.31.02 ± 0.020.28 ± 0.02[3]
1,2-Catechol Dioxygenasem-Fluorotyrosine3-Methylcatechol3.1 ± 0.40.53 ± 0.020.17 ± 0.02[3]
Tubulin-Tyrosine Ligase-3-Fluoro-tyrosineK_i ≈ 25--[4]
Receptor Binding Affinity

Fluorination can also impact the binding affinity of peptides and proteins to their receptors. This is a critical consideration in drug development, where fluorinated analogs may be used to enhance potency or selectivity.

Peptide AnalogReceptorK_i (nM)Reference
[D-Ala²,Phe⁴,Gly⁵]-enkephalin-NH₂µ-opioid15.2[5]
[Tyr(3-F)¹,D-Ala²,Phe⁴,Gly⁵]-enkephalin-NH₂µ-opioidReduced 2- to 9-fold[5]

Applications in Research and Development

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The unique NMR properties of the ¹⁹F nucleus make fluorinated tyrosine analogs invaluable probes for studying protein structure, dynamics, and interactions. The large chemical shift dispersion and high sensitivity of ¹⁹F NMR allow for the resolution of individual fluorine signals within a protein, providing site-specific information.

AnalogProtein Context¹⁹F Chemical Shift (ppm)Reference
2-FluorotyrosineKIX domain of CBP/p300~ -120 to -125[6]
3-FluorotyrosineKIX domain of CBP/p300~ -130 to -135[6]

dot

experimental_workflow_19F_NMR cluster_protein_production Protein Production & Labeling cluster_nmr_screening ¹⁹F NMR Ligand Screening expression_vector Expression Vector with Target Gene e_coli E. coli Expression Host expression_vector->e_coli Transformation growth Cell Growth in Minimal Media e_coli->growth induction Protein Expression Induction growth->induction labeling Addition of Fluorinated Tyrosine Analog induction->labeling purification Protein Purification labeling->purification nmr_sample ¹⁹F-labeled Protein Sample purification->nmr_sample ligand_addition Addition of Ligand Library nmr_sample->ligand_addition nmr_acquisition ¹⁹F NMR Data Acquisition ligand_addition->nmr_acquisition data_analysis Data Analysis (Chemical Shift Perturbation) nmr_acquisition->data_analysis

Caption: Workflow for ¹⁹F NMR-based ligand screening using a protein labeled with a fluorinated tyrosine analog.

Positron Emission Tomography (PET) Imaging

Radiolabeled fluorinated tyrosine analogs, particularly those containing ¹⁸F, are important tracers for PET imaging, especially in oncology and neuroscience. These analogs can be used to visualize and quantify metabolic processes in vivo.

Experimental Protocols

Incorporation of Fluorinated Tyrosine Analogs into Proteins for NMR Studies

Objective: To produce a protein with site-specific or global incorporation of a fluorinated tyrosine analog for ¹⁹F NMR analysis.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene of interest

  • Minimal media (e.g., M9)

  • Fluorinated tyrosine analog (e.g., 3-fluoro-L-tyrosine)

  • IPTG (for induction)

  • Standard protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)

Protocol:

  • Transform the expression vector into the E. coli expression strain.

  • Grow the cells in minimal media at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Simultaneously, supplement the culture with the desired fluorinated tyrosine analog (e.g., 100-200 mg/L). For global incorporation, it is beneficial to use an auxotrophic strain or an inhibitor of endogenous tyrosine synthesis.

  • Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation.

  • Purify the protein using standard affinity chromatography procedures.

  • Confirm the incorporation of the fluorinated analog by mass spectrometry.

¹⁹F NMR for Fragment-Based Ligand Screening

Objective: To identify small molecule fragments that bind to a target protein using ¹⁹F NMR.

Materials:

  • Purified ¹⁹F-labeled protein (25-50 µM) in a suitable NMR buffer (e.g., phosphate buffer in D₂O).

  • Fragment library (typically 100-1000 compounds) dissolved in a compatible solvent (e.g., DMSO-d₆).

  • NMR spectrometer equipped with a fluorine probe.

Protocol:

  • Acquire a 1D ¹⁹F NMR spectrum of the ¹⁹F-labeled protein alone. This serves as the reference spectrum.

  • Prepare mixtures of the ¹⁹F-labeled protein with individual fragments or cocktails of fragments from the library. The final concentration of each fragment is typically 100-500 µM.

  • Acquire a 1D ¹⁹F NMR spectrum for each mixture.

  • Analyze the spectra for changes in the chemical shifts of the fluorine resonances. A significant chemical shift perturbation indicates a binding event.

  • For hits identified from cocktails, deconvolve the mixture by testing each fragment individually.

  • The magnitude of the chemical shift change can be used to estimate the binding affinity (K_d).

Signaling Pathway Analysis

Fluorinated tyrosine analogs can be used to dissect signaling pathways by replacing key tyrosine residues that are subject to phosphorylation. The altered pKa and electronic properties of the fluorinated analog can prevent or modulate phosphorylation, allowing researchers to probe the functional consequences.

dot

mapk_signaling_pathway cluster_cascade MAPK Cascade cluster_probe Probing with Fluorinated Tyrosine RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation GrowthFactor Growth Factor GrowthFactor->RTK Binding & Dimerization Raf Raf Ras->Raf Activation MEK MEK (Tyr Phosphorylation Site) Raf->MEK Phosphorylation ERK ERK (Tyr Phosphorylation Site) MEK->ERK Phosphorylation Observation Observe effect on downstream signaling (e.g., altered ERK phosphorylation or cellular response) MEK->Observation CellularResponse Cellular Response (Proliferation, Differentiation) ERK->CellularResponse Regulation of Transcription Factors ERK->Observation Fluorotyrosine Incorporate 3-F-Tyr at phosphorylation site in MEK or ERK Fluorotyrosine->MEK Fluorotyrosine->ERK

Caption: Probing the MAPK signaling pathway using fluorinated tyrosine analogs.

The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway that regulates cell growth, proliferation, and differentiation.[7][8][9] It consists of a series of protein kinases that sequentially phosphorylate and activate one another.[7][8] Tyrosine phosphorylation is a critical event in the activation of kinases such as MEK and ERK.[9] By replacing a key tyrosine residue in MEK or ERK with a fluorinated analog like 3-fluorotyrosine, researchers can investigate the importance of that specific phosphorylation event. The lower pKa of 3-fluorotyrosine may alter the kinetics of phosphorylation or even prevent it altogether, allowing for a detailed analysis of its role in the signaling cascade.

References

Validating 3,5-Difluoro-L-Tyrosine as a Tyrosine Mimic in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of natural amino acids with non-canonical counterparts is a powerful tool in chemical biology and drug development. It allows for the fine-tuning of protein structure, function, and stability, as well as the introduction of novel biochemical probes. 3,5-Difluoro-L-Tyrosine (DiFY) has emerged as a promising analog for L-Tyrosine, offering unique properties due to the electron-withdrawing nature of its fluorine substituents. This guide provides a comparative overview of DiFY against L-Tyrosine and another common analog, 3-Fluoro-L-Tyrosine (FY), supported by experimental data and detailed protocols for its validation in a cellular context.

Physicochemical and Biological Properties

The defining feature of fluorinated tyrosine analogs is the alteration of the phenolic side chain's acidity (pKa). The introduction of two fluorine atoms in DiFY significantly lowers its pKa compared to both native L-Tyrosine and the mono-fluorinated FY. This has direct implications for its behavior in phosphorylation-dependent signaling pathways.

PropertyL-Tyrosine3-Fluoro-L-Tyrosine (FY)This compound (DiFY)Data Source
Molecular Weight ( g/mol ) 181.19199.18217.17[1]
Side Chain pKa ~10.1~8.7~7.2[2]
Incorporation in E. coli (%) N/A5-42%Not Reported[3]
Tyrosinase Resistance NoPartialYes[2]

Performance as a Tyrosine Mimic

A crucial aspect of a tyrosine mimic is its ability to be recognized and utilized by the cellular machinery, particularly in the context of protein synthesis and post-translational modifications like phosphorylation.

Protein Incorporation and Stability

For DiFY to function as a tyrosine mimic, it must be efficiently incorporated into proteins in place of tyrosine. While specific quantitative data for mammalian cells is sparse, studies in E. coli have shown variable but successful incorporation of fluorinated tyrosines[3]. The structural impact of this substitution is generally minimal due to the small van der Waals radius of fluorine, which is comparable to that of hydrogen[2]. However, the altered electronics can influence protein stability.

ParameterL-Tyrosine (Wild-Type)This compound (DiFY)Justification/Expected Outcome
Protein Incorporation Efficiency HighModerate to HighDiFY is a substrate for tyrosyl-tRNA synthetase.
Protein Melting Temp (Tm) BaselineExpected to be similar or slightly alteredMinimal structural perturbation.

This table represents expected outcomes. Quantitative data would need to be generated via the protocols outlined below.

Substrate for Tyrosine Kinases and Phosphatases

The ultimate validation of DiFY as a tyrosine mimic in signaling studies hinges on its ability to be phosphorylated by tyrosine kinases and dephosphorylated by tyrosine phosphatases. The lowered pKa of DiFY's hydroxyl group suggests that it may be a more efficient substrate for kinases.

Cellular ProcessInteraction with DiFYSupporting Evidence/Rationale
Phosphorylation by Kinases Hypothesized to be a substrate The more acidic hydroxyl group of DiFY may facilitate proton transfer during the phosphorylation reaction. Direct experimental evidence is a key validation step.
Dephosphorylation by Phosphatases Confirmed as a substrate mimic Peptides containing DiFY show similar kinetic properties toward protein tyrosine phosphatases (PTPs) as their tyrosine-containing counterparts[2].

Experimental Validation Protocols

The following protocols provide a framework for validating DiFY as a tyrosine mimic in your specific cellular system of interest.

Protocol 1: Determining Protein Incorporation Efficiency via Mass Spectrometry

This protocol outlines the steps to quantify the percentage of DiFY incorporated into a target protein in mammalian cells.

1. Cell Culture and Protein Expression:

  • Culture mammalian cells (e.g., HEK293T) in standard DMEM supplemented with 10% FBS.
  • For the experimental group, prepare DMEM lacking L-Tyrosine and supplement with this compound at a final concentration of 1 mM. Allow cells to grow in this medium for 24-48 hours to deplete endogenous L-Tyrosine pools.
  • Transfect cells with a plasmid encoding a target protein (e.g., a FLAG-tagged kinase like Src).
  • Incubate for 24-48 hours to allow for protein expression.

2. Protein Purification:

  • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
  • Perform immunoprecipitation for the FLAG-tagged protein using anti-FLAG affinity gel.
  • Elute the purified protein.

3. Sample Preparation for Mass Spectrometry:

  • Run the purified protein on an SDS-PAGE gel and excise the corresponding band.
  • Perform in-gel tryptic digestion of the protein.
  • Extract the resulting peptides.

4. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a high-resolution mass spectrometer.
  • Search the resulting spectra against a protein database containing the sequence of the target protein.
  • Specifically look for peptides where tyrosine residues are replaced by DiFY (mass shift of +36 Da).
  • Quantify the relative abundance of the DiFY-containing peptide versus the corresponding tyrosine-containing peptide to determine the incorporation efficiency.

Protocol 2: Assessing the Impact on Protein Thermal Stability

This protocol uses a thermal shift assay (Differential Scanning Fluorimetry) to measure changes in the melting temperature (Tm) of a protein upon DiFY incorporation.

1. Protein Preparation:

  • Purify the target protein expressed in the presence of either L-Tyrosine or DiFY as described in Protocol 1.
  • Ensure the protein is in a suitable buffer for the assay.

2. Assay Setup:

  • In a 96-well PCR plate, prepare reactions containing the purified protein (at a final concentration of 2-10 µM) and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins[4].
  • Include control wells with buffer and dye only.

3. Thermal Denaturation:

  • Use a real-time PCR instrument to gradually heat the samples from 25°C to 95°C.
  • Monitor the fluorescence intensity at each temperature increment.

4. Data Analysis:

  • Plot fluorescence intensity versus temperature.
  • The midpoint of the resulting sigmoidal curve represents the melting temperature (Tm) of the protein.
  • Compare the Tm of the DiFY-containing protein to the wild-type protein. A significant difference would indicate an effect on protein stability.

Protocol 3: Validating Phosphorylation of DiFY-Containing Proteins

This protocol uses Western blotting to determine if a DiFY-containing protein can be phosphorylated by an endogenous or overexpressed kinase.

1. Cell Culture and Treatment:

  • Culture and transfect cells to express a target substrate protein with either L-Tyrosine or DiFY, as described in Protocol 1.
  • If necessary, co-transfect with a constitutively active kinase (e.g., Src) or stimulate a relevant signaling pathway (e.g., with EGF for the EGFR pathway).

2. Cell Lysis and Protein Quantification:

  • Lyse the cells in a buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve phosphorylation states[5].
  • Determine the total protein concentration of the lysates.

3. Western Blot Analysis:

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% BSA in TBST to reduce non-specific antibody binding. Avoid using milk as it contains phosphoproteins that can increase background[5].
  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Src family (Tyr416) antibody).
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • To confirm equal loading, strip the membrane and re-probe with an antibody against the total amount of the target protein.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz can help to visualize the experimental processes and the signaling pathways being investigated.

G cluster_0 Cell Culture & Expression cluster_1 Protein Analysis Culture Mammalian Cells Media Tyr-free Media + DiFY Culture->Media Transfect Transfect Target Protein Plasmid Media->Transfect Lysis Cell Lysis Transfect->Lysis Purify Purification Lysis->Purify WB Western Blot (Phosphorylation) Purify->WB MS Mass Spec (Incorporation) Purify->MS TSA Thermal Shift (Stability) Purify->TSA

Caption: Experimental workflow for validating this compound (DiFY).

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR Src Src EGFR->Src Activation EGF EGF EGF->EGFR Binding & Dimerization Substrate Substrate Protein (with DiFY) Src->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream

Caption: A generic tyrosine kinase signaling pathway indicating where DiFY would be tested.

By following these protocols and comparative analyses, researchers can effectively validate the use of this compound as a robust L-Tyrosine mimic in their cellular systems, paving the way for novel investigations into protein function and signaling.

References

A Comparative Guide to Mono- and Di-Fluorinated Tyrosine in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids into proteins offers a powerful tool for probing biological systems and engineering novel therapeutics. Among these, fluorinated tyrosines have emerged as particularly valuable due to the unique physicochemical properties of the fluorine atom. This guide provides a detailed comparison of the effects of mono-fluorination (specifically 3-fluorotyrosine, 3-F-Tyr) versus di-fluorination (3,5-difluorotyrosine, 3,5-F2-Tyr) of tyrosine, supported by experimental data and detailed methodologies.

The substitution of hydrogen with fluorine, an atom of similar size but significantly different electronegativity, can induce subtle yet profound changes in the properties of amino acids and the proteins into which they are incorporated. These modifications can alter a protein's structure, stability, enzymatic activity, and interactions, providing a nuanced approach to protein engineering and analysis. This guide will focus on the comparative effects of introducing a single fluorine atom at the meta position of the tyrosine ring versus the introduction of two fluorine atoms at both meta positions.

Physicochemical Properties: A Tale of Two Fluorines

The addition of one versus two fluorine atoms to the tyrosine ring results in a graded alteration of its electronic properties, most notably its acidity (pKa) and reduction potential. These changes are fundamental to understanding the downstream effects on protein structure and function.

PropertyTyrosine (Tyr)3-Fluorotyrosine (3-F-Tyr)3,5-Difluorotyrosine (3,5-F2-Tyr)
pKa of Phenolic Hydroxyl Group ~9.9-10.1~8.4-8.8~7.2-8.0[1][2]
Reduction Potential (E°') Not directly measured in cited studiesNot directly measured in cited studiesLowered by ~30 mV compared to Tyr[1]

Table 1: Comparison of the physicochemical properties of tyrosine, 3-fluorotyrosine, and 3,5-difluorotyrosine. The pKa values are generally lowered with increasing fluorination due to the electron-withdrawing nature of fluorine. The reduction potential of the tyrosyl radical is also modulated by fluorination.

Effects on Protein Structure and Stability

While fluorine is isosteric to hydrogen, its impact on protein stability is context-dependent and influenced by the local environment within the protein structure. Generally, the incorporation of fluorinated hydrophobic amino acids can enhance protein stability.

EffectMono-fluorination (3-F-Tyr)Di-fluorination (3,5-F2-Tyr)
Protein Stability Can enhance thermal and chemical stability.Generally provides a greater enhancement of stability compared to mono-fluorination due to increased hydrophobicity. Incorporation of 3,5-F2-Tyr can result in minimal structural changes.[1]
Conformational Changes Minimal structural perturbations are generally observed.Very minor structural changes in the protein scaffold have been reported.[1]

Table 2: A qualitative comparison of the effects of mono- and di-fluorination on protein structure and stability. The increased hydrophobicity of the di-fluorinated analog often leads to more pronounced stabilizing effects.

Impact on Enzyme Kinetics

The electronic perturbations induced by fluorination can significantly affect the kinetics of enzymes that utilize tyrosine in their active sites or for catalysis.

Enzyme/SystemEffect of Mono-fluorination (3-F-Tyr)Effect of Di-fluorination (3,5-F2-Tyr)
Protein Tyrosine Phosphatases (PTPs) Can serve as a substrate, with altered kinetics.Peptides containing 3,5-F2-Tyr display similar kinetic properties to their tyrosine-containing counterparts for PTPs.[2]
Ribonucleotide Reductase (RNR) Can replace the active site tyrosine and support catalysis, albeit with altered radical stability and reactivity.Can replace the active site tyrosine and support catalysis, with the di-fluorination causing a more significant perturbation of the radical's properties.
Tyrosinase Substrate for tyrosinase.Resistant to tyrosinase action.[2]

Table 3: Comparative effects of 3-F-Tyr and 3,5-F2-Tyr on the kinetics of selected enzymes. The resistance of 3,5-F2-Tyr to tyrosinase is a key property exploited in certain experimental designs.

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation and analysis of fluorinated tyrosine analogs. Below are protocols for key experiments.

Protocol 1: Site-Specific Incorporation of Fluorotyrosines into Proteins in E. coli

This protocol is based on the use of an evolved aminoacyl-tRNA synthetase/tRNA pair for the site-specific incorporation of unnatural amino acids.

1. Plasmid Preparation:

  • Prepare a pET-based expression vector containing the gene of interest with an amber stop codon (TAG) at the desired tyrosine position.
  • Prepare a separate plasmid (e.g., pEVOL) encoding the evolved aminoacyl-tRNA synthetase specific for the desired fluorinated tyrosine and its cognate tRNA.

2. Transformation:

  • Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with both the expression plasmid and the pEVOL plasmid.
  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

3. Protein Expression:

  • Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C.
  • Use the overnight culture to inoculate 1 L of minimal medium (e.g., M9) supplemented with antibiotics.
  • Grow the culture at 37°C to an OD600 of 0.6-0.8.
  • Induce the expression of the synthetase/tRNA with 0.02% L-arabinose and add the desired fluorinated tyrosine (3-F-Tyr or 3,5-F2-Tyr) to a final concentration of 1 mM.
  • After 30 minutes, induce the expression of the target protein with 1 mM IPTG.
  • Continue to incubate the culture at 30°C for 6-8 hours.

4. Cell Harvesting and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
  • Purify the protein from the supernatant using affinity chromatography (e.g., Ni-NTA if His-tagged), followed by size-exclusion chromatography for higher purity.

5. Verification of Incorporation:

  • Confirm the incorporation of the fluorinated tyrosine by mass spectrometry (ESI-MS).

Protocol 2: In Vitro Enzymatic Assay for Protein Tyrosine Phosphatases (PTPs)

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of a PTP acting on a peptide substrate containing a fluorinated tyrosine.

1. Reagents:

  • Purified PTP enzyme.
  • Synthetic peptide substrates containing phosphotyrosine and either Tyr, 3-F-Tyr, or 3,5-F2-Tyr at a specific position.
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
  • p-Nitrophenyl phosphate (pNPP) as a control substrate.

2. Assay Procedure:

  • Prepare a series of dilutions of the peptide substrate in the assay buffer.
  • Add a fixed concentration of the PTP enzyme to each well of a 96-well microplate.
  • Initiate the reaction by adding the peptide substrate to the wells.
  • Monitor the increase in absorbance at 405 nm continuously for 10-30 minutes using a microplate reader. The dephosphorylation of the phosphotyrosine residue is measured. For peptide substrates without a chromophore, a malachite green-based assay can be used to detect the released inorganic phosphate.

3. Data Analysis:

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
  • Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
  • Calculate kcat from Vmax and the enzyme concentration.

Visualizing the Workflow

The general workflow for incorporating fluorinated tyrosines into proteins and subsequent analysis can be visualized as follows:

experimental_workflow cluster_cloning Molecular Cloning cluster_expression Protein Expression cluster_purification Purification & Analysis plasmid_prep Plasmid Preparation (Target Gene + Synthetase) transformation Co-transformation into E. coli plasmid_prep->transformation culture_growth Cell Culture Growth transformation->culture_growth induction Induction & Addition of Fluoro-Tyrosine culture_growth->induction protein_production Protein Production induction->protein_production cell_lysis Cell Lysis protein_production->cell_lysis purification Affinity & Size-Exclusion Chromatography cell_lysis->purification analysis MS & NMR Analysis purification->analysis downstream Downstream Applications (Enzyme Kinetics, Structural Studies) analysis->downstream

Workflow for incorporating fluorinated tyrosines into proteins.

Signaling Pathway Perturbation

Fluorinated tyrosines can be used to probe signaling pathways that are regulated by tyrosine phosphorylation. For example, by replacing a specific tyrosine in a signaling protein with a fluorinated analog, researchers can investigate how changes in pKa and susceptibility to phosphorylation affect downstream signaling events.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Adaptor Adaptor Protein (e.g., Grb2) RTK->Adaptor pTyr-SH2 interaction GEF Guanine Nucleotide Exchange Factor (GEF, e.g., Sos) Adaptor->GEF Ras Ras GEF->Ras GDP -> GTP MAPK_cascade MAPK Cascade (Raf -> MEK -> ERK) Ras->MAPK_cascade Transcription_Factor Transcription Factor (e.g., Elk-1) MAPK_cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

A simplified representation of the MAPK signaling pathway initiated by RTK activation.

The choice between mono- and di-fluorination of tyrosine offers a tunable approach to modulating protein properties. Di-fluorination generally results in more pronounced effects on pKa and hydrophobicity, which can be advantageous for significantly altering protein stability or enzymatic activity. Mono-fluorination, on the other hand, provides a more subtle perturbation, which may be preferable for minimally disruptive probing of biological systems. The selection of the appropriate analog will, therefore, depend on the specific experimental goals and the system under investigation. This guide provides the foundational information for researchers to make informed decisions in the application of these powerful tools.

References

Comparative Analysis of Anti-Phosphotyrosine Antibody Cross-Reactivity with Phospho-3,5-Difluoro-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Specificity and Experimental Validation

The specific detection of protein tyrosine phosphorylation is a cornerstone of signal transduction research and a critical component of drug discovery, particularly in the fields of oncology and immunology. Anti-phosphotyrosine (pY) antibodies are indispensable tools for this purpose. However, the increasing use of non-canonical amino acids, such as phospho-3,5-Difluoro-L-Tyrosine (pF2Y), to probe biological systems necessitates a thorough understanding of the potential for cross-reactivity with these analogs. This guide provides a comparative framework for evaluating the specificity of anti-phosphotyrosine antibodies and offers detailed experimental protocols to empower researchers to assess the cross-reactivity with pF2Y.

Understanding the Basis for Potential Cross-Reactivity

Anti-phosphotyrosine antibodies are developed to recognize the phosphate group in the context of the tyrosine residue. Pan-specific monoclonal antibodies, such as the widely used 4G10 and PY20 clones, are generally effective at detecting phosphotyrosine in a broad range of protein contexts, with minimal cross-reactivity to phosphoserine or phosphothreonine.

The introduction of fluorine atoms onto the tyrosine ring, as in 3,5-Difluoro-L-Tyrosine, creates a derivative with altered electronic and steric properties. While pF2Y can be incorporated into peptides and proteins, its recognition by anti-pY antibodies has not been extensively characterized in publicly available literature. The electron-withdrawing nature of the fluorine atoms can alter the charge distribution of the aromatic ring and potentially influence the binding affinity of antibodies that make contact with the ring in addition to the phosphate group.

Data Presentation: A Framework for Comparison

In the absence of direct comparative studies in the literature, we present a template for how such data would be presented. The following table illustrates a hypothetical comparison of the binding affinities of two common anti-phosphotyrosine antibodies to peptides containing either phosphotyrosine (pY) or phospho-3,5-Difluoro-L-Tyrosine (pF2Y), as would be determined by competitive ELISA.

Table 1: Hypothetical Binding Specificity of Anti-Phosphotyrosine Antibodies

Antibody ClonePeptide SequenceIC50 (pY Peptide)IC50 (pF2Y Peptide)% Cross-Reactivity
4G10Ac-EEEEY(p)FELVA-NH21.5 µM15 µM10%
PY20Ac-EEEEY(p)FELVA-NH22.0 µM50 µM4%
4G10Ac-DTNPY(p)YVSR-NH21.2 µM10 µM12%
PY20Ac-DTNPY(p)YVSR-NH21.8 µM45 µM4%

% Cross-Reactivity = (IC50 of pY Peptide / IC50 of pF2Y Peptide) x 100

Mandatory Visualization

experimental_workflow cluster_coating Plate Coating cluster_incubation Competitive Incubation cluster_detection Detection coating Coat 96-well plate with pY-peptide-carrier conjugate incubation Incubate with anti-pY antibody and varying concentrations of competitor peptide (pY or pF2Y) coating->incubation secondary_ab Add HRP-conjugated secondary antibody incubation->secondary_ab substrate Add TMB substrate secondary_ab->substrate read Read absorbance at 450 nm substrate->read

Caption: Workflow for Competitive ELISA to determine antibody cross-reactivity.

signaling_pathway EGF EGF EGFR EGFR EGF->EGFR pEGFR pEGFR (pY) EGFR->pEGFR Autophosphorylation Grb2 Grb2 pEGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras MAPK_pathway MAPK Pathway Ras->MAPK_pathway

Caption: Simplified EGFR signaling pathway initiated by tyrosine autophosphorylation.

Experimental Protocols

Competitive ELISA Protocol

This protocol is designed to quantitatively assess the cross-reactivity of an anti-phosphotyrosine antibody with a pF2Y-containing peptide by comparing its ability to compete with a standard pY peptide for antibody binding.

Materials:

  • 96-well ELISA plates

  • Coating Buffer (0.1 M sodium carbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (5% BSA in PBST)

  • pY-peptide conjugated to a carrier protein (e.g., BSA)

  • Competitor pY peptide

  • Competitor pF2Y peptide

  • Primary anti-phosphotyrosine antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (2 N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute the pY-peptide-carrier conjugate to 2 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Incubation:

    • Prepare serial dilutions of the competitor pY and pF2Y peptides in Blocking Buffer.

    • Prepare a fixed concentration of the primary anti-phosphotyrosine antibody in Blocking Buffer (determine the optimal concentration for sub-maximal binding in a preliminary experiment).

    • In a separate plate or tubes, pre-incubate 50 µL of the antibody solution with 50 µL of each competitor peptide dilution for 1 hour at room temperature.

    • Transfer 100 µL of the antibody/competitor mixtures to the coated and blocked ELISA plate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (10-20 minutes).

    • Stop the reaction by adding 50 µL of Stop Solution.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Plot the absorbance against the log of the competitor peptide concentration.

    • Determine the IC50 value (the concentration of competitor peptide that inhibits 50% of the antibody binding) for both the pY and pF2Y peptides.

    • Calculate the percent cross-reactivity using the formula provided in Table 1.

Western Blotting Protocol for Cross-Reactivity Assessment

This protocol provides a qualitative method to assess if an anti-phosphotyrosine antibody can detect a pF2Y-containing protein in a complex mixture.

Materials:

  • Cell lysates containing a tyrosine-phosphorylated protein of interest (and ideally, a version where the pY is substituted with pF2Y).

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (5% BSA in TBST)

  • Primary anti-phosphotyrosine antibody

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Sample Preparation and SDS-PAGE:

    • Prepare cell lysates and determine protein concentration.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane using a standard wet or semi-dry transfer protocol.

    • Confirm transfer efficiency by Ponceau S staining.

  • Blocking and Antibody Incubation:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Dilute the primary anti-phosphotyrosine antibody in Blocking Buffer (e.g., 1:1000).

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody and Detection:

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer.

    • Incubate the membrane with the secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Compare the band intensities for the pY-containing protein and the pF2Y-containing protein. The relative signal intensity will provide a qualitative measure of cross-reactivity. For a more quantitative comparison, a dilution series of both lysates should be run.

Conclusion

While pan-specific anti-phosphotyrosine antibodies are powerful tools, their interaction with structurally similar analogs like phospho-3,5-Difluoro-L-Tyrosine is not well-documented. The altered electronic and steric nature of the difluorinated ring may impact antibody recognition. Therefore, it is crucial for researchers incorporating pF2Y into their experimental systems to validate the specificity of their anti-pY antibodies. The competitive ELISA and Western blotting protocols provided in this guide offer a robust framework for such validation, ensuring the accuracy and reliability of experimental findings.

3,5-Difluoro-L-Tyrosine: A Superior Non-Perturbing Probe for High-Resolution NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a minimally disruptive yet highly sensitive tool for nuclear magnetic resonance (NMR) studies, 3,5-Difluoro-L-Tyrosine (3,5-DF-Tyr) emerges as a compelling alternative to more traditional fluorine-labeled amino acids. Its unique properties offer enhanced spectral resolution and a pKa value closer to physiological pH, minimizing perturbations to protein structure and function while providing a sensitive reporter for local environmental changes.

This guide provides a comprehensive comparison of 3,5-DF-Tyr with other commonly used 19F NMR probes, supported by experimental data and detailed protocols. We will delve into its performance, highlighting its advantages in specific applications and offering insights into its practical implementation in the laboratory.

Probing the Environment: A Head-to-Head Comparison

The utility of a 19F NMR probe is fundamentally tied to its sensitivity to the local environment and its potential to perturb the system under investigation. Here, we compare 3,5-DF-Tyr with its monofluorinated counterpart, 3-Fluoro-L-Tyrosine (3-F-Tyr), and the parent amino acid, L-Tyrosine.

PropertyL-Tyrosine3-Fluoro-L-Tyrosine (3-F-Tyr)This compound (3,5-DF-Tyr)
Molecular Weight ( g/mol ) 181.19199.18217.17
Phenolic pKa ~10.1~8.6~7.2[1]
19F Chemical Shift Sensitivity N/ASensitive to local environmentHighly sensitive to local environment
Structural Perturbation N/AMinimalMinimal, considered a good functional mimic of tyrosine[1]

The most striking difference lies in the phenolic pKa values. The electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the tyrosine hydroxyl group. The pKa of 3,5-DF-Tyr, at approximately 7.2, is remarkably close to physiological pH.[1] This means that at neutral pH, the hydroxyl group of 3,5-DF-Tyr is more likely to exist in a deprotonated state compared to tyrosine or 3-F-Tyr. This property can be harnessed to probe environments sensitive to changes in protonation state. Furthermore, studies have shown that peptides containing 3,5-DF-Tyr exhibit similar kinetic properties to their native tyrosine-containing counterparts when interacting with protein tyrosine phosphatases (PTPs), indicating that it is a good functional mimic with minimal structural perturbation.[1]

Visualizing the Workflow: From Gene to Spectrum

The incorporation of 3,5-DF-Tyr into a target protein is a critical first step for any NMR study. The following workflow outlines the key stages of this process, from the expression of the protein in an auxotrophic bacterial strain to the acquisition of the 19F NMR spectrum.

G Experimental Workflow for 3,5-DF-Tyr Incorporation and NMR Analysis cluster_expression Protein Expression cluster_purification Protein Purification & NMR Sample Preparation cluster_nmr NMR Spectroscopy Transform Transform Plasmid into Tyrosine Auxotrophic E. coli Growth Grow Cells in Minimal Media with L-Tyrosine Transform->Growth Induction Induce Protein Expression in Media with 3,5-DF-Tyr Growth->Induction Harvest Harvest Cells Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Purify Protein (e.g., Affinity Chromatography) Lysis->Purification Dialysis Dialyze into NMR Buffer Purification->Dialysis Concentration Concentrate Protein Dialysis->Concentration NMR_Acquisition Acquire 1D 19F NMR Spectrum Concentration->NMR_Acquisition Data_Processing Process and Analyze Data NMR_Acquisition->Data_Processing

Workflow for 3,5-DF-Tyr protein incorporation.

In Action: Probing Tyrosine Phosphatase Activity

A key application of 3,5-DF-Tyr is in the study of protein tyrosine phosphatases (PTPs), enzymes that play a crucial role in cellular signaling by removing phosphate groups from tyrosine residues. Because 3,5-DF-Tyr is resistant to oxidation by tyrosinase, it can be used as a stable surrogate for tyrosine in PTP substrate profiling assays.[1]

The following diagram illustrates a typical signaling pathway involving a receptor tyrosine kinase (RTK) and a PTP, highlighting the role of tyrosine phosphorylation.

G Simplified Tyrosine Kinase Signaling Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (Inactive) Ligand->RTK Binding RTK_active Receptor Tyrosine Kinase (Active, Phosphorylated) RTK->RTK_active Dimerization & Autophosphorylation RTK_active->RTK Dephosphorylation Downstream Downstream Signaling (e.g., MAPK pathway) RTK_active->Downstream Activation PTP Protein Tyrosine Phosphatase PTP->RTK_active Response Cellular Response (e.g., Proliferation, Differentiation) Downstream->Response

References

Assessing the Impact of 3,5-Difluorination on Protein Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of amino acid modifications on protein stability is paramount. This guide provides an objective comparison of how 3,5-difluorination of aromatic residues, namely phenylalanine and tyrosine, influences protein stability, supported by experimental data and detailed methodologies.

The strategic incorporation of fluorinated amino acids has emerged as a powerful tool in protein engineering and drug design. Among the various fluorination strategies, 3,5-difluorination of aromatic side chains offers a unique balance of steric and electronic perturbations. This modification can subtly alter a protein's conformational landscape, impacting its stability, folding kinetics, and interactions with other molecules. This guide delves into the quantitative effects of this modification, offering a comparative analysis with other fluorination patterns.

Quantitative Impact on Protein Stability

The introduction of 3,5-difluoro aromatic residues can have varied effects on protein stability, largely dependent on the specific protein context and the location of the substitution. The primary metrics used to quantify these changes are the melting temperature (Tm), the midpoint of thermal denaturation, and the Gibbs free energy of unfolding (ΔG), which represents the overall stability of the protein.

A study on the α3Y model protein, a de novo designed three-helix bundle, revealed that the incorporation of 3,5-difluorotyrosine at a buried site resulted in a minimal change in the Gibbs free energy of unfolding (ΔΔG) of +0.2 kcal/mol compared to the wild-type protein, suggesting a negligible impact on its global stability in this specific instance.[1] While comprehensive quantitative data across a wide range of proteins remains an active area of research, the general consensus is that the increased hydrophobicity imparted by fluorine atoms often contributes to enhanced protein stability.[2][3]

For comparative purposes, it is insightful to consider other fluorination patterns. For instance, studies on the histone acetyltransferase tGCN5 showed that global incorporation of para-fluorophenylalanine (a monofluorinated analog) resulted in the smallest perturbation to the protein's structure and function compared to meta- and ortho-fluorophenylalanine.[3] Highly fluorinated amino acids, such as hexafluoroleucine, have been shown to significantly increase protein stability, with a reported increase in ΔG°fold from -18.0 to -27.6 kcal/mol in a model coiled-coil protein.[4] This highlights that the degree and position of fluorination are critical determinants of the resulting change in protein stability.

Table 1: Comparative Stability Data of Fluorinated Proteins

Protein ModelAmino Acid SubstitutionMeasurement TechniqueΔTm (°C)ΔΔG (kcal/mol)Reference
α3YTyrosine -> 3,5-DifluorotyrosineChemical DenaturationNot Reported+0.2[1]
Hypothetical Protein APhenylalanine -> 3,5-DifluorophenylalanineDSC+3.5+0.8Hypothetical
Hypothetical Protein BPhenylalanine -> 4-FluorophenylalanineCD Spectroscopy+1.2+0.3Hypothetical
Hypothetical Protein CLeucine -> HexafluoroleucineChemical DenaturationNot Reported+9.6[4]

Note: Hypothetical data is included for illustrative purposes to highlight potential trends and should not be considered experimental results.

Experimental Protocols

Accurate assessment of protein stability requires robust experimental methodologies. The following are detailed protocols for key techniques used in the studies of fluorinated proteins.

Synthesis of Fmoc-3,5-Difluoro-L-Tyrosine

The synthesis of Fmoc-protected 3,5-difluorotyrosine is a crucial first step for its incorporation into peptides via solid-phase synthesis. A chemo-enzymatic process is often employed.[5]

Materials:

  • 2,6-Difluorophenol

  • Pyruvate

  • Ammonia

  • Tyrosine phenol-lyase (TPL)

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • 10% Sodium carbonate solution

  • Thionyl chloride

  • Methanol

  • Isobutylene

  • Sulfuric acid (catalytic amount)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Enzymatic Synthesis of 3,5-Difluorotyrosine (F2Y): F2Y is synthesized from 2,6-difluorophenol, pyruvate, and ammonia using the enzyme tyrosine phenol-lyase.[5]

  • Nα-Fmoc Protection: The synthesized F2Y is reacted with Fmoc-OSu in a 10% sodium carbonate solution to yield Nα-Fmoc-F2Y-OH.[5]

  • Methyl Esterification: The carboxylic acid is converted to a methyl ester by reacting with thionyl chloride in refluxing methanol.[5]

  • Phenol Protection: The phenolic hydroxyl group is protected as a tert-butyl ether by treatment with isobutylene and a catalytic amount of sulfuric acid.[5]

  • Saponification: The methyl ester is hydrolyzed using LiOH in a THF/water mixture to yield the final product, Nα-Fmoc-F2Y(tBu)-OH.[5]

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-3,5-Difluorophenylalanine

The incorporation of 3,5-difluorophenylalanine into a peptide sequence is achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

General Protocol:

  • Resin Swelling: The synthesis resin (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.[6]

  • Amino Acid Coupling: The Fmoc-3,5-difluoro-L-phenylalanine is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.[6][7]

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).[7]

Protein Stability Measurement by Circular Dichroism (CD) Spectroscopy

Thermal denaturation monitored by CD spectroscopy is a widely used method to determine the melting temperature (Tm) of a protein.

Materials:

  • Purified protein solution (2-50 µM in a suitable buffer, e.g., phosphate buffer)[8]

  • 1 mm pathlength CD cuvette[8]

  • CD Spectropolarimeter with a temperature controller

Procedure:

  • Sample Preparation: Prepare the protein sample in a buffer that is compatible with CD measurements (Tris buffer is generally not recommended due to its temperature-dependent pH).[8] The protein concentration should be in the range of 2-50 µM.[8]

  • Instrument Setup: Set the CD spectropolarimeter to monitor the ellipticity at a single wavelength, typically 222 nm for α-helical proteins, as this wavelength is sensitive to changes in secondary structure.[8]

  • Thermal Denaturation:

    • Set the temperature range for the experiment (e.g., 10-90 °C).

    • Define the heating rate, typically 1-2 °C/min.[8]

    • Set the equilibration time at each temperature step (e.g., 30 seconds).[8]

    • Set the signal averaging time (e.g., 30 seconds).[8]

  • Data Analysis: The melting temperature (Tm) is determined as the midpoint of the sigmoidal unfolding curve by fitting the data to a two-state unfolding model.[8]

Protein Stability Measurement by Differential Scanning Calorimetry (DSC)

DSC directly measures the heat capacity change associated with protein unfolding, providing both the Tm and the calorimetric enthalpy (ΔH) of unfolding.

Materials:

  • Purified protein solution (0.1-2 mg/mL)[5]

  • Matching buffer for the reference cell[5]

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Prepare the protein sample and a matching buffer reference. It is crucial that the buffer composition of the sample and reference are identical.

  • Instrument Setup:

    • Set the temperature range for the scan, ensuring it extends beyond the unfolding transition.

    • Set the scan rate, typically 60-90 °C/hour for proteins.[5]

    • Perform a buffer-buffer baseline scan before running the protein sample.

  • Data Acquisition: Load the protein sample into the sample cell and the matched buffer into the reference cell. Initiate the temperature scan.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the protein scan to obtain the excess heat capacity curve.

    • The Tm is the temperature at the peak of the transition.

    • The calorimetric enthalpy (ΔH) is calculated by integrating the area under the peak.

    • The Gibbs free energy of unfolding (ΔG) can then be calculated using the Gibbs-Helmholtz equation.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for protein stability analysis and the synthesis of fluorinated amino acids.

experimental_workflow cluster_synthesis Synthesis of Fluorinated Amino Acid cluster_stability Protein Stability Analysis start_synth Starting Materials enz_synth Enzymatic/Chemical Synthesis start_synth->enz_synth protect Fmoc Protection enz_synth->protect purify_synth Purification protect->purify_synth final_aa Fmoc-3,5-diF-AA purify_synth->final_aa incorp Incorporate into Protein (SPPS) final_aa->incorp Use in SPPS purify_prot Purify Protein incorp->purify_prot cd_dsc CD / DSC Analysis purify_prot->cd_dsc data_analysis Data Analysis cd_dsc->data_analysis results Tm and ΔG data_analysis->results

Caption: Workflow for the synthesis of fluorinated amino acids and subsequent protein stability analysis.

logical_relationship cluster_factors Factors Influencing Stability cluster_outcome Impact on Protein fluorination 3,5-Difluorination hydrophobicity Increased Hydrophobicity fluorination->hydrophobicity electrostatics Altered Electrostatics fluorination->electrostatics packing Changes in Core Packing hydrophobicity->packing electrostatics->packing stability Protein Stability (Tm, ΔG) packing->stability structure Tertiary Structure stability->structure function Biological Function structure->function

Caption: Logical relationship of 3,5-difluorination's impact on protein stability and function.

References

A Comparative Guide to the Metabolic Stability of Fluorinated Tyrosine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid scaffolds is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties, including metabolic stability. This guide provides a comparative overview of the metabolic stability of three fluorinated isomers of tyrosine: 2-fluoro-L-tyrosine (2-FY), 3-fluoro-L-tyrosine (3-FY), and 3,5-difluoro-L-tyrosine (3,5-F2Y). Understanding the metabolic fate of these isomers is crucial for their application in drug design and as probes in biological systems.

Executive Summary

Fluorination of tyrosine can significantly alter its susceptibility to metabolism, primarily by cytochrome P450 (CYP450) enzymes. The position and number of fluorine substitutions on the aromatic ring influence the electronic properties and steric hindrance, thereby affecting the rate and sites of metabolism. While direct comparative quantitative data for these specific isomers is sparse in publicly available literature, general principles of drug metabolism suggest that fluorination, particularly at positions susceptible to hydroxylation, will increase metabolic stability. This guide synthesizes these principles and provides the necessary experimental framework to conduct such comparative studies.

Comparative Metabolic Stability Data

CompoundStructurePredicted Metabolic StabilityRationale
L-Tyrosine LowThe aromatic ring is susceptible to hydroxylation by CYP450 enzymes, a primary metabolic pathway.
2-Fluoro-L-tyrosine (2-FY) Moderate to HighFluorine at the 2-position may sterically hinder access of metabolizing enzymes and is an electron-withdrawing group, potentially deactivating the ring towards oxidative metabolism.
3-Fluoro-L-tyrosine (3-FY) Moderate to HighSimilar to 2-FY, the fluorine at the 3-position can block a potential site of hydroxylation and electronically deactivate the ring.
This compound (3,5-F2Y) HighThe two fluorine atoms provide greater steric hindrance and stronger deactivation of the aromatic ring, making it more resistant to enzymatic degradation.

Note: This table is based on established principles of metabolic chemistry. Experimental verification is required for definitive comparison.

Experimental Protocols

To quantitatively assess the metabolic stability of these fluorinated tyrosine isomers, a liver microsomal stability assay is the standard in vitro method.

Liver Microsomal Stability Assay Protocol

1. Purpose: To determine the in vitro metabolic stability of 2-FY, 3-FY, and 3,5-F2Y by measuring their rate of disappearance in the presence of human liver microsomes.[1]

2. Materials:

  • Pooled human liver microsomes (HLM)[2]

  • Test compounds (2-FY, 3-FY, 3,5-F2Y)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3]

  • Acetonitrile (ACN) or methanol (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

3. Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of HLM in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM solution and the test compound or positive control.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • For negative controls, add phosphate buffer instead of the NADPH regenerating system.[4]

    • Incubate the plate at 37°C with shaking.

  • Sampling and Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[4]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).[5]

Visualizations

Tyrosine Metabolism and Influence of Fluorination

The following diagram illustrates the major metabolic pathways of tyrosine and highlights how fluorination can impede these processes. Tyrosine can be catabolized or converted into important signaling molecules. The primary site of metabolic attack is often the aromatic ring.

Tyrosine_Metabolism Potential Influence of Fluorination on Tyrosine Metabolism cluster_catabolism Catabolic Pathway cluster_neurotransmitter Neurotransmitter Synthesis Tyrosine Tyrosine p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase DOPA L-DOPA Tyrosine->DOPA Tyrosine hydroxylase (CYP450) Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetase Dopamine Dopamine DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Fluorinated_Tyrosine Fluorinated Tyrosine (2-FY, 3-FY, 3,5-F2Y) Fluorinated_Tyrosine->p_Hydroxyphenylpyruvate Metabolism Blocked or Reduced Fluorinated_Tyrosine->DOPA Metabolism Blocked or Reduced

Caption: Major metabolic pathways of tyrosine and the inhibitory effect of fluorination.

Experimental Workflow for Metabolic Stability Assay

The following diagram outlines the key steps in determining the metabolic stability of fluorinated tyrosine isomers using a liver microsomal assay.

Metabolic_Stability_Workflow Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions: - Test Compounds (2-FY, 3-FY, 3,5-F2Y) - Positive Controls C Combine HLM and Test Compound in 96-well plate A->C B Prepare Working Solutions: - Human Liver Microsomes (HLM) - NADPH Regenerating System E Initiate Reaction with NADPH System B->E D Pre-incubate at 37°C C->D D->E F Incubate at 37°C with shaking E->F G Terminate Reaction at Time Points (0, 5, 15, 30, 60 min) with cold Acetonitrile + IS F->G H Centrifuge to Precipitate Proteins G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Parent Compound Remaining I->J K Calculate Half-Life (t½) and Intrinsic Clearance (CLint) J->K

Caption: Step-by-step workflow for the liver microsomal stability assay.

References

A Comparative Guide to the Validation of 3,5-Difluoro-L-Tyrosine in Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3,5-Difluoro-L-Tyrosine (DfY) with alternative methods for cellular uptake studies. The following sections detail the photophysical and kinetic properties of DfY and its alternatives, provide experimental protocols for their use, and illustrate the key cellular uptake pathways and experimental workflows.

Introduction to this compound as a Cellular Uptake Probe

This compound is a fluorinated analog of the natural amino acid L-Tyrosine. Its structural similarity allows it to be recognized and transported into cells by the same amino acid transporters, primarily the L-type amino acid transporter 1 (LAT1). LAT1 is a crucial transporter for large neutral amino acids and is frequently overexpressed in various cancer cells to meet their high metabolic demands. This makes DfY a promising candidate as a fluorescent probe to study amino acid uptake, particularly in oncology research. The fluorine substitutions on the tyrosine ring can modulate its fluorescent properties, offering a potential tool for imaging and quantifying cellular uptake.

Comparative Analysis of Fluorescent Probes for Cellular Uptake

To validate the efficacy of this compound as a tool for cellular uptake studies, it is essential to compare its performance against established and alternative fluorescent amino acid probes. This section provides a quantitative comparison of DfY with natural L-Tyrosine and other synthetic fluorescent amino acid analogs, namely BODIPY-Tyrosine and ANAP (3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid). Additionally, L-DOPA is included as a non-fluorescent but well-characterized LAT1 substrate for kinetic comparison.

Photophysical and Physicochemical Properties
PropertyThis compound (DfY)L-TyrosineBODIPY-TyrosineANAP
Molecular Weight ( g/mol ) 217.17181.19~550-600273.29
Excitation Max (nm) ~275 (Estimated)274~500360
Emission Max (nm) ~305 (Estimated)303~510490
Quantum Yield (Φ) ~0.1 (Estimated)0.13[1]0.170.48 (in Ethanol)[2]
Cellular Uptake and Kinetic Parameters
ParameterL-DOPA
Transporter LAT1[3][4]
Km (µM) 148 - 200[5]
Vmax (pmol/min/10^6 cells) 8506 - 13925[5]

Note: Kinetic data for the fluorescent probes in specific cell lines are not consistently available in the literature for a direct comparison.

Experimental Protocols

General Protocol for Cellular Uptake Assay using Fluorescence Microscopy

This protocol outlines the general steps for visualizing the cellular uptake of fluorescent amino acids.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Fluorescent amino acid probe (e.g., DfY, BODIPY-Tyrosine, ANAP)

  • Hoechst 33342 or DAPI for nuclear staining

  • Paraformaldehyde (PFA) for cell fixation

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells of interest (e.g., MCF-7, HeLa) onto glass-bottom dishes or chamber slides and culture until they reach 70-80% confluency.

  • Probe Incubation: Prepare a working solution of the fluorescent amino acid probe in serum-free cell culture medium at the desired concentration (typically in the µM range).

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the probe-containing medium to the cells and incubate for the desired time points (e.g., 15, 30, 60 minutes) at 37°C in a CO2 incubator.

  • Cell Washing: After incubation, remove the probe-containing medium and wash the cells three times with cold PBS to remove extracellular fluorescence.

  • Fixation and Staining: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Counterstain the cell nuclei with Hoechst 33342 or DAPI for 10 minutes.

  • Wash the cells twice with PBS.

  • Imaging: Mount the coverslips with an appropriate mounting medium and visualize the cells using a fluorescence microscope. Capture images using filter sets corresponding to the fluorescent probe and the nuclear stain.

Quantitative Cellular Uptake Assay using Flow Cytometry

This protocol allows for the quantification of fluorescent probe uptake across a cell population.

Materials:

  • Cell culture medium and supplements

  • PBS

  • Trypsin-EDTA

  • Fluorescent amino acid probe

  • Flow cytometer

Procedure:

  • Cell Culture: Culture cells in 6-well plates to 80-90% confluency.

  • Probe Incubation: Treat the cells with the fluorescent amino acid probe at various concentrations and for different time points as described in the microscopy protocol.

  • Cell Harvesting: Following incubation and washing, detach the cells using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cells to form a pellet.

  • Resuspension: Resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and detectors for the chosen fluorescent probe.

  • Gate the live cell population based on forward and side scatter.

  • Measure the mean fluorescence intensity of the cell population for each condition. This intensity is proportional to the amount of probe taken up by the cells.

Visualizations

Signaling Pathway of LAT1-Mediated Uptake

LAT1_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Amino_Acid Fluorescent Amino Acid (e.g., this compound) LAT1 LAT1 Transporter Amino_Acid->LAT1 Binding Cellular_Metabolism Incorporation into Proteins / Further Metabolic Pathways LAT1->Cellular_Metabolism Transport

Caption: LAT1-mediated transport of fluorescent amino acids into the cell.

Experimental Workflow for Cellular Uptake Studies

Cellular_Uptake_Workflow Start Start: Seed Cells Incubate_Probe Incubate with Fluorescent Amino Acid Probe Start->Incubate_Probe Wash_Cells Wash to Remove Extracellular Probe Incubate_Probe->Wash_Cells Analysis Analysis Wash_Cells->Analysis Microscopy Fluorescence Microscopy (Qualitative/Localization) Analysis->Microscopy Flow_Cytometry Flow Cytometry (Quantitative) Analysis->Flow_Cytometry End End: Data Interpretation Microscopy->End Flow_Cytometry->End

Caption: General workflow for a cellular uptake experiment.

References

3,5-Difluoro-L-Tyrosine versus other non-natural amino acids in protein engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of protein engineering, the incorporation of non-natural amino acids (nnAAs) has emerged as a powerful tool to endow proteins with novel functionalities and enhanced properties. Among the diverse array of nnAAs, 3,5-Difluoro-L-Tyrosine (3,5-F2-Tyr) has garnered significant attention. This guide provides an objective comparison of 3,5-F2-Tyr with other commonly used nnAAs, supported by experimental data, to aid researchers in selecting the optimal building blocks for their protein engineering endeavors.

Executive Summary

This compound, a fluorinated analog of tyrosine, offers unique advantages in protein engineering. Its electron-withdrawing fluorine substituents alter the physicochemical properties of the tyrosine side chain, leading to enhanced protein stability and providing a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy. Notably, 3,5-F2-Tyr is resistant to tyrosinase, an enzyme that modifies tyrosine, making it a valuable tool for studying signaling pathways involving protein tyrosine phosphatases (PTPs). This guide will delve into a comparative analysis of 3,5-F2-Tyr against other nnAAs in terms of their impact on protein stability, enzymatic activity, and in vivo incorporation efficiency.

Comparative Analysis of Non-Natural Amino Acids

The selection of a non-natural amino acid for protein engineering depends on the desired application. The following tables provide a quantitative comparison of 3,5-F2-Tyr with other nnAAs based on key performance metrics.

Non-Natural Amino AcidProtein SystemChange in Melting Temperature (ΔTm) (°C)Reference
This compound ω-Transaminase (ω-TAST-I)+3.8[1]
This compound Alanine Dehydrogenase (AlaDH)+3.8[1]
2-Fluoro-L-Tyrosineω-Transaminase (ω-TAST-I)+3.6[1]
2-Fluoro-L-TyrosineAlanine Dehydrogenase (AlaDH)+4.1[1]
3-Fluoro-L-Tyrosineω-Transaminase (ω-TAST-I)-3.6[1]
3-Fluoro-L-TyrosineAlanine Dehydrogenase (AlaDH)-1.3[1]
p-Acetyl-L-phenylalanineE. coli MetA0[2]
p-Benzoyl-L-phenylalanineE. coli MetA+21[2]
Non-Natural Amino AcidPeptide SubstrateEnzymekcat/KM (M⁻¹s⁻¹)% of Wild-Type (Tyrosine)Reference
This compound DADE(pY)LIPQQGPTP1B1.1 x 10⁵~100%[3]
This compound TSTEPQ(pY)QPQGENLPTP1B2.3 x 10⁵~100%[3]
This compound DADE(F₂Y)LIPQQGPTP1B1.2 x 10⁵~109%[3]
This compound TSTEPQ(F₂Y)QPQGENLPTP1B2.5 x 10⁵~109%[3]
Non-Natural Amino AcidHost OrganismIncorporation MethodProtein Yield / Incorporation EfficiencyReference
This compound E. coliResidue-specific (TPL-catalyzed)Not explicitly quantified, but successful incorporation demonstrated.[1]
p-Acetyl-L-phenylalanineE. coliAmber Suppression5-6 mg/L[2]
p-Azido-L-phenylalanineE. coliAmber Suppression with solventSignificantly increased yield compared to without solvent.[4]
O-phosphotyrosineE. coliAmber Suppression (propeptide strategy)Good yields[5]

Key Experimental Methodologies

Site-Specific Incorporation of Non-Natural Amino Acids via Amber Suppression

The most common method for the site-specific incorporation of nnAAs into proteins in E. coli is through the suppression of an amber stop codon (UAG).[6][7] This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the nnAA and does not cross-react with endogenous cellular components.

Experimental Workflow:

AmberSuppression cluster_cell E. coli Cell nnAA Non-Natural Amino Acid (nnAA) aaRS Orthogonal aaRS nnAA->aaRS 1. Uptake & Recognition charged_tRNA nnAA-tRNA(CUA) aaRS->charged_tRNA 2. Aminoacylation tRNA Orthogonal tRNA(CUA) tRNA->aaRS ribosome Ribosome charged_tRNA->ribosome 4. Amber Codon Suppression protein Protein with nnAA ribosome->protein 5. Elongation truncated_protein Truncated Protein ribosome->truncated_protein Competition mrna mRNA with Amber Codon (UAG) mrna->ribosome 3. Translation release_factor Release Factor 1 (RF1) release_factor->ribosome

Caption: Workflow of non-natural amino acid incorporation via amber suppression.

Protocol:

  • Plasmid Construction: Co-transform E. coli with two plasmids: one encoding the orthogonal aaRS and tRNA(CUA), and another containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Cell Culture: Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) supplemented with the appropriate antibiotics.

  • Induction and nnAA Supplementation: When the cell culture reaches the mid-log phase (OD600 ≈ 0.6-0.8), induce protein expression (e.g., with IPTG) and supplement the medium with the desired non-natural amino acid (typically 1-2 mM).

  • Protein Expression and Harvest: Continue the culture at an appropriate temperature (e.g., 18-37°C) for a set period (e.g., 16-24 hours) to allow for protein expression. Harvest the cells by centrifugation.

  • Protein Purification and Analysis: Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Confirm the incorporation of the nnAA by mass spectrometry.

Measurement of Protein Stability

Differential Scanning Calorimetry (DSC) is a gold-standard technique for characterizing the thermal stability of proteins.[8] It measures the heat capacity of a protein solution as a function of temperature. The midpoint of the unfolding transition (Tm) is a direct measure of the protein's thermal stability.

Protocol:

  • Sample Preparation: Prepare solutions of the wild-type and nnAA-containing proteins at a known concentration (e.g., 1 mg/mL) in a suitable buffer.

  • DSC Measurement: Load the protein solution into the sample cell of the calorimeter and the buffer into the reference cell. Scan a range of temperatures (e.g., 20-100°C) at a constant rate.

  • Data Analysis: The resulting thermogram (heat capacity vs. temperature) is analyzed to determine the melting temperature (Tm), the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater thermal stability.[8]

Signaling Pathway Application: Probing SH2 Domain Interactions

Src Homology 2 (SH2) domains are crucial modules in cellular signaling that recognize and bind to phosphotyrosine (pTyr) residues on other proteins.[1][9] Non-natural amino acids that mimic phosphotyrosine, such as 3,5-F2-Tyr, can be incorporated into peptides or proteins to study these interactions.

SH2Signaling RTK Receptor Tyrosine Kinase (RTK) RTK->RTK pTyr Phosphotyrosine (pTyr) or nnAA analog RTK->pTyr 3. Creates docking site Ligand Ligand Ligand->RTK 1. Binding & Dimerization SH2_protein SH2 Domain- Containing Protein (e.g., Grb2) SH2_protein->pTyr 4. SH2 domain binding Downstream Downstream Signaling Cascade SH2_protein->Downstream 5. Signal propagation

Caption: A simplified signaling pathway involving an SH2 domain.

By replacing phosphotyrosine with 3,5-F2-Tyr in a peptide substrate, researchers can investigate the binding affinity and specificity of SH2 domains. The tyrosinase resistance of 3,5-F2-Tyr is particularly advantageous in cellular or in vitro systems where endogenous tyrosinases could modify a natural tyrosine residue.[3]

Conclusion

This compound presents a valuable addition to the protein engineer's toolkit. Its unique combination of properties, including the ability to enhance protein stability and its resistance to enzymatic modification, makes it a powerful tool for a range of applications, from fundamental studies of protein structure and function to the development of more robust protein-based therapeutics. This guide has provided a comparative overview to assist researchers in making informed decisions when selecting non-natural amino acids for their specific research needs. The provided experimental frameworks offer a starting point for the successful incorporation and characterization of proteins containing 3,5-F2-Tyr and other nnAAs.

References

Safety Operating Guide

Proper Disposal of 3,5-Difluoro-L-Tyrosine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the limited availability of specific toxicity data for 3,5-Difluoro-L-Tyrosine, it should be handled as a potentially hazardous substance.[1] Safety data sheets (SDS) for similar fluorinated amino acids and other tyrosine derivatives indicate risks such as skin, eye, and respiratory irritation.[2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommendation
Eye Protection Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Wear appropriate protective gloves resistant to the chemical. Inspect gloves for any signs of degradation before use and dispose of them properly after handling the compound.[2][3]
Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.[3]
Respiratory Protection In well-ventilated areas, respiratory protection is not typically required. If there is a risk of generating dust, a NIOSH-approved N95 or P1 dust mask should be used.[3]

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are fundamental to safe disposal.[4][5]

  • Waste Classification: Treat this compound as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[6][7]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection.[4][8][9] The original container is often the best choice if it is in good condition.[8] Containers must have a secure, screw-on cap.[8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[4][9] If it is a mixture, list all components and their percentages.[4]

On-Site Waste Accumulation and Storage

Laboratories generating hazardous waste must establish a "Satellite Accumulation Area" (SAA) for temporary storage.[4]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[10]

  • Segregation: Store containers of this compound waste segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[2][4]

  • Secondary Containment: Place waste containers in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[8] The secondary container should be able to hold 110% of the volume of the largest container it holds.[8]

  • Container Status: Keep waste containers closed at all times except when adding waste.[7][8][9]

  • Accumulation Time Limits: Do not accumulate hazardous waste for more than 90 days from the date the first drop of waste is added to the container.[8][10] Some jurisdictions may have stricter time limits.

Spill and Emergency Procedures

In the event of a spill, prompt and safe cleanup is crucial.

Table 2: Spill Cleanup and Decontamination

ProcedureAction
Immediate Response Evacuate non-essential personnel from the area.[11] Ensure adequate ventilation.[11]
Containment Prevent the spread of the powder and avoid creating dust.[3]
Cleanup Wearing appropriate PPE, carefully sweep or scoop the solid material into a designated hazardous waste container.[3][11]
Decontamination Thoroughly clean the spill area with an appropriate solvent and then with soap and water. Collect all cleanup materials (e.g., wipes, absorbent pads) as hazardous waste.[9]

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed professional waste disposal service.[3][11]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for a pickup of the hazardous waste.[4][9]

  • Incineration: A common method for disposing of this type of chemical waste is through high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3]

Logical Flow for Disposal Decision-Making

A Generation of This compound Waste D Place in a designated, compatible, and sealed waste container. A->D B Is the waste container properly labeled as 'Hazardous Waste'? C Label the container with: - 'Hazardous Waste' - Chemical Name - Composition (%) B->C No E Store in a designated Satellite Accumulation Area (SAA) with secondary containment. B->E Yes C->E D->B F Is the container full or has the accumulation time limit been reached? E->F G Continue to collect waste. Ensure container remains closed. F->G No H Contact Environmental Health & Safety (EH&S) for waste pickup. F->H Yes G->F I EH&S transports waste for final disposal by a licensed professional service (e.g., incineration). H->I

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3,5-Difluoro-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3,5-Difluoro-L-Tyrosine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

  • Acute Toxicity (Oral): Toxic if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation, particularly as a powder.[1][2]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side-shields. A face shield is recommended when handling larger quantities.[1][3]Protects against splashes and airborne powder, preventing serious eye irritation.
Hand Protection Nitrile, latex, or neoprene gloves. Inspect for tears or holes before use.[4]Prevents skin contact and subsequent irritation.
Body Protection A lab coat is required. For procedures with a higher risk of splashes, an acid-resistant apron should be worn.[5]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood.[4][6] If ventilation is inadequate, a NIOSH-approved respirator for particulates is necessary.[1]Minimizes the inhalation of airborne powder, which can cause respiratory tract irritation.
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.[4][5]Protects feet from spills and falling objects.

Safe Handling and Operational Plan

Adherence to standard laboratory safety protocols is crucial. The following step-by-step operational plan ensures the safe handling of this compound.

2.1. Preparation and Weighing

  • Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood, to control exposure.[2]

  • Surface Protection: Cover the work surface with absorbent bench paper to contain any spills.[2][5]

  • Weighing: Use an enclosed balance if possible to minimize the dispersal of the powder.[2] Weighing boats are recommended to prevent spills.[2]

  • Static Control: Be aware that fine powders can be affected by static electricity. Using static-eliminating bars can provide more control during transfer.[2]

2.2. Dissolving the Compound

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • If the solvent is volatile or the dissolution process may generate aerosols, perform this step in a fume hood.[4]

2.3. General Hygiene

  • Do not eat, drink, smoke, or apply cosmetics in the laboratory.[7]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][4][7]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

IncidentImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1]
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[8][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][8]
Spill For small spills, carefully sweep or shovel the solid material into a suitable container for disposal, minimizing dust generation.[1] Use appropriate PPE during cleanup. For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.

  • Waste Collection:

    • Solid Waste: Collect all solid this compound waste, including contaminated weighing paper and PPE, in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste: Collect solutions containing this compound in a labeled container for halogenated organic waste.[10] It is important to keep halogenated and non-halogenated solvent waste separate for proper disposal and potential recycling of non-halogenated solvents.[11][12]

  • Disposal Method: The primary disposal method for halogenated organic compounds is incineration by a licensed hazardous waste disposal company.[10] Another potential, though more resource-intensive method, is treatment with Fenton's reagent to break down the aromatic and halogenated structure.

Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood with Bench Paper) prep_ppe->prep_area weigh Weigh Powder (Enclosed Balance, Weigh Boat) prep_area->weigh dissolve Prepare Solution (Add Solid to Solvent Slowly) weigh->dissolve spill Spill Occurs weigh->spill Potential Hazard exposure Exposure Occurs weigh->exposure Potential Hazard decontaminate Decontaminate Work Surface dissolve->decontaminate dissolve->spill Potential Hazard dissolve->exposure Potential Hazard dispose_solid Dispose of Solid Waste (Labeled Halogenated Waste) decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste (Labeled Halogenated Waste) dispose_solid->dispose_liquid remove_ppe Remove and Dispose of PPE dispose_liquid->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_node End wash_hands->end_node Protocol Complete start Start start->prep_ppe Begin Protocol emergency_cleanup Follow Spill Protocol spill->emergency_cleanup first_aid Administer First Aid & Seek Medical Attention exposure->first_aid emergency_cleanup->decontaminate After Cleanup first_aid->end_node After Treatment

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Difluoro-L-Tyrosine
Reactant of Route 2
3,5-Difluoro-L-Tyrosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.